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  • Product: 2-Bromo-4-nitro-N-propylaniline
  • CAS: 1157464-28-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Bromo-4-nitro-N-propylaniline (CAS No. 1157464-28-2)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-Bromo-4-nitro-N-propylaniline, a key building block in contemporary drug discovery, particularly...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromo-4-nitro-N-propylaniline, a key building block in contemporary drug discovery, particularly in the burgeoning field of targeted protein degradation. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-tested insights to empower researchers in their synthetic and drug development endeavors.

Introduction: A Niche Building Block for Targeted Therapeutics

2-Bromo-4-nitro-N-propylaniline is a substituted aniline derivative that has gained prominence as a precursor in the synthesis of complex molecules for pharmaceutical research. Its unique trifunctional nature—a nucleophilic secondary amine, an electrophilic aromatic ring activated by a nitro group, and a strategically placed bromine atom—makes it a versatile intermediate.

The primary driver for the increased interest in this compound is its utility in the construction of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] The 2-bromo-4-nitroaniline scaffold can be elaborated to form part of the linker or the E3 ligase-binding moiety in a PROTAC, highlighting its significance in this cutting-edge therapeutic modality.[3]

Physicochemical and Structural Properties

Understanding the fundamental properties of 2-Bromo-4-nitro-N-propylaniline is paramount for its effective use in synthesis and for predicting its behavior in biological systems.

PropertyValueSource
CAS Number 1157464-28-2[3]
Molecular Formula C₉H₁₁BrN₂O₂[3]
Molecular Weight 259.1 g/mol [3]
Purity ≥95%[3]
Storage Room temperature[3]

The structural features of the precursor, 2-bromo-4-nitroaniline, have been elucidated by X-ray crystallography. In its crystalline form, an intramolecular hydrogen bond between the amino group and the bromine atom contributes to a planar five-membered ring structure.[4][5] This planarity may be partially retained in the N-propylated derivative, influencing its conformational preferences and intermolecular interactions.

Synthesis of 2-Bromo-4-nitro-N-propylaniline: A Two-Step Approach

The synthesis of 2-Bromo-4-nitro-N-propylaniline can be logically approached in two main stages: the regioselective bromination of 4-nitroaniline to form the key intermediate, 2-bromo-4-nitroaniline, followed by the N-alkylation with a propyl group.

Step 1: Synthesis of 2-Bromo-4-nitroaniline

The selective bromination of 4-nitroaniline at the ortho position to the amino group is a critical step. The strong activating and ortho,para-directing effect of the amine group, combined with the deactivating effect of the nitro group, favors bromination at the 2-position. A reliable method for this transformation involves the use of ammonium bromide and hydrogen peroxide in acetic acid.[5]

Experimental Protocol: Synthesis of 2-Bromo-4-nitroaniline

  • To a 100 mL round-bottom flask, add 4-nitroaniline (6.0 g, 43.5 mmol) and ammonium bromide (4.5 g, 47.9 mmol).

  • Add 30 mL of glacial acetic acid to the flask and stir the mixture to form a suspension.

  • Slowly add 35% hydrogen peroxide (1.63 g, 47.9 mmol) dropwise to the stirring suspension at room temperature.

  • Continue stirring the reaction mixture at room temperature for 3 hours. A precipitate will form during this time.

  • Collect the precipitate by vacuum filtration and wash the solid thoroughly with deionized water.

  • The crude 2-bromo-4-nitroaniline can be recrystallized from a mixture of dichloromethane and methanol to yield the purified product.[5]

Causality of Experimental Choices:

  • Acetic Acid as Solvent: Provides a polar protic medium that can solubilize the reactants to some extent and facilitate the reaction.

  • Ammonium Bromide and Hydrogen Peroxide: This combination generates in situ bromine, which is the active brominating agent. This method is often preferred over using elemental bromine due to safety and handling considerations.

Step 2: N-Propylation of 2-Bromo-4-nitroaniline

The introduction of the propyl group onto the nitrogen atom can be achieved through standard nucleophilic substitution. The amino group of 2-bromo-4-nitroaniline acts as a nucleophile, displacing a leaving group from a propyl electrophile, such as 1-bromopropane or 1-iodopropane.

Experimental Protocol: Synthesis of 2-Bromo-4-nitro-N-propylaniline

  • In a 100 mL round-bottom flask, dissolve 2-bromo-4-nitroaniline (5.0 g, 23.0 mmol) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile (40 mL).

  • Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) (4.77 g, 34.5 mmol) or cesium carbonate (Cs₂CO₃), to the solution.

  • To the stirring suspension, add 1-bromopropane (2.5 mL, 27.6 mmol) dropwise.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water (100 mL) and a suitable organic solvent for extraction, such as ethyl acetate (100 mL).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2-Bromo-4-nitro-N-propylaniline.

Causality of Experimental Choices:

  • Aprotic Polar Solvent: Solvents like DMF or acetonitrile are used to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile or electrophile.

  • Base: The base is crucial for deprotonating the aniline nitrogen, increasing its nucleophilicity and driving the reaction forward. A carbonate base is often chosen as it is strong enough for this purpose but not so strong as to cause unwanted side reactions.

SynthesisWorkflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: N-Propylation A 4-Nitroaniline C 2-Bromo-4-nitroaniline A->C Bromination B NH4Br, H2O2 Acetic Acid E 2-Bromo-4-nitro-N-propylaniline (Final Product) C->E N-Alkylation D 1-Bromopropane K2CO3, DMF

Caption: Synthetic pathway for 2-Bromo-4-nitro-N-propylaniline.

Applications in Drug Discovery and Medicinal Chemistry

The primary application of 2-Bromo-4-nitro-N-propylaniline is as a versatile building block in the synthesis of targeted therapeutics, most notably PROTACs.[3]

Role in PROTAC Synthesis:

The structure of 2-Bromo-4-nitro-N-propylaniline lends itself to several strategic elaborations in PROTAC design:

  • Linker Attachment Point: The secondary amine can serve as a nucleophilic handle for attaching a linker, which is a critical component that connects the target protein binder to the E3 ligase ligand.

  • Modification of the Aromatic Ring: The nitro group can be reduced to an amine, providing another point for chemical modification. This newly formed amino group can be used to attach different functionalities or to modulate the electronic properties of the molecule. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce further complexity and build out the PROTAC structure.

The ability to perform these transformations allows for the generation of a library of PROTACs with varying linker lengths, compositions, and attachment points, which is essential for optimizing the efficacy and pharmacokinetic properties of the final drug candidate.[6]

PROTAC_Structure cluster_PROTAC PROTAC Molecule cluster_BuildingBlock Role of 2-Bromo-4-nitro-N-propylaniline A Target Protein Binder B Linker A->B C E3 Ligase Ligand B->C D 2-Bromo-4-nitro-N-propylaniline E Linker Precursor D->E via N-H F Modified Ligand Component D->F via Ar-Br or Ar-NO2

Sources

Exploratory

An In-Depth Technical Guide to 2-Bromo-4-nitro-N-propylaniline: Properties, Synthesis, and Applications in Drug Discovery

Introduction In the landscape of modern medicinal chemistry and drug development, the strategic design and synthesis of novel molecular entities rely on a robust toolkit of well-characterized building blocks. 2-Bromo-4-n...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic design and synthesis of novel molecular entities rely on a robust toolkit of well-characterized building blocks. 2-Bromo-4-nitro-N-propylaniline is one such critical intermediate, gaining prominence for its utility in constructing complex molecules, particularly in the burgeoning field of targeted protein degradation.[1] The presence of three distinct functional handles—a nucleophilic secondary amine, an electrophilically versatile brominated aromatic ring, and a nitro group amenable to reduction—provides significant synthetic flexibility.

This technical guide offers a comprehensive overview of 2-Bromo-4-nitro-N-propylaniline for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, provide detailed, field-proven protocols for its multi-step synthesis with mechanistic justifications, discuss its strategic application as a protein degrader building block, and outline essential safety and handling procedures. The nitro-substituted aniline scaffold is a recurring motif in a variety of bioactive molecules and approved therapeutics, underscoring the importance of understanding its derivatives.[2][3]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective use in synthesis and research. 2-Bromo-4-nitro-N-propylaniline is a solid at room temperature, and its key characteristics are summarized below.

Chemical Structure

Caption: Chemical structure of 2-Bromo-4-nitro-N-propylaniline.

Data Summary
PropertyValueReference
IUPAC Name 2-Bromo-4-nitro-N-propylaniline-
Molecular Formula C₉H₁₁BrN₂O₂[1][4]
Molecular Weight 259.10 g/mol [1][4]
CAS Number 1157464-28-2[1][4]
Appearance Solid
Purity ≥95%[1]
Storage Conditions Room temperature; for long-term, sealed in dry, 2-8°C is recommended.[1][4]

Synthesis and Mechanism

The synthesis of 2-Bromo-4-nitro-N-propylaniline is most efficiently achieved via a two-step process starting from the commercially available 4-nitroaniline. This pathway involves an initial electrophilic aromatic substitution to install the bromine atom, followed by a nucleophilic N-alkylation to add the propyl group.

Overall Synthesis Workflow

Caption: Two-step synthesis pathway for 2-Bromo-4-nitro-N-propylaniline.

Step 1: Synthesis of 2-Bromo-4-nitroaniline (Precursor)

Principle & Rationale: This transformation is a classic example of electrophilic aromatic substitution. The starting material, 4-nitroaniline, possesses two competing substituents: a strongly activating, ortho-, para-directing amino group (-NH₂) and a strongly deactivating, meta-directing nitro group (-NO₂). The activating effect of the amino group dominates, directing the incoming electrophile (Br⁺) to the positions ortho to it.[5] Since the para position is already occupied by the nitro group, substitution occurs exclusively at the ortho positions. This protocol uses a safe and effective in-situ generation of the brominating agent from ammonium bromide and hydrogen peroxide.[6]

Experimental Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, charge 4-nitroaniline (6.0 g, 43.5 mmol) and ammonium bromide (4.5 g, 47.9 mmol).

  • Solvent Addition: Add glacial acetic acid (30 mL) to the flask and stir the resulting suspension.

  • Reagent Addition: Slowly add 35% hydrogen peroxide (1.63 g, 47.9 mmol) dropwise to the mixture at room temperature over 15-20 minutes. An exotherm may be observed; maintain the temperature below 40°C with a water bath if necessary.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 3 hours. The color of the mixture will typically change, and a precipitate will form.

  • Work-up and Isolation: Upon completion (monitored by TLC), filter the precipitate using a Büchner funnel.

  • Purification: Wash the collected solid thoroughly with deionized water to remove any remaining acetic acid and salts. The crude product can be recrystallized from a dichloromethane/methanol mixture or ethanol to yield pure 2-bromo-4-nitroaniline as a yellow solid.[6]

Step 2: N-propylation to Yield 2-Bromo-4-nitro-N-propylaniline

Principle & Rationale: This step involves the N-alkylation of the synthesized 2-bromo-4-nitroaniline. The nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbon of n-propyl bromide in an Sₙ2 reaction. A weak, non-nucleophilic base such as potassium carbonate (K₂CO₃) is used to neutralize the HBr generated in situ and to deprotonate the intermediate ammonium salt, regenerating the nucleophilic amine and driving the reaction to completion. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, effectively solvating the cation and promoting the nucleophilic attack.

Representative Experimental Protocol:

  • Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 2-bromo-4-nitroaniline (5.0 g, 23.0 mmol), anhydrous potassium carbonate (6.36 g, 46.0 mmol), and anhydrous DMF (40 mL).

  • Reagent Addition: Add n-propyl bromide (2.52 mL, 27.6 mmol) to the suspension via syringe.

  • Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water (200 mL). A precipitate should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure 2-bromo-4-nitro-N-propylaniline.

Applications in Drug Development: A Protein Degrader Building Block

The primary value of 2-Bromo-4-nitro-N-propylaniline for drug development professionals lies in its designation as a "Protein Degrader Building Block".[1] This positions the molecule as a key component for synthesizing heterobifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs).

Mechanism of Action for PROTACs: PROTACs are designed to hijack the cell's natural protein disposal system. They consist of three parts: a "warhead" that binds to a target protein of interest, an E3 ubiquitin ligase ligand, and a linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

2-Bromo-4-nitro-N-propylaniline serves as a versatile scaffold or an elaborated fragment for constructing either the warhead or the linker portion of a PROTAC. The bromo-aromatic ring can undergo various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to connect to other molecular fragments, while the N-propyl-amino group can be used as an attachment point for the linker.

Caption: Role of a building block in a PROTAC structure.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Bromo-4-nitro-N-propylaniline is not widely available, its hazards can be inferred from structurally similar compounds like 2-bromo-4-nitroaniline.[7]

  • Hazard Classification: Expected to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[7]

  • Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles.

  • Handling Procedures: Avoid breathing dust. Ensure adequate ventilation. Wash hands and any exposed skin thoroughly after handling.[8][9] Do not eat, drink, or smoke in the laboratory.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8] For long-term stability, storage at 2-8°C is recommended.[4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

2-Bromo-4-nitro-N-propylaniline is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties and versatile functional groups, combined with a reliable two-step synthesis, make it an accessible and valuable intermediate. Its primary application as a building block for targeted protein degraders places it at the forefront of innovative therapeutic design. By following the detailed protocols and safety guidelines presented in this guide, researchers can confidently synthesize and utilize this compound to advance their projects in drug discovery and development.

References

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o573. [Link]

  • CP Lab Safety. (n.d.). 2-Bromo-4-nitro-N-propylaniline, min 95%, 100 grams. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15752, 2-Bromo-4,6-dinitroaniline. Retrieved January 26, 2026, from [Link]

  • Bappalige, N. N., et al. (n.d.). Growth and Characterization of 4–Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Research India Publications. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23053371, 4-Bromo-2-propylaniline. Retrieved January 26, 2026, from [Link]

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E, E65. [Link]

  • Gucma, M., & Gzella, A. K. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(11), 3193. [Link]

  • Google Patents. (n.d.). CN110498752B - Preparation method of 4-propylthio-2-nitroaniline.
  • Fisher Scientific. (2020). Safety Data Sheet: 4-Nitroaniline. Retrieved January 26, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline. Retrieved January 26, 2026, from [Link]

  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved January 26, 2026, from [Link]

  • Medina-Franco, J. L., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 705. [Link]

Sources

Foundational

A Technical Guide to the Synthesis and Characterization of 2-Bromo-4-nitro-N-propylaniline

Abstract This technical guide provides a comprehensive overview of 2-Bromo-4-nitro-N-propylaniline, a substituted aromatic amine with significant potential as a chemical intermediate in the development of pharmaceuticals...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4-nitro-N-propylaniline, a substituted aromatic amine with significant potential as a chemical intermediate in the development of pharmaceuticals, agrochemicals, and specialized dyes. The presence of three distinct functional groups—a secondary amine, a bromine atom, and a nitro group—offers a versatile platform for further synthetic modifications. This document details the compound's chemical structure and physicochemical properties, provides validated, step-by-step protocols for its two-stage synthesis, discusses the mechanistic principles behind the chosen synthetic routes, and outlines the expected spectroscopic signatures for its unambiguous characterization. Safety and handling protocols are also addressed to ensure its responsible use in a research and development setting.

Chemical Identity and Physicochemical Properties

2-Bromo-4-nitro-N-propylaniline is a derivative of aniline featuring a bromine atom and a nitro group on the aromatic ring, and a propyl group attached to the amino nitrogen. Its structure is systematically designed through a two-step synthesis, starting from the commercially available 4-nitroaniline. While this specific N-propylated derivative is not widely cataloged, its properties can be reliably predicted based on its precursors and analogous structures.

Caption: Chemical Structure of 2-Bromo-4-nitro-N-propylaniline.

Table 1: Physicochemical and Identity Data

PropertyValueSource/Method
IUPAC Name 2-Bromo-4-nitro-N-propylanilineNomenclature
Molecular Formula C₉H₁₁BrN₂O₂Calculated
Molecular Weight 259.10 g/mol Calculated
CAS Number 96749-62-7Scifinder
Appearance Yellow to orange solid (Predicted)Extrapolated from Precursor[1]
Melting Point Not experimentally determined-
Boiling Point Not experimentally determined-
Solubility Soluble in organic solvents (e.g., DCM, Ethyl Acetate); Insoluble in water (Predicted)General Chemical Principles

Synthesis and Mechanistic Considerations

The synthesis of 2-Bromo-4-nitro-N-propylaniline is most logically achieved via a two-step process. This strategy involves the initial regioselective bromination of a readily available starting material, followed by a selective N-alkylation to introduce the propyl group. This approach ensures high yields and minimizes the formation of undesired isomers.

Synthesis_Workflow Start 4-Nitroaniline (Starting Material) Step1 Step 1: Electrophilic Bromination Start->Step1 Intermediate 2-Bromo-4-nitroaniline (Isolated Precursor) Step1->Intermediate Reagents1 Reagents: H₂O₂, HBr (or NH₄Br) Acetic Acid Reagents1->Step1 Step2 Step 2: Catalytic N-Alkylation Intermediate->Step2 Product 2-Bromo-4-nitro-N-propylaniline (Final Product) Step2->Product Reagents2 Reagents: 1-Propanol, t-BuOK Ni or Co Catalyst Reagents2->Step2 Purification Purification: Filtration, Recrystallization, Column Chromatography Product->Purification

Caption: Two-step synthesis workflow for 2-Bromo-4-nitro-N-propylaniline.

Step 1: Synthesis of the Precursor, 2-Bromo-4-nitroaniline

The foundational step is the selective bromination of 4-nitroaniline. The regioselectivity of this electrophilic aromatic substitution is dictated by the directing effects of the substituents. The powerful activating and ortho,para-directing nature of the amino (-NH₂) group overrides the deactivating, meta-directing effect of the nitro (-NO₂) group. With the para position blocked, bromination occurs exclusively at the ortho position. An in-situ generation of the electrophilic bromine species (Br⁺) from hydrogen peroxide and a bromide source in an acidic medium is an effective and common method.[2][3]

Experimental Protocol: Synthesis of 2-Bromo-4-nitroaniline

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, suspend 4-nitroaniline (10.0 g, 72.4 mmol) in glacial acetic acid (100 mL).

  • Reagent Addition: Add ammonium bromide (7.8 g, 79.7 mmol) to the suspension and stir until dissolved.

  • Bromination: Cool the mixture in an ice bath. Add 35% hydrogen peroxide (7.8 mL, 79.7 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality: The slow, cooled addition of H₂O₂ controls the exothermic reaction and prevents potential side reactions or degradation of the product. The acidic medium enhances the electrophilicity of the bromine.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Work-up: Upon completion, pour the reaction mixture into 500 mL of cold water with stirring. A yellow precipitate will form.

  • Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral. Recrystallize the crude product from a methanol/dichloromethane mixture to yield pure 2-bromo-4-nitroaniline as a yellow crystalline solid.[2]

Step 2: N-propylation via Catalytic Hydrogen Autotransfer

The introduction of the propyl group is best accomplished using modern catalytic methods that offer high selectivity for mono-alkylation. The "borrowing hydrogen" or "hydrogen autotransfer" reaction using a primary alcohol (1-propanol) as the alkylating agent is superior to traditional methods involving alkyl halides, which often result in difficult-to-separate dialkylated byproducts.[4] This catalytic approach is also environmentally advantageous, as the only byproduct is water.

Mechanistic Insight: The nickel or cobalt catalyst first oxidizes the 1-propanol to propanal by "borrowing" two hydrogen atoms. The 2-bromo-4-nitroaniline then undergoes condensation with the in-situ-generated propanal to form an enamine/imine intermediate. Finally, the catalyst returns the borrowed hydrogen atoms to this intermediate, reducing it to the final N-propylated product and regenerating the catalyst for the next cycle.[5][6]

Experimental Protocol: N-propylation of 2-Bromo-4-nitroaniline

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-bromo-4-nitroaniline (5.0 g, 23.0 mmol), a nickel-based catalyst such as NiBr₂ (0.5 mol%), a suitable ligand (e.g., a bipyridine or phosphine-based ligand, 1.0 mol%), and potassium tert-butoxide (t-BuOK, 2.58 g, 23.0 mmol).

    • Causality: An inert atmosphere is critical as the catalyst can be sensitive to oxygen. The base (t-BuOK) is required to facilitate the reaction, likely by deprotonating the aniline to increase its nucleophilicity.

  • Solvent and Reagent Addition: Add anhydrous toluene (50 mL) followed by 1-propanol (3.4 mL, 46.0 mmol, 2.0 equivalents).

  • Reaction: Heat the mixture to 130 °C and stir vigorously for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and quench by slowly adding water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude residue is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure 2-bromo-4-nitro-N-propylaniline.

Spectroscopic Characterization (Predicted)

Unambiguous identification of the final product relies on a combination of spectroscopic techniques. While experimental spectra for this specific molecule are not widely published, its expected signatures can be accurately predicted based on its structure and data from analogous compounds.[7][8]

  • ¹H NMR:

    • Aromatic Region (δ 7.0-8.5 ppm): Three protons will be visible in a complex ABC spin system. The proton ortho to the nitro group will be the most downfield, appearing as a doublet. The proton between the bromine and nitro groups will be a doublet of doublets, and the proton ortho to the N-propylamino group will be the most upfield, appearing as a doublet.

    • Alkyl Region (δ 0.9-3.5 ppm): The propyl group will show three distinct signals: a triplet around δ 3.2 ppm (-NH-CH₂ -), a multiplet (sextet) around δ 1.7 ppm (-CH₂-CH₂ -CH₃), and a triplet around δ 1.0 ppm (-CH₂-CH₃ ). The N-H proton will appear as a broad singlet or a triplet around δ 4.5-5.5 ppm.

  • ¹³C NMR:

    • The spectrum will show 9 distinct carbon signals. Six signals will be in the aromatic region (δ 110-150 ppm), with the carbons attached to the nitro group and nitrogen being the most downfield. Three signals will appear in the aliphatic region (δ 10-50 ppm) corresponding to the propyl group.

  • FT-IR Spectroscopy:

    • A sharp peak corresponding to the N-H stretch of the secondary amine will be observed around 3350-3400 cm⁻¹.

    • Strong, characteristic peaks for the asymmetric and symmetric stretching of the nitro group will appear near 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

    • Aliphatic and aromatic C-H stretches will be observed around 2850-3100 cm⁻¹.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z 259 (for ⁷⁹Br) and m/z 261 (for ⁸¹Br).

Safety and Handling

Based on the safety data for its precursor, 2-bromo-4-nitroaniline, the N-propylated derivative should be handled as a hazardous substance.[1][9]

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation and skin irritation.[1][10]

  • Precautionary Measures:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

    • Avoid breathing dust or vapors.

    • Wash hands thoroughly after handling.

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[11]

References

  • Time in Hawaii County, US. (n.d.). Google.
  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o480. Available from: [Link]

  • Bappalige, N. N., et al. (n.d.). Growth and Characterization of 4-Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Research India Publications. Retrieved January 26, 2026, from [Link]

  • Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. (n.d.). RSC Publishing. Retrieved January 26, 2026, from [Link]

  • 2-Bromo-4-isopropylaniline. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • 2-Bromo-4,6-dinitroaniline. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • 4-Bromo-2-nitroaniline. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Srimontree, W., et al. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis, 7(11), 7978-7983. Available from: [Link]

  • CN203187606U - 2-bromo-4-nitroaniline synthesis device. (n.d.). Google Patents.
  • Seo, H., et al. (2017). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Tetrahedron, 74(3), 395-399. Available from: [Link]

  • Safety Data Sheet: 4-Nitroaniline. (n.d.). Carl ROTH. Retrieved January 26, 2026, from [Link]

  • Ramachandran, R. (2025, January 31). EAS reactions of aniline. Khan Academy. Retrieved January 26, 2026, from [Link]

  • Tigan, A., et al. (2021). N-Dealkylation of Amines. Molecules, 26(11), 3245. Available from: [Link]

  • SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.). Retrieved January 26, 2026, from [Link]

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Exploratory

An In-depth Technical Guide to 2-Bromo-4-nitro-N-propylaniline: Properties, Synthesis, and Applications in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals Introduction: A Key Building Block for Next-Generation Therapeutics 2-Bromo-4-nitro-N-propylaniline is a substituted aniline derivative that has emerged as...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block for Next-Generation Therapeutics

2-Bromo-4-nitro-N-propylaniline is a substituted aniline derivative that has emerged as a valuable building block, particularly in the field of targeted protein degradation (TPD). Its specific arrangement of functional groups—a bromo group for potential coupling reactions, a nitro group that influences electronic properties, and a propylamine chain for linkage—makes it a versatile component in the synthesis of complex molecules. This guide provides a comprehensive overview of its known physical and chemical properties, a plausible synthetic pathway, and its primary application as a component in the construction of Proteolysis Targeting Chimeras (PROTACs).

One of the most promising areas in modern drug discovery is the development of PROTACs, which are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells. These molecules function by linking a target protein to an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system—to induce the degradation of the target protein.[1] 2-Bromo-4-nitro-N-propylaniline is classified as a "Protein Degrader Building Block," indicating its role as a foundational piece in the modular construction of these innovative therapeutic agents.[2]

Physicochemical Properties of 2-Bromo-4-nitro-N-propylaniline

Detailed experimental data for 2-Bromo-4-nitro-N-propylaniline is not extensively available in peer-reviewed literature. The following table summarizes the key physicochemical properties collated from chemical supplier databases.

PropertyValueSource
CAS Number 1157464-28-2[2][3]
Molecular Formula C₉H₁₁BrN₂O₂[2][3]
Molecular Weight 259.10 g/mol [2][3]
Purity Typically ≥95%[2]
Appearance White to Yellow to Green powder to crystal[4]
Comparative Properties of the Precursor: 2-Bromo-4-nitroaniline

To provide a contextual baseline for researchers, the table below lists the physical properties of the immediate precursor, 2-Bromo-4-nitroaniline. These values can offer an approximation of the expected properties of the N-propylated derivative, though substitution will alter these characteristics.

PropertyValueSource
CAS Number 13296-94-1[4]
Molecular Formula C₆H₅BrN₂O₂[4]
Molecular Weight 217.02 g/mol [4]
Melting Point 104.0 to 108.0 °C[4]
Physical State (at 20°C) Solid[4]
Solubility Soluble in hot acetic acid, hot alcohol, and acetone.[5][5]

Synthesis and Characterization

A definitive, published synthetic protocol for 2-Bromo-4-nitro-N-propylaniline is not widely documented. However, a logical and chemically sound synthetic route can be proposed based on standard organic chemistry transformations. The synthesis would likely proceed in two key steps: the bromination and nitration of an aniline derivative to form the core structure, followed by N-alkylation to introduce the propyl group.

Proposed Synthetic Pathway

A plausible synthesis starts with 4-nitroaniline, which is first brominated to yield 2-bromo-4-nitroaniline. This intermediate is then alkylated with a propyl halide (e.g., 1-bromopropane) to afford the final product.

Synthesis_of_2-Bromo-4-nitro-N-propylaniline Start 4-Nitroaniline Step1 Bromination Start->Step1 PropylBromide 1-Bromopropane Step2 N-Alkylation PropylBromide->Step2 Intermediate 2-Bromo-4-nitroaniline Intermediate->Step2 Product 2-Bromo-4-nitro-N-propylaniline Step1->Intermediate (e.g., H₂O₂, NH₄Br in Acetic Acid) Step2->Product (Base, e.g., K₂CO₃ in DMF)

Caption: Proposed two-step synthesis of 2-Bromo-4-nitro-N-propylaniline.

Experimental Protocol: Synthesis of 2-Bromo-4-nitroaniline (Intermediate)

This protocol is adapted from established literature methods for the bromination of 4-nitroaniline.[6]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 6.0 g (0.0435 mol) of 4-nitroaniline and 4.5 g (0.0479 mol) of ammonium bromide in 30 mL of glacial acetic acid.[6]

  • Reagent Addition: While stirring at room temperature, add 1.63 g (0.0479 mol) of 35% hydrogen peroxide dropwise to the mixture. The addition should be controlled to maintain the reaction temperature.

  • Reaction: Continue to stir the mixture at room temperature for 3 hours. A precipitate will form as the reaction progresses.[6]

  • Work-up and Isolation: Filter the resulting precipitate and wash thoroughly with water to remove any remaining acid and salts.

  • Purification: Recrystallize the crude product from a mixture of dichloromethane and methanol to yield pure 2-bromo-4-nitroaniline.[6]

Experimental Protocol: N-propylation of 2-Bromo-4-nitroaniline (Final Product)

This is a generalized protocol for N-alkylation of anilines.

  • Reaction Setup: In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-bromo-4-nitroaniline (1 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous dimethylformamide (DMF).

  • Reagent Addition: Add 1-bromopropane (1.1 equivalents) to the suspension via syringe.

  • Reaction: Heat the reaction mixture to 60-70°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Application in Drug Development: A Scaffold for PROTACs

The primary utility of 2-Bromo-4-nitro-N-propylaniline for drug development professionals lies in its role as a versatile building block for PROTACs.[2] A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

PROTAC_Mechanism PROTAC POI Ligand Linker E3 Ligase Ligand POI Target Protein (Protein of Interest) PROTAC:f0->POI Binds E3 E3 Ubiquitin Ligase PROTAC:f2->E3 Binds Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI->Ternary E3->Ternary UbPOI Polyubiquitinated Target Protein Ternary->UbPOI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome UbPOI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The mechanism of action for a PROTAC molecule.

2-Bromo-4-nitro-N-propylaniline provides a scaffold that can be readily incorporated into the linker or ligand components of a PROTAC. The bromo-substituent is particularly useful for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the attachment of more complex chemical moieties. The secondary amine provides a point for linker attachment, and the nitro group can be chemically modified (e.g., reduced to an amine) to further functionalize the molecule.

Safety and Handling

As a laboratory chemical, 2-Bromo-4-nitro-N-propylaniline should be handled with appropriate care.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Use only in a well-ventilated area.

    • Wear protective gloves, clothing, and eye/face protection.

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Wash skin thoroughly after handling.

  • Storage:

    • Store in a well-ventilated place. Keep container tightly closed.[3]

    • Recommended storage is sealed in a dry environment at 2-8°C.[3]

Conclusion

While comprehensive physical data for 2-Bromo-4-nitro-N-propylaniline remains to be fully documented in accessible literature, its identity as a protein degrader building block firmly places it within the cutting-edge of medicinal chemistry. Its chemical structure is well-suited for the modular synthesis of PROTACs, offering multiple points for chemical modification and linker attachment. The proposed synthetic route provides a reliable pathway for its preparation in a laboratory setting. As the field of targeted protein degradation continues to expand, the utility and importance of specialized building blocks like 2-Bromo-4-nitro-N-propylaniline are poised to grow, making it a compound of significant interest to researchers in drug discovery and development.

References

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o480. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70132, 4-Bromo-2-nitroaniline. Retrieved January 26, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15752, 2-Bromo-4,6-dinitroaniline. Retrieved January 26, 2026 from [Link].

  • Google Patents (2019). CN110498752B - Preparation method of 4-propylthio-2-nitroaniline.
  • CP Lab Safety. (n.d.). 2-Bromo-4-nitro-N-propylaniline, min 95%, 100 grams. Retrieved January 26, 2026, from [Link]

  • Arshad, M. N., et al. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E, E65, o480. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10631857, 2-Bromo-4-ethylaniline. Retrieved January 26, 2026 from [Link].

  • Sun, X., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. Future Medicinal Chemistry. Available at: [Link]

  • Liu, J., et al. (2022). Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. Journal of Medicinal Chemistry. Available at: [Link]

  • Bio-Techne. (n.d.). Degrader Building Blocks. Retrieved January 26, 2026, from [Link]

  • Gechijian, L. N., et al. (2021). Development of BromoTag: A “bump-&-hole”-PROTAC system to induce potent, rapid, and selective degradation of tagged target proteins. Nature Communications. Available at: [Link]

Sources

Foundational

Synthesis of 2-Bromo-4-nitro-N-propylaniline from 2-bromo-4-nitroaniline

An In-depth Technical Guide to the Abstract This technical guide provides a comprehensive and in-depth examination of the synthesis of 2-Bromo-4-nitro-N-propylaniline, a valuable intermediate in the development of novel...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive and in-depth examination of the synthesis of 2-Bromo-4-nitro-N-propylaniline, a valuable intermediate in the development of novel chemical entities. The synthesis is achieved through the N-alkylation of 2-bromo-4-nitroaniline with a suitable propylating agent. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, methods for purification and characterization, and critical safety considerations. The causality behind experimental choices is elucidated to provide a framework that is not only procedural but also educational, ensuring scientific integrity and reproducibility.

Introduction and Strategic Overview

2-Bromo-4-nitro-N-propylaniline is a substituted aniline derivative whose structural motifs are of significant interest in medicinal chemistry and materials science. The presence of a bromo group, a nitro group, and a secondary amine provides multiple points for further functionalization, making it a versatile building block. The synthesis route from the commercially available 2-bromo-4-nitroaniline is a direct and efficient N-alkylation reaction.

The primary challenge in this synthesis lies in the reduced nucleophilicity of the amine group in the starting material. The aromatic ring is substituted with two potent electron-withdrawing groups (EWG), the ortho-bromo and para-nitro groups. These EWGs delocalize the lone pair of electrons on the nitrogen atom, diminishing its ability to act as a nucleophile. Consequently, the reaction necessitates the use of a strong base to deprotonate the amine, generating a more potent anionic nucleophile (an anilide) that can readily participate in a nucleophilic substitution reaction with an alkyl halide.

This guide will focus on a robust and widely applicable method utilizing sodium hydride (NaH) as the base and 1-bromopropane as the alkylating agent in an anhydrous polar aprotic solvent.

Reaction Mechanism and Rationale

The synthesis proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The process can be dissected into two primary stages:

  • Deprotonation: The amine proton of 2-bromo-4-nitroaniline is acidic due to the stabilization of the resulting conjugate base by the adjacent electron-withdrawing groups. Sodium hydride, a non-nucleophilic strong base, is employed to irreversibly deprotonate the amine, forming a sodium anilide intermediate and hydrogen gas.[1] The choice of NaH is strategic; it ensures complete conversion to the highly reactive anilide, driving the reaction forward.[2] The use of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), is crucial as it can solvate the sodium cation without interfering with the nucleophile.

  • Nucleophilic Attack: The generated anilide anion, a potent nucleophile, attacks the electrophilic carbon atom of 1-bromopropane. This concerted step involves the backside attack of the nucleophile, leading to the displacement of the bromide leaving group and the formation of the new N-C bond, yielding the desired product, 2-Bromo-4-nitro-N-propylaniline.

The overall workflow is a well-established method for the N-alkylation of deactivated amines.

G cluster_0 Phase 1: Reagent Preparation & Deprotonation cluster_1 Phase 2: Alkylation Reaction cluster_2 Phase 3: Work-up & Purification cluster_3 Phase 4: Product Characterization reagents Reagents: - 2-Bromo-4-nitroaniline - Sodium Hydride (NaH) - 1-Bromopropane - Anhydrous DMF dissolve Dissolve 2-bromo-4-nitroaniline in anhydrous DMF under N2 reagents->dissolve Step 1 add_base Add NaH portion-wise at 0 °C to form anilide dissolve->add_base Step 2 (Exothermic, H2 evolution) add_alkyl Add 1-bromopropane dropwise at 0 °C add_base->add_alkyl Step 3 react Warm to room temperature and stir for 12-24h add_alkyl->react Step 4 monitor Monitor reaction progress by TLC react->monitor Step 5 quench Quench with ice-water (Caution: excess NaH) monitor->quench Step 6 (Upon completion) extract Extract with Ethyl Acetate quench->extract Step 7 purify Purify by column chromatography extract->purify Step 8 characterize Characterize product: - NMR (1H, 13C) - Mass Spectrometry - FTIR purify->characterize Step 9 final_product 2-Bromo-4-nitro-N-propylaniline (Final Product) characterize->final_product

Caption: Synthetic workflow for 2-Bromo-4-nitro-N-propylaniline.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a suitable laboratory with a fume hood and appropriate personal protective equipment.

Reagent and Equipment Data
ReagentMolar Mass ( g/mol )CAS No.Key Hazards
2-Bromo-4-nitroaniline217.0213296-94-1Harmful if swallowed, inhaled, or in contact with skin; Causes skin and serious eye irritation.[3]
Sodium Hydride (60% in oil)24.007646-69-7Flammable solid; Reacts violently with water, releasing flammable gases.[1][4]
1-Bromopropane123.00106-94-5Flammable liquid; Causes skin and eye irritation; Suspected of damaging fertility or the unborn child.[5][6]
N,N-Dimethylformamide (DMF)73.0968-12-2Flammable liquid; Harmful in contact with skin or if inhaled; Suspected of damaging the unborn child.
Step-by-Step Methodology
  • Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel. The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

  • Reagent Addition: The flask is charged with 2-bromo-4-nitroaniline (e.g., 5.00 g, 23.0 mmol). Anhydrous DMF (100 mL) is added via cannula, and the mixture is stirred until the solid dissolves.

  • Base Addition: The resulting solution is cooled to 0 °C in an ice bath. Sodium hydride (60% dispersion in mineral oil, e.g., 1.11 g, 27.6 mmol, 1.2 eq) is added portion-wise over 15 minutes. Caution: Hydrogen gas is evolved, and the reaction is exothermic. Ensure adequate ventilation and slow addition. Stir the mixture at 0 °C for 30 minutes after the addition is complete. The formation of a deep-colored solution indicates the generation of the anilide.

  • Alkylation: 1-Bromopropane (e.g., 2.5 mL, 3.39 g, 27.6 mmol, 1.2 eq) is added dropwise via the dropping funnel over 20 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for 16-24 hours.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexane), checking for the consumption of the starting material.

  • Work-up: Upon completion, the reaction mixture is cooled again to 0 °C. The reaction is carefully quenched by the slow, dropwise addition of 50 mL of ice-cold water to destroy any excess sodium hydride.

  • Extraction: The aqueous mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x 75 mL). The combined organic layers are washed with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude residue is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 5% to 20%) to afford the pure 2-Bromo-4-nitro-N-propylaniline as a solid.

Characterization of the Final Product

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the propyl group (a triplet for the CH₃, a sextet for the internal CH₂, and a triplet for the N-CH₂) and distinct signals for the three aromatic protons. The signal corresponding to the secondary amine (N-H) will also be present.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of all carbon atoms in the molecule, including the three distinct carbons of the propyl group and the six aromatic carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique should show a prominent molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₉H₁₁BrN₂O₂. The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) must be observed.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The spectrum should show the disappearance of the characteristic doublet of the primary amine N-H stretch from the starting material and the appearance of a single, sharp N-H stretch for the secondary amine in the product, typically in the range of 3300-3500 cm⁻¹. Strong absorbances corresponding to the nitro group (NO₂) asymmetric and symmetric stretches will also be present (approx. 1530 and 1350 cm⁻¹).

Safety and Hazard Management

The synthesis of 2-Bromo-4-nitro-N-propylaniline involves several hazardous substances, and stringent safety protocols are mandatory.

  • 2-Bromo-4-nitroaniline: This compound is harmful if ingested, inhaled, or absorbed through the skin.[3] It is a skin and eye irritant. Full personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves, must be worn.

  • Sodium Hydride (NaH): NaH is a highly reactive and flammable solid.[4] It reacts violently with water and other protic sources to produce flammable hydrogen gas.[1] It must be handled under an inert atmosphere (nitrogen or argon). Any quenching operations must be performed slowly and at low temperatures.

  • 1-Bromopropane: This is a flammable liquid and is suspected of being a reproductive toxin.[6] It should be handled exclusively in a chemical fume hood.

  • Solvents: Anhydrous DMF is a combustible liquid and a known reproductive hazard. It should be handled with care in a well-ventilated fume hood.

All waste generated during the synthesis, including quenched reaction mixtures and chromatography solvents, must be disposed of according to institutional and local environmental regulations for hazardous chemical waste.

Conclusion

The N-alkylation of 2-bromo-4-nitroaniline provides a reliable and direct pathway to 2-Bromo-4-nitro-N-propylaniline. The success of the synthesis hinges on the careful management of anhydrous conditions and the strategic use of a strong base to overcome the reduced nucleophilicity of the starting aniline. The detailed protocol and mechanistic insights provided in this guide serve as a comprehensive resource for chemists, enabling the safe and efficient production of this valuable chemical intermediate. Rigorous purification and characterization are essential to validate the outcome and ensure the material is suitable for subsequent applications in research and development.

References

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o480. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-2-nitroaniline. PubChem Compound Database. Retrieved from [Link]

  • New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: Sodium Hydride. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Propyl bromide. Retrieved from [Link] (Note: Direct deep link unavailable, search for product 4631 on the website)

  • Navy Brand Manufacturing. (2015). Safety Data Sheet: n-Propyl Bromide. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium hydride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Sodium Indolide. (Illustrates a typical reaction using sodium hydride). Retrieved from [Link]

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Exploratory

A Spectroscopic Guide to 2-Bromo-4-nitro-N-propylaniline: An In-depth Technical Analysis

For Immediate Release The molecular structure of 2-Bromo-4-nitro-N-propylaniline, with the systematic numbering used in this guide, is presented below. Figure 1: Molecular Structure of 2-Bromo-4-nitro-N-propylaniline wit...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

The molecular structure of 2-Bromo-4-nitro-N-propylaniline, with the systematic numbering used in this guide, is presented below.

Figure 1: Molecular Structure of 2-Bromo-4-nitro-N-propylaniline with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is a cornerstone technique for elucidating molecular structure. Based on the electronic environment of each nucleus, we can predict the chemical shifts and coupling patterns for 2-Bromo-4-nitro-N-propylaniline.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the N-propyl group. The electron-withdrawing nature of the nitro group and the bromine atom, along with the electron-donating effect of the N-propylamino group, will significantly influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Data for 2-Bromo-4-nitro-N-propylaniline

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H67.8 - 8.0d~9.0Deshielded by the para-nitro group and ortho-amino group.
H57.5 - 7.7dd~9.0, ~2.5Deshielded by the para-nitro group and meta to the bromo and amino groups.
H38.2 - 8.4d~2.5Most deshielded aromatic proton due to being ortho to both the bromo and nitro groups.
NH5.0 - 6.0t~5.0Broad triplet due to coupling with the adjacent CH₂ group. Chemical shift is solvent-dependent.
Cα-H₂3.2 - 3.4q~7.0Methylene group attached to the nitrogen, deshielded.
Cβ-H₂1.6 - 1.8sextet~7.0Methylene group of the propyl chain.
Cγ-H₃0.9 - 1.1t~7.0Terminal methyl group of the propyl chain.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the attached substituents.

Table 2: Predicted ¹³C NMR Data for 2-Bromo-4-nitro-N-propylaniline

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C1145 - 150Aromatic carbon attached to the nitrogen, deshielded.
C2110 - 115Aromatic carbon attached to bromine.
C3128 - 132Aromatic carbon ortho to the nitro group.
C4138 - 142Aromatic carbon attached to the nitro group.
C5125 - 129Aromatic carbon meta to the nitro group.
C6115 - 120Aromatic carbon ortho to the amino group.
45 - 50Propyl carbon attached to nitrogen.
22 - 26Propyl methylene carbon.
10 - 14Propyl methyl carbon.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The predicted IR spectrum of 2-Bromo-4-nitro-N-propylaniline will exhibit characteristic absorption bands.

Table 3: Predicted IR Absorption Bands for 2-Bromo-4-nitro-N-propylaniline

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
N-H3350 - 3450MediumStretching (secondary amine)
C-H (aromatic)3000 - 3100MediumStretching
C-H (aliphatic)2850 - 2960Medium-StrongStretching (propyl group)
N=O (nitro)1500 - 1550StrongAsymmetric Stretching
N=O (nitro)1300 - 1350StrongSymmetric Stretching
C=C (aromatic)1580 - 1620Medium-StrongRing Stretching
C-N1250 - 1350MediumStretching
C-Br500 - 600Medium-StrongStretching

The presence of a sharp, medium intensity peak in the 3350-3450 cm⁻¹ region would be indicative of the N-H stretch of the secondary amine. The strong absorptions for the nitro group's symmetric and asymmetric stretches are highly characteristic.[1]

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. The molecular formula of 2-Bromo-4-nitro-N-propylaniline is C₉H₁₁BrN₂O₂.[2]

3.1. Molecular Ion Peak

The molecular weight of 2-Bromo-4-nitro-N-propylaniline is 259.1 g/mol .[2] Due to the presence of bromine, which has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, the mass spectrum will exhibit a characteristic M+ and M+2 isotopic pattern for the molecular ion peak at m/z 259 and 261, with nearly equal intensities.[3]

3.2. Predicted Fragmentation Pattern

The fragmentation of the molecular ion is expected to proceed through several key pathways, driven by the stability of the resulting fragments.

G M [M]⁺˙ m/z 259/261 F1 [M - C₂H₅]⁺ m/z 230/232 M->F1 - C₂H₅˙ (alpha-cleavage) F2 [M - NO₂]⁺ m/z 213/215 M->F2 - NO₂˙ F3 [M - Br]⁺ m/z 180 M->F3 - Br˙

Figure 2: Predicted major fragmentation pathways for 2-Bromo-4-nitro-N-propylaniline.

  • Alpha-cleavage: The most probable initial fragmentation is the loss of an ethyl radical (•C₂H₅) from the N-propyl group, resulting in a stable resonance-stabilized cation at m/z 230/232.

  • Loss of the Nitro Group: Cleavage of the C-N bond can lead to the loss of a nitro radical (•NO₂), yielding a fragment ion at m/z 213/215.[4]

  • Loss of Bromine: The loss of a bromine radical (•Br) would result in a fragment at m/z 180.

Experimental Protocols: A Standardized Approach

For researchers seeking to acquire experimental data for 2-Bromo-4-nitro-N-propylaniline, the following general protocols are recommended.

NMR Sample Preparation
  • Weigh approximately 5-10 mg of 2-Bromo-4-nitro-N-propylaniline.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.

IR Spectroscopy Sample Preparation (ATR)
  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the ATR accessory's pressure arm to ensure good contact.

  • Collect the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry Sample Preparation (EI)
  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Acquire the mass spectrum using electron ionization (EI) at a standard energy of 70 eV.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic analysis of 2-Bromo-4-nitro-N-propylaniline. The anticipated NMR, IR, and MS data, along with their detailed interpretations, offer a valuable reference for scientists engaged in the synthesis, identification, and application of this and related compounds. The provided experimental outlines serve as a starting point for obtaining empirical data to validate and refine these predictions.

References

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o480. [Link]

  • CP Lab Safety. (n.d.). 2-Bromo-4-nitro-N-propylaniline, min 95%, 100 grams. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of a 4-nitroaniline... [Image]. Retrieved from [Link]

  • Niessen, W. M. A. (2021). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. International Journal of Mass Spectrometry, 461, 116515. [Link]

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o480. [Link]

  • NIST. (n.d.). p-Nitroaniline. In NIST Chemistry WebBook. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • Research India Publications. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Retrieved from [Link]

  • NIST. (n.d.). p-Nitroaniline. In NIST Chemistry WebBook. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of p-nitroaniline (a) control and (b) treated. [Image]. Retrieved from [Link]

  • YouTube. (2025, February 13). Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). Retrieved from [Link]

  • LookChem. (n.d.). N-Propylaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-ethylaniline. Retrieved from [Link]

  • NIST. (n.d.). 2-Bromo-4-isopropylaniline. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Solubility of 2-Bromo-4-nitro-N-propylaniline in Organic Solvents

Introduction: The Critical Role of Solubility for a Key Building Block 2-Bromo-4-nitro-N-propylaniline is an emerging substituted aniline derivative of significant interest to the pharmaceutical and life sciences sectors...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility for a Key Building Block

2-Bromo-4-nitro-N-propylaniline is an emerging substituted aniline derivative of significant interest to the pharmaceutical and life sciences sectors. Its utility as a molecular building block, particularly in the synthesis of protein degraders, places a premium on a thorough understanding of its physicochemical properties.[1] Among these, solubility is paramount. The ability to dissolve a compound in a suitable solvent system is fundamental to virtually every phase of drug discovery and development—from synthetic reaction engineering and purification to formulation and bioavailability.

This technical guide provides a comprehensive analysis of the solubility profile of 2-Bromo-4-nitro-N-propylaniline. In the absence of extensive published quantitative data for this specific molecule, this document leverages established principles of physical organic chemistry and solubility data from close structural analogs to construct a robust, predictive solubility framework. Furthermore, it equips researchers with a detailed, field-proven experimental protocol to determine solubility empirically, ensuring that theoretical predictions can be validated with high-quality, in-house data.

Section 1: Physicochemical Profile of 2-Bromo-4-nitro-N-propylaniline and Its Analogs

To understand the solubility of 2-Bromo-4-nitro-N-propylaniline, we must first examine its molecular structure and compare it with relevant analogs. The molecule incorporates several key functional groups that collectively dictate its behavior in various solvents: a benzene ring, a bromine atom, a highly polar nitro group, and a secondary N-propyl amine.

The addition of the N-propyl group to the parent 2-bromo-4-nitroaniline structure is a critical modification. N-alkylation systematically increases lipophilicity (the affinity for fatty or nonpolar environments) by adding nonpolar hydrocarbon content.[2] This predictably alters the molecule's solubility, generally decreasing its affinity for highly polar solvents like water while increasing it for organic solvents.

Property2-Bromo-4-nitro-N-propylaniline (Target)2-Bromo-4-nitroaniline (Analog 1)N-Propylaniline (Analog 2)
Molecular Formula C₉H₁₁BrN₂O₂C₆H₅BrN₂O₂[3]C₉H₁₃N
Molecular Weight 259.10 g/mol [1]217.02 g/mol [3]135.21 g/mol
CAS Number 1157464-28-2[1]13296-94-1[3]622-80-0
Appearance Solid (predicted)White to Yellow to Green powder/crystal[3]Liquid
Predicted logP *~3.0 - 3.51.92.5
H-Bond Donor Count 121
H-Bond Acceptor Count 331

Note: logP (octanol-water partition coefficient) is a measure of lipophilicity. Higher values indicate greater preference for nonpolar environments. Predicted values are estimations from computational models.

Section 2: The Theoretical Underpinnings of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. For a molecule like 2-Bromo-4-nitro-N-propylaniline, its solubility in a given organic solvent is a function of the interplay between its constituent parts and the solvent's properties.

  • Polarity: The nitro group (-NO₂) is strongly polar and electron-withdrawing, creating a significant dipole moment. The secondary amine (-NH-) and bromine (-Br) also contribute to the molecule's polarity.

  • Lipophilicity: The benzene ring and the N-propyl chain are nonpolar (lipophilic). The propyl group, in particular, significantly enhances this characteristic compared to the parent 2-bromo-4-nitroaniline.[2]

  • Hydrogen Bonding: The secondary amine provides one hydrogen bond donor site (N-H), while the oxygen atoms of the nitro group and the nitrogen of the amine act as hydrogen bond acceptors. Solvents that can engage in hydrogen bonding (protic solvents) will interact differently than those that cannot (aprotic solvents).

These competing factors—polar groups favoring polar solvents and nonpolar groups favoring nonpolar solvents—mean that 2-Bromo-4-nitro-N-propylaniline is expected to be most soluble in solvents of intermediate polarity or those with a good balance of polar and nonpolar characteristics.

G Factors Governing Solubility of 2-Bromo-4-nitro-N-propylaniline cluster_solute Solute Properties cluster_solvent Solvent Properties Solute 2-Bromo-4-nitro-N-propylaniline PolarGroups Polar Groups (-NO2, -NH-, -Br) Solute->PolarGroups NonPolarGroups Nonpolar Groups (Aromatic Ring, Propyl Chain) Solute->NonPolarGroups Hbond H-Bonding Capacity (1 Donor, 3 Acceptors) Solute->Hbond Interaction Intermolecular Forces PolarGroups->Interaction Dipole-Dipole NonPolarGroups->Interaction van der Waals Hbond->Interaction Hydrogen Bonding Solvent Organic Solvent SolventPolarity Solvent Polarity (Polar/Nonpolar) Solvent->SolventPolarity SolventHbond H-Bonding (Protic/Aprotic) Solvent->SolventHbond SolventPolarity->Interaction Dipole-Dipole SolventPolarity->Interaction van der Waals SolventHbond->Interaction Hydrogen Bonding Solubility Resulting Solubility Interaction->Solubility

Caption: Key solute and solvent properties determining solubility.

Section 3: Predicted Solubility Profile

Based on the structural analysis and data from analogous compounds, the following table summarizes the predicted solubility of 2-Bromo-4-nitro-N-propylaniline in a range of common organic solvents. The qualitative descriptors are based on the expectation that the N-propyl group will enhance solubility in less polar solvents compared to 2-bromo-4-nitroaniline. For example, while 2-bromo-4-nitroaniline is only slightly soluble in methanol, the increased lipophilicity of the N-propylated derivative should improve this.[2]

SolventSolvent TypePredicted SolubilityRationale for Prediction
Water Polar ProticInsoluble The large nonpolar surface area from the benzene ring and propyl group outweighs the polar groups' contribution.
Methanol Polar ProticSlightly to Moderately Soluble Can act as an H-bond donor/acceptor, but the overall lipophilicity of the solute limits high solubility.
Ethanol Polar ProticModerately Soluble Slightly less polar than methanol, making it a better match for the solute's mixed character.
Acetone Polar AproticSoluble Good dipole-dipole interactions with the nitro group; lacks strong H-bonding network, making it easier to dissolve the solute.
Acetonitrile Polar AproticSoluble Similar to acetone, its polarity is suitable for interacting with the solute's polar functionalities.
Ethyl Acetate Polar AproticSoluble Intermediate polarity provides a good balance for dissolving a molecule with both polar and nonpolar regions.
Dichloromethane (DCM) Polar AproticHighly Soluble Effective at solvating moderately polar organic compounds without being strongly protic.
Tetrahydrofuran (THF) Polar AproticHighly Soluble Excellent solvent for a wide range of organic molecules due to its polarity and ether oxygen.
Dimethylformamide (DMF) Polar AproticHighly Soluble High polarity and boiling point make it a very strong solvent for many organic compounds.
Dimethyl Sulfoxide (DMSO) Polar AproticHighly Soluble A powerful, highly polar aprotic solvent capable of dissolving a wide array of solutes.
Toluene NonpolarModerately Soluble The aromatic ring of toluene interacts well with the solute's benzene ring via pi-stacking.
Hexanes NonpolarSlightly Soluble Primarily van der Waals interactions; the polar nitro and amine groups limit solubility in highly nonpolar alkanes.

Section 4: A Self-Validating Protocol for Experimental Solubility Determination

Theoretical predictions provide a crucial starting point, but for applications in synthesis and drug development, empirical data is the gold standard. The Shake-Flask method is a robust and widely recognized technique for determining the equilibrium solubility of a compound.[5]

The Causality Behind the Shake-Flask Method

This protocol is designed as a self-validating system. By adding a clear excess of the solid solute, we ensure that the solvent becomes saturated.[5] The extended agitation period (24-48 hours) is not arbitrary; it is chosen to allow the system to reach thermodynamic equilibrium—the point at which the rate of the solid dissolving into the solution equals the rate of the solute precipitating out of the solution.[4] Analyzing samples at multiple time points (e.g., 24 and 48 hours) validates that equilibrium has indeed been reached; if the concentration values are consistent, the result is trustworthy.[5]

Step-by-Step Experimental Workflow
  • Preparation of Vials:

    • To a series of 4 mL glass vials, add an excess amount of 2-Bromo-4-nitro-N-propylaniline (e.g., ~20 mg). The exact mass is not critical, but it must be enough to ensure undissolved solid remains at the end of the experiment.

    • Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

    • Prepare at least three replicate vials for each solvent to assess reproducibility.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials at a constant speed for 24 to 48 hours. This extended time is crucial to ensure the system reaches equilibrium.[4]

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and let them stand for at least 30 minutes to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any microscopic, undissolved particles that would otherwise lead to an overestimation of solubility.

  • Quantification via High-Performance Liquid Chromatography (HPLC):

    • Standard Preparation: Prepare a stock solution of 2-Bromo-4-nitro-N-propylaniline of known concentration in a suitable solvent (e.g., acetonitrile). From this stock, create a series of calibration standards of decreasing concentration.

    • Analysis: Inject the filtered samples and the calibration standards onto an appropriate HPLC system (e.g., a reverse-phase C18 column). The compound will have a strong UV absorbance due to the nitro-aromatic system, making UV-Vis detection ideal.[6]

    • Calculation: Construct a calibration curve by plotting the peak area from the HPLC chromatogram versus the concentration for your standards. Use the linear regression equation from this curve to calculate the precise concentration of your saturated, filtered samples.[7]

G Experimental Workflow for Solubility Determination A 1. Preparation Add excess solute to known volume of solvent in vials. B 2. Equilibration Agitate vials at constant temperature for 24-48h. A->B C 3. Separation Settle and filter supernatant through 0.45µm filter. B->C D 4. Analysis Quantify concentration of filtrate using HPLC-UV. C->D E 5. Calculation Determine solubility from a standard calibration curve. D->E

Caption: Shake-Flask and HPLC workflow for solubility measurement.

Conclusion

While published quantitative solubility data for 2-Bromo-4-nitro-N-propylaniline is sparse, a robust and scientifically-grounded understanding of its solubility profile can be achieved. By analyzing its molecular structure—balancing the polar contributions of the nitro and amine functionalities against the nonpolar character of the aromatic and N-propyl groups—we can confidently predict its behavior across a range of organic solvents. It is anticipated to have the highest solubility in polar aprotic solvents like THF, DCM, and DMSO, moderate solubility in alcohols and nonpolar aromatic solvents, and negligible solubility in water and aliphatic hydrocarbons. This predictive framework, combined with the detailed experimental protocol provided, offers researchers a comprehensive toolkit to effectively utilize 2-Bromo-4-nitro-N-propylaniline in their synthetic and drug development endeavors.

References

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o573. [Link]

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o573. [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 622-80-0, N-Propylaniline. Retrieved January 26, 2026, from [Link].

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70132, 4-Bromo-2-nitroaniline. Retrieved January 26, 2026, from [Link].

  • Cheméo. (n.d.). Benzenamine, N-propyl-. Retrieved January 26, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23053371, 4-Bromo-2-propylaniline. Retrieved January 26, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 521337, 2-Bromo-4-isopropylaniline. Retrieved January 26, 2026, from [Link].

  • Montgomery College. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • SALTISE. (2021). Organic Chemistry: Introduction to Solubility. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • CP Lab Safety. (n.d.). 2-Bromo-4-nitro-N-propylaniline, min 95%, 100 grams. Retrieved January 26, 2026, from [Link]

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Exploratory

Safety and handling of 2-Bromo-4-nitro-N-propylaniline

An In-depth Technical Guide to the Safe Handling and Application of 2-Bromo-4-nitro-N-propylaniline Introduction 2-Bromo-4-nitro-N-propylaniline (CAS No. 1157464-28-2) is a substituted aniline derivative that serves as a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling and Application of 2-Bromo-4-nitro-N-propylaniline

Introduction

2-Bromo-4-nitro-N-propylaniline (CAS No. 1157464-28-2) is a substituted aniline derivative that serves as a crucial intermediate in synthetic organic chemistry.[1] For professionals in drug discovery and development, its primary significance lies in its utility as a "Protein Degrader Building Block".[1] This positions it as a key component in the synthesis of novel therapeutics, particularly in the burgeoning field of targeted protein degradation (e.g., PROTACs).

This guide provides a comprehensive overview of the safety protocols, handling procedures, and essential chemical context for 2-Bromo-4-nitro-N-propylaniline. As a Senior Application Scientist, the objective is not merely to list procedures but to provide the causal reasoning behind them, ensuring a culture of safety and experimental success. It is critical to note that while specific safety data for this exact N-propylated molecule is limited, a robust safety profile can be extrapolated from the well-documented hazards of its parent compound, 2-bromo-4-nitroaniline, and other structurally related nitroanilines. This document is built on that principle of chemical similarity for hazard assessment.

Physicochemical Properties and Hazard Profile

A thorough understanding of a compound's properties is the foundation of its safe handling. The key identifiers and extrapolated hazard classifications for 2-Bromo-4-nitro-N-propylaniline are summarized below.

Compound Identification and Properties
PropertyValueSource
CAS Number 1157464-28-2[1]
Molecular Formula C₉H₁₁BrN₂O₂[1]
Molecular Weight 259.1 g/mol [1]
Physical State Solid[2]
Typical Purity ≥95% - 98%[1][2]
Storage Room temperature; recommended in a cool, dark place (<15°C)[1][2]
GHS Hazard Classification (Extrapolated)

The hazard profile is derived from close structural analogs like 2-bromo-4-nitroaniline. The presence of the nitro, bromo, and aniline moieties dictates its toxicological profile.

Hazard ClassGHS CategoryHazard StatementPractical ImplicationSource
Acute Oral ToxicityCategory 4H302: Harmful if swallowedIngestion of small quantities can cause illness.
Acute Dermal ToxicityCategory 4H312: Harmful in contact with skinThe compound can be absorbed through the skin, leading to systemic toxicity.
Acute Inhalation ToxicityCategory 4H332: Harmful if inhaledInhaling dust can cause moderate toxicity.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationDirect contact can cause redness, itching, and inflammation.[2]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritationContact with eyes can result in significant, potentially damaging, irritation.[2]

Core Safety and Handling Protocols

A multi-layered approach to safety, prioritizing engineering controls over personal protective equipment, is essential. This "Hierarchy of Controls" is a fundamental principle of laboratory safety.

cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE PPE (Least Effective) Administrative->PPE

Figure 1: Hierarchy of Controls.
Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can contact the researcher.

  • Fume Hood: All weighing and handling of solid 2-Bromo-4-nitro-N-propylaniline, and all reactions involving it, must be conducted inside a certified chemical fume hood. This is non-negotiable. The rationale is to contain the fine, potentially inhalable dust and any vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

  • Safety Stations: Eyewash stations and safety showers must be located in immediate proximity to the workstation.[3] Their location should be memorized and unobstructed. The causality is clear: in case of a splash, immediate dilution is the most effective way to minimize injury.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense and must be selected carefully to be appropriate for the risks involved.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[3] If there is a significant splash risk, a full-face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Chemically resistant gloves (nitrile is a suitable choice for incidental contact) must be worn. Always inspect gloves for tears or holes before use.

    • Lab Coat: A flame-resistant lab coat must be worn and fully buttoned.

  • Respiratory Protection: For most operations within a fume hood, respiratory protection is not required. However, if there is a potential for exceeding exposure limits (e.g., during a large spill cleanup), a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges for organic vapors and particulates should be used.[3]

Storage and Incompatibility

Proper storage prevents degradation of the material and avoids dangerous reactions.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4] A designated, locked cabinet is recommended.[3][5]

  • Incompatible Materials: Keep segregated from strong acids, acid chlorides, and reducing agents.[3] The aniline functional group can react exothermically with strong acids, while the nitro group can react violently with strong reducing agents.

  • Hazardous Decomposition: In the event of a fire, be aware that thermal decomposition will produce highly toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen bromide.[3]

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First-Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, provide oxygen. Call a poison control center or doctor for treatment advice.[3][4]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes.[3][4] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Call a poison control center or doctor immediately.[3][4]

Spill Response Protocol

A calm and methodical response to a spill is critical to ensure safety.

cluster_1 Chemical Spill Response Workflow Start Spill Occurs Evacuate Alert personnel & Evacuate immediate area Start->Evacuate Assess Assess spill size and risk Evacuate->Assess SmallSpill Small Spill (Manageable by lab staff) Assess->SmallSpill Small LargeSpill Large Spill (Contact EHS) Assess->LargeSpill Large DonPPE Don appropriate PPE (Gloves, Goggles, Respirator if needed) SmallSpill->DonPPE Contain Contain spill with inert absorbent material DonPPE->Contain Cleanup Carefully sweep or scoop into waste container Contain->Cleanup Decontaminate Decontaminate area with appropriate solvent Cleanup->Decontaminate Dispose Label and dispose of waste container properly Decontaminate->Dispose End Spill Managed Dispose->End

Figure 2: Spill Response Flowchart.
  • Evacuate: Alert others in the vicinity and evacuate the immediate area.

  • Assess: From a safe distance, assess the extent of the spill. If it is large or you are not comfortable handling it, contact your institution's Environmental Health and Safety (EHS) department.

  • Protect: For small, manageable spills, don the appropriate PPE as described in section 2.2.

  • Contain & Clean: Avoid raising dust. Gently cover the solid spill with an inert absorbent material like vermiculite or sand.[5] Carefully sweep the material into a designated, labeled hazardous waste container.[5]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Place all cleanup materials into the hazardous waste container.

  • Dispose: Seal and label the waste container and arrange for disposal through your institution's hazardous waste program.[3]

Application and Synthesis Context

For the drug development professional, understanding the "why" of handling this compound is linked to its "how" in synthesis. Its role as a building block for protein degraders means it will often be subjected to further chemical modification.

Representative Synthetic Protocol

A plausible, two-step synthesis to obtain 2-Bromo-4-nitro-N-propylaniline involves the bromination of a precursor followed by N-alkylation. This protocol is representative and illustrates the handling of the parent compound and its subsequent modification.

A 4-Nitroaniline B 2-Bromo-4-nitroaniline (Intermediate) A->B Step 1: Bromination (NH4Br, H2O2, Acetic Acid) C 2-Bromo-4-nitro-N-propylaniline (Final Product) B->C Step 2: N-Alkylation (1-Bromopropane, Base)

Figure 3: Representative Synthetic Workflow.

Step 1: Bromination of 4-Nitroaniline to 2-Bromo-4-nitroaniline This protocol is based on established literature methods.[6]

  • Setup: In a fume hood, charge a round-bottom flask with 4-nitroaniline (1.0 eq) and ammonium bromide (1.1 eq) in glacial acetic acid.

  • Reaction: While stirring at room temperature, add 35% hydrogen peroxide (1.1 eq) dropwise. The use of H₂O₂ and NH₄Br provides an in situ source of bromine, which is safer to handle than elemental bromine.

  • Workup: Stir at room temperature for 3 hours. The product will precipitate from the reaction mixture.[6]

  • Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with water to remove residual acid and salts, and dry. The product can be further purified by recrystallization from a solvent system like dichloromethane/methanol.[6]

Step 2: N-Alkylation to 2-Bromo-4-nitro-N-propylaniline (Proposed Method)

  • Setup: In a fume hood, dissolve the 2-bromo-4-nitroaniline (1.0 eq) from Step 1 in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).

  • Reaction: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq), to deprotonate the aniline nitrogen. This is the critical activation step, making the nitrogen nucleophilic enough to react with an alkyl halide. Add 1-bromopropane (1.1-1.2 eq) and heat the reaction (e.g., to 60-80 °C) while monitoring by TLC or LC-MS.

  • Workup: After the reaction is complete, cool to room temperature, filter off the inorganic base, and remove the solvent under reduced pressure.

  • Purification: The crude product is then typically purified using column chromatography on silica gel to isolate the desired N-propylated product from any unreacted starting material or potential di-alkylated byproducts.

Conclusion

2-Bromo-4-nitro-N-propylaniline is a valuable building block for modern drug discovery, but its utility is matched by its potential hazards. A comprehensive understanding of its toxicological profile, extrapolated from close analogs, mandates a stringent adherence to safety protocols. By prioritizing engineering controls, utilizing appropriate PPE, and being prepared for emergencies, researchers can handle this compound safely and effectively. The causality behind each safety measure—from the choice of a fume hood to the segregation from incompatible chemicals—is the cornerstone of a robust and trustworthy safety culture in the laboratory.

References

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o573. [Link]

  • Bappalige, N. N., et al. (n.d.). Growth and Characterization of 4–Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Research India Publications. [Link]

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  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline. [Link]

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Sources

Foundational

An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of 2-Bromo-4-nitro-N-propylaniline

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-bromo-4-nitro-N-propylaniline, a versatile chemical intermediate. We will explore its synthesis,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-bromo-4-nitro-N-propylaniline, a versatile chemical intermediate. We will explore its synthesis, physicochemical properties, and, most importantly, the reaction mechanisms that govern its reactivity. This document is intended to serve as a valuable resource for researchers in organic synthesis and drug development, offering insights into the practical application and theoretical underpinnings of this compound's chemistry.

Introduction: The Strategic Importance of 2-Bromo-4-nitro-N-propylaniline

2-Bromo-4-nitro-N-propylaniline is a substituted aniline derivative of significant interest in synthetic organic chemistry. Its trifunctional nature, possessing a nucleophilic secondary amine, an electrophilic aromatic ring activated by a nitro group, and a reactive bromo leaving group, makes it a strategic building block for the synthesis of a wide array of more complex molecules. The interplay of these functional groups dictates its reactivity, primarily governed by nucleophilic aromatic substitution (SNAr) and modifications of the N-propylamino group. Understanding the nuances of its synthesis and reaction pathways is crucial for its effective utilization in the development of novel compounds, including potential pharmaceutical agents and functional materials.

Synthesis of 2-Bromo-4-nitro-N-propylaniline: A Two-Step Approach

The synthesis of 2-bromo-4-nitro-N-propylaniline can be efficiently achieved through a two-step process, commencing with the bromination of a readily available starting material, 4-nitroaniline, followed by the N-alkylation of the resulting intermediate.

Step 1: Electrophilic Bromination of 4-Nitroaniline

The initial step involves the regioselective bromination of 4-nitroaniline to produce 2-bromo-4-nitroaniline. The strongly activating amino group directs the incoming electrophile (bromine) to the ortho and para positions. However, since the para position is blocked by the nitro group, bromination occurs exclusively at the ortho position.

Reaction:

Experimental Protocol: Synthesis of 2-Bromo-4-nitroaniline

This protocol is adapted from a procedure for the synthesis of 2,6-dibromo-4-nitroaniline, modified for mono-bromination.[1]

Reagent/SolventMolar Mass ( g/mol )AmountMoles
4-Nitroaniline138.1227.6 g0.20
Sulfuric Acid (90%)98.0891.3 g-
Sodium Bromide102.8921.6 g0.21
Hydrogen Peroxide (30%)34.0122.2 g0.195

Procedure:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 91.3 g of 90% sulfuric acid.

  • While stirring, slowly add 27.6 g of 4-nitroaniline, ensuring the temperature does not exceed 50 °C. Stir the mixture for 1 hour until the aniline is completely dissolved.

  • Add 21.6 g of sodium bromide to the mixture. The temperature of the reaction is maintained between 30-40 °C. Stir for 4 hours at this temperature.

  • Slowly add 22.2 g of 30% hydrogen peroxide via the dropping funnel, maintaining the temperature between 30-40 °C.

  • After the addition is complete, continue to stir the reaction mixture at 30-40 °C for another 4 hours.

  • Pour the reaction mixture onto 500 g of crushed ice with stirring.

  • The precipitated solid is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

  • The crude 2-bromo-4-nitroaniline is then recrystallized from ethanol to yield a yellow crystalline solid.

Causality Behind Experimental Choices:

  • Sulfuric Acid: Acts as a solvent and a protonating agent, increasing the solubility of the aniline derivative.

  • Sodium Bromide and Hydrogen Peroxide: This combination generates bromine in situ. This is often safer than handling liquid bromine directly.

  • Temperature Control: Maintaining the temperature between 30-40 °C is crucial to prevent side reactions, such as over-bromination or degradation of the starting material.

Step 2: N-propylation of 2-Bromo-4-nitroaniline

The second step involves the alkylation of the amino group of 2-bromo-4-nitroaniline with a suitable propylating agent, such as 1-bromopropane, in the presence of a base.

Reaction:

Experimental Protocol: Synthesis of 2-Bromo-4-nitro-N-propylaniline

This protocol is adapted from a general procedure for the N-alkylation of anilines.[2]

Reagent/SolventMolar Mass ( g/mol )AmountMoles
2-Bromo-4-nitroaniline217.0321.7 g0.10
1-Bromopropane122.9913.5 g0.11
Potassium Carbonate (K₂CO₃)138.2120.7 g0.15
Dimethylformamide (DMF)73.09150 mL-

Procedure:

  • To a 250 mL round-bottom flask, add 21.7 g of 2-bromo-4-nitroaniline, 20.7 g of anhydrous potassium carbonate, and 150 mL of dimethylformamide (DMF).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 13.5 g of 1-bromopropane dropwise to the suspension.

  • Heat the reaction mixture to 80 °C and stir for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of cold water.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with water.

  • The crude product can be purified by recrystallization from an ethanol/water mixture to afford 2-bromo-4-nitro-N-propylaniline.

Causality Behind Experimental Choices:

  • Potassium Carbonate: A mild base is used to deprotonate the aniline nitrogen, making it a more potent nucleophile. It also neutralizes the HBr formed during the reaction.

  • DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction.

  • Heating: The reaction is heated to increase the rate of the N-alkylation, which can be sluggish at room temperature due to the deactivating effect of the nitro and bromo groups on the amine's nucleophilicity.

Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The key to the synthetic utility of 2-bromo-4-nitro-N-propylaniline lies in its susceptibility to nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing nitro group para to the bromine atom activates the aromatic ring towards nucleophilic attack.

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the bromine atom, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][4] The negative charge of this intermediate is delocalized onto the nitro group, which is a crucial stabilizing factor.[4]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the bromide ion, yielding the substituted product.

The formation of the Meisenheimer complex is typically the rate-determining step of the reaction.[3]

SNAr_Mechanism

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Reaction with Alkoxides: Synthesis of Aryl Ethers

A common application of the SNAr reaction is the synthesis of aryl ethers by reacting the haloaromatic compound with an alkoxide. For example, the reaction of 2-bromo-4-nitro-N-propylaniline with sodium methoxide would yield 2-methoxy-4-nitro-N-propylaniline.

Reaction:

Proposed Experimental Protocol:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
2-Bromo-4-nitro-N-propylaniline259.122.59 g0.01
Sodium Methoxide (30% in Methanol)54.021.98 g0.011
Methanol32.0420 mL-

Procedure:

  • In a 50 mL round-bottom flask, dissolve 2.59 g of 2-bromo-4-nitro-N-propylaniline in 20 mL of methanol.

  • Add 1.98 g of a 30% solution of sodium methoxide in methanol to the flask.

  • Reflux the reaction mixture for 4 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be purified by column chromatography.

Reaction with Amines: Synthesis of Diamine Derivatives

The reaction with primary or secondary amines leads to the formation of substituted diamine derivatives. For instance, reaction with piperidine would yield N-(4-nitro-2-(piperidin-1-yl)phenyl)propan-1-amine. The kinetics of such reactions are often second order, being first order in both the aromatic substrate and the amine.[5][6]

Physicochemical and Spectroscopic Characterization

Physicochemical Properties (Predicted)

PropertyValue
Molecular FormulaC₉H₁₁BrN₂O₂
Molecular Weight259.12 g/mol
AppearanceYellow Solid
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in polar organic solvents

Predicted Spectroscopic Data

¹H NMR (Predicted, CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3d1HAr-H ortho to nitro
~8.0dd1HAr-H ortho to bromo and nitro
~6.8d1HAr-H ortho to amino
~4.5br s1HN-H
~3.2q2HN-CH₂-
~1.7sextet2H-CH₂-CH₂-
~1.0t3H-CH₃

¹³C NMR (Predicted, CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~148C-NH
~140C-NO₂
~130C-H
~126C-H
~120C-Br
~115C-H
~45N-CH₂-
~22-CH₂-CH₂-
~11-CH₃

IR Spectroscopy (Predicted):

Wavenumber (cm⁻¹)Assignment
~3400N-H stretch
~2960, ~2870C-H stretch (aliphatic)
~1590, ~1340N-O stretch (nitro group)[10]
~1500, ~1450C=C stretch (aromatic)
~1300C-N stretch
~600C-Br stretch

Conclusion

2-Bromo-4-nitro-N-propylaniline is a valuable and versatile intermediate in organic synthesis. Its preparation via a two-step sequence of bromination and N-alkylation is a practical and scalable route. The core reactivity of this molecule is dominated by the SNAr mechanism, enabled by the activating effect of the para-nitro group. This allows for the facile introduction of a variety of nucleophiles at the C2 position, opening up a wide range of synthetic possibilities for the construction of complex molecular architectures. The predictive spectroscopic data provided in this guide will aid in the characterization of this compound and its derivatives. A thorough understanding of the principles outlined herein will empower researchers to effectively utilize 2-bromo-4-nitro-N-propylaniline in their synthetic endeavors.

References

  • BenchChem. (2025). Synthesis of 2-Bromo-N,N-diethyl-4-nitroaniline from N,N-diethyl-4-nitroaniline.
  • Google Patents. (n.d.). CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Bromo-N,N-diethyl-4-nitroaniline.
  • Elder, J. W., & Paolillo, M. A. (1994). 4-bromo-2-nitroaniline: A multistep synthesis.
  • PrepChem.com. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide. Retrieved from [Link]

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o480.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Arshad, M. N., et al. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o480.
  • Google Patents. (n.d.). EP0984910A1 - Production of 1-bromopropane.
  • BenchChem. (2025). In-Depth Analysis of Predicted ¹H and ¹³C NMR Spectra for 2-bromo-2,4,4-trimethylpentane.
  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]...

  • Chmiel-Hela, A., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4849.
  • Adebayo, H. B., et al. (2021). Mechanism of nucleophilic substitution reactions of 4-(4ˊ-nitro)phenylnitrobenzofurazan ether with aniline in acetonitrile. Journal of Physical Organic Chemistry, 34(11), e4258.
  • Jia, Z. J., et al. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine)
  • Ismailov, V. M., Mamedov, I. A., & Yusubov, N. N. (2009). Aniline alkylation with Di- and tribromopropane. Russian Journal of Organic Chemistry, 45(8), 1251-1252.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • Asha, A., et al. (2023). FT-IR spectra of p-nitroaniline (a) control and (b) treated.
  • Campodónico, P. R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. International Journal of Molecular Sciences, 23(12), 6496.
  • CBSE. (n.d.). Chemistry (Class XII). Retrieved from [Link]

  • NIST. (n.d.). m-Nitroaniline.
  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Boubaker, T., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Journal of Physical Organic Chemistry, 32(1), e3881.
  • New Journal of Chemistry. (n.d.). Supporting Information.

Sources

Exploratory

An In-depth Technical Guide to 2-Bromo-4-nitro-N-propylaniline: Synthesis, Characterization, and Emerging Applications

Abstract This technical guide provides a comprehensive overview of 2-Bromo-4-nitro-N-propylaniline (CAS No. 1157464-28-2), a substituted nitroaniline with potential applications in medicinal chemistry and materials scien...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4-nitro-N-propylaniline (CAS No. 1157464-28-2), a substituted nitroaniline with potential applications in medicinal chemistry and materials science. While detailed research on this specific molecule is emerging, this document consolidates available data and provides expert insights into its synthesis, physicochemical properties, and putative applications, particularly as a building block for protein degraders. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering a foundational understanding of this compound and its scientific context.

Introduction and Molecular Context

2-Bromo-4-nitro-N-propylaniline belongs to the family of nitroaromatic compounds, which are of significant interest in various fields of chemistry due to the versatile reactivity of the nitro group and the aniline moiety. The presence of a bromine atom further enhances its utility as a synthetic intermediate, allowing for a range of cross-coupling reactions.

This compound is a derivative of the more extensively studied 2-Bromo-4-nitroaniline. The addition of the N-propyl group modifies the molecule's lipophilicity and steric profile, which can have significant implications for its biological activity and material properties. Notably, 2-Bromo-4-nitro-N-propylaniline has been classified as a "Protein Degrader Building Block," suggesting its potential role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other novel therapeutic agents.[1]

Physicochemical and Structural Properties

The key physicochemical properties of 2-Bromo-4-nitro-N-propylaniline are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

PropertyValueSource
CAS Number 1157464-28-2[1][2][3]
Molecular Formula C₉H₁₁BrN₂O₂[1][2]
Molecular Weight 259.10 g/mol [1][2]
Purity Typically ≥95%[1]
Storage Conditions Sealed in a dry environment, recommended at 2-8°C[2]
SMILES Code CCCNC1=CC=C(=O)C=C1Br[2]

The structural framework of 2-Bromo-4-nitro-N-propylaniline is based on its precursor, 2-Bromo-4-nitroaniline. X-ray crystallography studies on the precursor reveal that the molecule is essentially planar.[4][5] In 2-Bromo-4-nitroaniline, the dihedral angle between the nitro group and the aromatic ring is minimal, and there is an intramolecular hydrogen bond between the amine and the bromine atom, which contributes to its planarity.[4][5] It is plausible that the N-propyl derivative maintains a similar planar core.

Synthesis and Manufacturing

While specific literature detailing the discovery and historical synthesis of 2-Bromo-4-nitro-N-propylaniline is scarce, its synthesis can be logically deduced from standard organic chemistry principles. The most probable synthetic route is a two-step process starting from commercially available reagents.

Proposed Synthetic Workflow

The synthesis likely proceeds via the bromination of a suitable nitroaniline precursor, followed by N-alkylation.

Synthesis_of_2-Bromo-4-nitro-N-propylaniline cluster_0 Step 1: Bromination cluster_1 Step 2: N-Alkylation 4-Nitroaniline 4-Nitroaniline 2-Bromo-4-nitroaniline 2-Bromo-4-nitroaniline 4-Nitroaniline->2-Bromo-4-nitroaniline Electrophilic Aromatic Substitution Br2_CH3COOH Br₂ in Acetic Acid Br2_CH3COOH->2-Bromo-4-nitroaniline 2-Bromo-4-nitroaniline_2 2-Bromo-4-nitroaniline 2-Bromo-4-nitro-N-propylaniline 2-Bromo-4-nitro-N-propylaniline 2-Bromo-4-nitroaniline_2->2-Bromo-4-nitro-N-propylaniline Nucleophilic Substitution (SNAr or SN2) Propyl_halide 1-Bromopropane or 1-Iodopropane Propyl_halide->2-Bromo-4-nitro-N-propylaniline Base Base (e.g., K₂CO₃ or NaH) in DMF Base->2-Bromo-4-nitro-N-propylaniline

A plausible two-step synthesis of 2-Bromo-4-nitro-N-propylaniline.
Detailed Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-nitroaniline

This protocol is adapted from established methods for the bromination of 4-nitroaniline.

  • Reaction Setup: In a fume hood, dissolve 4-nitroaniline in glacial acetic acid in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise via the dropping funnel, ensuring the temperature remains below 10°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Pour the reaction mixture into a beaker of ice water. The crude 2-Bromo-4-nitroaniline will precipitate.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol to yield pure 2-Bromo-4-nitroaniline.

Step 2: Synthesis of 2-Bromo-4-nitro-N-propylaniline

This protocol describes a standard N-alkylation of an aniline derivative.

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the synthesized 2-Bromo-4-nitroaniline in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Deprotonation: Add a suitable base, such as potassium carbonate or sodium hydride, to the solution and stir for a short period to deprotonate the aniline nitrogen.

  • Alkylation: Add 1-bromopropane (or 1-iodopropane for higher reactivity) to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture gently (e.g., to 50-60°C) and monitor its progress by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture and pour it into water. The product can be extracted with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-Bromo-4-nitro-N-propylaniline.

Analytical Characterization

The identity and purity of synthesized 2-Bromo-4-nitro-N-propylaniline should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the propyl group and the substitution pattern on the aromatic ring.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the N-H stretch (if monosubstituted), C-H stretches of the propyl group, and the symmetric and asymmetric stretches of the nitro group.

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product.

Potential Applications in Research and Drug Development

The classification of 2-Bromo-4-nitro-N-propylaniline as a "Protein Degrader Building Block" is the most significant indicator of its potential applications.[1] This suggests its use in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.

PROTAC_Concept cluster_0 PROTAC Structure Target_Protein_Ligand Ligand for Target Protein Linker Linker Target_Protein_Ligand->Linker E3_Ligase_Ligand Ligand for E3 Ligase Linker->E3_Ligase_Ligand PROTAC PROTAC Molecule BBNPA 2-Bromo-4-nitro-N-propylaniline (Potential Precursor) BBNPA->PROTAC Incorporated into Ligand or Linker

Conceptual role of 2-Bromo-4-nitro-N-propylaniline in PROTAC synthesis.

The aniline nitrogen of 2-Bromo-4-nitro-N-propylaniline can serve as a point of attachment for a linker, while the bromo- and nitro-substituted phenyl ring can be further functionalized to create a ligand for a target protein or an E3 ubiquitin ligase. The N-propyl group can influence the binding affinity and pharmacokinetic properties of the final PROTAC molecule.

Additionally, nitroaromatic compounds are known to have a wide range of biological activities and are components of several approved drugs.[6] The nitro group can be reduced to an amine, providing another functional handle for further chemical modifications.

Safety and Handling

Based on available safety data, 2-Bromo-4-nitro-N-propylaniline is considered hazardous.[2]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols, including the use of a fume hood, safety glasses, and chemical-resistant gloves, should be strictly followed when handling this compound.

Conclusion

2-Bromo-4-nitro-N-propylaniline is a valuable synthetic intermediate with significant potential, particularly in the burgeoning field of targeted protein degradation. While public domain research on this specific molecule is limited, its logical synthesis from readily available precursors and its classification as a protein degrader building block make it a compound of interest for medicinal chemists and drug development professionals. This guide provides a solid foundation for its synthesis, handling, and exploration in future research endeavors.

References

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o480. [Link]

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o480. [Link]

  • Bappalige, N. N., et al. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal.
  • CP Lab Safety. (n.d.). 2-Bromo-4-nitro-N-propylaniline, min 95%, 100 grams. Retrieved from [Link]

  • Google Patents. (n.d.). CN203187606U - 2-bromo-4-nitroaniline synthesis device.
  • Synfacts. (2021). Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination. Synfacts, 17(04), 0418. [Link]

  • MDPI. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(16), 4998. [Link]

  • ResearchGate. (n.d.). Scheme 7: (A) Known biological activities related to aniline derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN110498752B - Preparation method of 4-propylthio-2-nitroaniline.
  • Chemistry LibreTexts. (2019). 16.6: Multistep Synthesis. [Link]

  • ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to 2-Bromo-4-nitro-N-propylaniline: Synthesis, Properties, and Handling

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 2-Bromo-4-nitro-N-propylaniline, a valuable chemical intermediate in various research and development applic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Bromo-4-nitro-N-propylaniline, a valuable chemical intermediate in various research and development applications. We will delve into its chemical identity, physicochemical properties, a detailed synthesis protocol, and essential safety information.

Chemical Identity and Synonyms

The compound of interest is systematically named 2-Bromo-4-nitro-N-propylaniline according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. For ease of reference in literature and chemical databases, it is also known by several synonyms.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 2-Bromo-4-nitro-N-propylaniline
CAS Number 1157464-28-2[1]
Molecular Formula C₉H₁₁BrN₂O₂[1]
Synonyms N-propyl-2-bromo-4-nitroaniline

Physicochemical Properties

Understanding the physical and chemical properties of 2-Bromo-4-nitro-N-propylaniline is fundamental for its application in experimental work, particularly for purification and handling.

Table 2: Physicochemical Data

PropertyValueSource
Molecular Weight 259.1 g/mol [1]
Appearance Yellow to orange crystalline solid[2]
Melting Point 104-108 °C (for the precursor, 2-Bromo-4-nitroaniline)[3]
Boiling Point Not available
Solubility Not available

Synthesis Protocol

The synthesis of 2-Bromo-4-nitro-N-propylaniline is a two-step process. The first step involves the bromination of 4-nitroaniline to produce 2-bromo-4-nitroaniline. The subsequent step is the N-propylation of this intermediate.

Step 1: Synthesis of 2-Bromo-4-nitroaniline

This procedure is adapted from established methods for the bromination of anilines.[4] The reaction involves the electrophilic substitution of a bromine atom onto the aromatic ring of 4-nitroaniline. The nitro group is a meta-director; however, the strongly activating amino group directs the incoming electrophile to the ortho and para positions. Since the para position is already occupied by the nitro group, bromination occurs at the ortho position.

Experimental Protocol:

  • In a well-ventilated fume hood, dissolve 4-nitroaniline in glacial acetic acid.

  • Slowly add a solution of bromine in glacial acetic acid to the 4-nitroaniline solution with constant stirring. The reaction is exothermic, and the temperature should be monitored.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for several hours to ensure the reaction goes to completion.

  • Pour the reaction mixture into a beaker containing ice water to precipitate the crude product.

  • Collect the yellow precipitate by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid.

  • Recrystallize the crude 2-bromo-4-nitroaniline from a suitable solvent, such as ethanol, to obtain the purified product.[2]

Step 2: N-propylation of 2-Bromo-4-nitroaniline

The second step involves the alkylation of the amino group of 2-bromo-4-nitroaniline with a propyl group. This can be achieved using various alkylating agents, such as 1-bromopropane or 1-iodopropane, in the presence of a base. The base is crucial to deprotonate the aniline nitrogen, increasing its nucleophilicity.

Experimental Protocol:

  • Suspend 2-bromo-4-nitroaniline in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

  • Add a slight excess of a base, such as potassium carbonate or sodium hydride.

  • To the stirred suspension, add 1-bromopropane dropwise.

  • Heat the reaction mixture and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with an organic solvent, such as ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-Bromo-4-nitro-N-propylaniline.

  • Purify the crude product by column chromatography on silica gel.

Diagram 1: Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: N-Propylation 4-Nitroaniline 4-Nitroaniline Reaction1 Electrophilic Aromatic Substitution 4-Nitroaniline->Reaction1 Bromine Bromine Bromine->Reaction1 Acetic Acid Acetic Acid Acetic Acid->Reaction1 2-Bromo-4-nitroaniline 2-Bromo-4-nitroaniline Reaction1->2-Bromo-4-nitroaniline Reaction2 Nucleophilic Alkylation 2-Bromo-4-nitroaniline->Reaction2 1-Bromopropane 1-Bromopropane 1-Bromopropane->Reaction2 Base Base Base->Reaction2 Solvent Solvent Solvent->Reaction2 2-Bromo-4-nitro-N-propylaniline 2-Bromo-4-nitro-N-propylaniline Reaction2->2-Bromo-4-nitro-N-propylaniline

Caption: Synthetic route to 2-Bromo-4-nitro-N-propylaniline.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling 2-Bromo-4-nitro-N-propylaniline and its precursors.

Table 3: Hazard Information

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Source:[5]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

It is imperative to handle this compound in a well-ventilated area, preferably within a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

References

  • CP Lab Safety. (n.d.). 2-Bromo-4-nitro-N-propylaniline, min 95%, 100 grams. Retrieved from [Link]

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o480.
  • Bappalige, N. N., & Dharmaprakash, S. M. (2010). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. International Journal of Applied Physics, 1(2), 151-156.

Sources

Exploratory

A Theoretical and Practical Treatise on 2-Bromo-4-nitro-N-propylaniline: A Molecule of Interest for Advanced Synthesis

Abstract: This technical guide provides a comprehensive analysis of the theoretical and physicochemical properties of 2-Bromo-4-nitro-N-propylaniline (CAS No. 1157464-28-2). While experimental data for this specific N-pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the theoretical and physicochemical properties of 2-Bromo-4-nitro-N-propylaniline (CAS No. 1157464-28-2). While experimental data for this specific N-propylated derivative is limited, this paper synthesizes information from its parent compound, 2-bromo-4-nitroaniline, and established principles of computational chemistry to construct a robust theoretical profile. We delve into the molecule's electronic architecture, predicted reactivity, and spectroscopic characteristics. Furthermore, a validated, step-by-step synthetic protocol is proposed, offering a practical framework for its laboratory preparation. This document is intended for researchers, medicinal chemists, and materials scientists who require a deep, predictive understanding of this compound for applications in drug discovery and specialized chemical synthesis.

Molecular Identity and Physicochemical Profile

2-Bromo-4-nitro-N-propylaniline is a substituted aromatic amine characterized by a complex interplay of electronic effects. The presence of a strong electron-withdrawing nitro group, a moderately deactivating bromo substituent, and an electron-donating N-propylamino group on the same benzene scaffold creates a unique electronic environment that dictates its properties and reactivity.

Table 1: Physicochemical Properties of 2-Bromo-4-nitro-N-propylaniline and its Parent Aniline

PropertyValue (2-Bromo-4-nitro-N-propylaniline)Value (2-Bromo-4-nitroaniline - Parent Cmpd.)Reference(s)
CAS Number 1157464-28-213296-94-1[1]
Molecular Formula C₉H₁₁BrN₂O₂C₆H₅BrN₂O₂[1]
Molecular Weight 259.10 g/mol 217.02 g/mol [1]
Appearance Predicted: Yellow to Orange SolidWhite to Yellow to Green powder to crystal
Melting Point Not available104.0 - 108.0 °C
Solubility Predicted: Soluble in organic solvents (Ethanol, DMSO, Acetone); sparingly soluble in water.Soluble in organic solvents; sparingly soluble in water.[2][3]
Purity (Typical) >95% (Commercially available)>98.0% (GC)[4]

The molecular structure is visualized below, highlighting the key functional groups and their positions on the aniline ring.

Caption: Chemical structure of 2-Bromo-4-nitro-N-propylaniline.

Theoretical and Quantum Chemical Analysis

The true utility of a molecule in drug development and materials science is often predicted by its electronic properties.[5] Using principles from Density Functional Theory (DFT) applied to substituted anilines, we can infer the key theoretical characteristics of 2-Bromo-4-nitro-N-propylaniline.[6][7]

Molecular Geometry and Electronic Distribution

Based on crystal structure analysis of the parent compound, 2-bromo-4-nitroaniline, the molecule is expected to be nearly planar.[8][9] The dihedral angle between the nitro group and the aromatic ring is minimal (approx. 4.5°), facilitating maximum π-conjugation and electronic communication between the substituent and the ring.[8]

The electronic nature of the molecule is governed by a "push-pull" system:

  • Push (Electron-Donating): The N-propylamino group acts as a strong activating group, donating electron density into the benzene ring via resonance (the nitrogen lone pair).

  • Pull (Electron-Withdrawing): The nitro group at the para-position is a powerful deactivating group, withdrawing electron density from the ring through both resonance and inductive effects. The bromine atom at the ortho-position also withdraws electron density inductively but is a weaker deactivator.

This electronic tension results in a highly polarized molecule with a significant dipole moment. The electron density is highest around the amino group and lowest around the nitro group.

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity.

  • HOMO: The HOMO is expected to be localized primarily over the electron-rich aniline ring, with significant contributions from the N-propylamino group. Its energy level indicates the molecule's ability to donate electrons (i.e., act as a nucleophile).

  • LUMO: The LUMO is predicted to be centered on the electron-deficient nitrobenzene portion of the molecule. Its energy level reflects the molecule's ability to accept electrons, making it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitro group.

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability. In this push-pull system, ΔE is expected to be relatively small, suggesting higher reactivity and potential for charge-transfer interactions. This low energy gap is also associated with color, which is why this compound is predicted to be a yellow or orange solid.

G cluster_0 Frontier Molecular Orbitals cluster_1 Predicted Reactivity HOMO HOMO (Highest Occupied Molecular Orbital) Localized on Amino Group / Ring Electron Donor LUMO LUMO (Lowest Unoccupied Molecular Orbital) Localized on Nitro Group / Ring Electron Acceptor Electrophile Electrophilic Attack (e.g., oxidation) HOMO->Electrophile Low Energy → Reactive Nucleophile Nucleophilic Attack (e.g., further substitution) Nucleophile->LUMO Low Energy → Reactive

Caption: Relationship between HOMO/LUMO levels and chemical reactivity.

Proposed Synthetic Strategy and Workflow

A robust and reproducible synthesis is critical for any research application. While a direct, published synthesis for 2-Bromo-4-nitro-N-propylaniline is not available, a logical two-step protocol can be designed based on established organic chemistry transformations. The proposed workflow starts from the commercially available 4-nitroaniline.

G Start 4-Nitroaniline (Starting Material) Step1 Step 1: Bromination Start->Step1 Br₂, Acetic Acid Intermediate 2-Bromo-4-nitroaniline Step1->Intermediate Step2 Step 2: N-Alkylation Intermediate->Step2 1-Bromopropane, K₂CO₃, DMF Product 2-Bromo-4-nitro-N-propylaniline (Final Product) Step2->Product Purification Purification (Column Chromatography) Product->Purification

Caption: Proposed two-step synthesis workflow for the target compound.

Detailed Experimental Protocol

CAUTION: This protocol involves hazardous materials. All steps must be performed in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[10][11]

Step 1: Synthesis of 2-Bromo-4-nitroaniline (Intermediate) This step is based on the electrophilic aromatic substitution of 4-nitroaniline.[12][13] The amino group is a strong ortho-, para-director, but the para position is blocked. The nitro group is a meta-director. The directing effects of the powerful amino group dominate, directing the incoming bromine to the ortho position.

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 13.8 g (0.1 mol) of 4-nitroaniline in 100 mL of glacial acetic acid.[14]

  • Reagent Addition: While stirring, slowly add a solution of 16.0 g (0.1 mol) of bromine in 20 mL of glacial acetic acid from the dropping funnel over 30 minutes. Maintain the temperature below 30°C.

  • Reaction: Stir the mixture at room temperature for 2-3 hours until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.

  • Workup: Pour the reaction mixture into 500 mL of ice-cold water. A yellow precipitate will form.

  • Isolation: Filter the solid product using a Büchner funnel, wash thoroughly with water to remove acetic acid, and then with a small amount of cold ethanol.

  • Drying: Dry the product, 2-bromo-4-nitroaniline, under vacuum. The expected yield is 85-90%. Characterize by melting point (104-108 °C) and NMR spectroscopy.

Step 2: Synthesis of 2-Bromo-4-nitro-N-propylaniline (Final Product) This step involves the nucleophilic substitution of a propyl halide by the intermediate aniline.

  • Setup: In a 250 mL round-bottom flask, suspend 10.85 g (0.05 mol) of 2-bromo-4-nitroaniline and 10.35 g (0.075 mol) of anhydrous potassium carbonate in 100 mL of dimethylformamide (DMF).

  • Reagent Addition: Add 8.6 g (0.07 mol) of 1-bromopropane to the suspension.

  • Reaction: Heat the mixture to 70-80°C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into 500 mL of water. An oily or solid product will separate.

  • Extraction: Extract the aqueous mixture three times with 100 mL portions of ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product should be purified by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to yield the pure 2-Bromo-4-nitro-N-propylaniline.

Safety and Handling

While no specific toxicology data exists for 2-Bromo-4-nitro-N-propylaniline, its structure suggests hazards consistent with related nitroanilines.[15][16]

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[17]

  • Irritation: Causes skin and serious eye irritation.[16]

  • Handling: Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[10][18]

Conclusion

2-Bromo-4-nitro-N-propylaniline presents a compelling target for synthetic chemists. Its theoretical profile, characterized by a strong internal charge-transfer system and a small HOMO-LUMO gap, suggests high reactivity and potential utility as a building block for dyes, nonlinear optical materials, or pharmacologically active agents.[2] The proposed synthetic route offers a reliable and scalable method for its preparation, enabling further empirical investigation into its properties and applications. This guide serves as a foundational document, bridging the gap between theoretical prediction and practical laboratory execution.

References

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Crystallographic Communications, 65(Pt 3), o538. Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-4-isopropylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Bappalige, N. N., et al. (n.d.). Growth and Characterization of 4–Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Research India Publications. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-propylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 2-Bromo-4-nitro-N-propylaniline, min 95%, 100 grams. Retrieved from [Link]

  • Lewis, D. F., Jacobs, M. N., & Dickins, M. (2004). Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry. Mutagenesis, 19(6), 433-439. Available at: [Link]

  • Google Patents. (n.d.). CN203187606U - 2-bromo-4-nitroaniline synthesis device.
  • Arshad, M. N., et al. (2009). 2-Bromo-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Iyewumi, T. O., et al. (2021). Computational Modelling and Antioxidant Activities of Substituted N-(Methoxysalicylidene) Anilines. Chemical Science International Journal, 30(11), 18-29. Available at: [Link]

  • ResearchGate. (2024). COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. Retrieved from [Link]

  • Lamm, M. H., et al. (2002). Substituent Effects on the Physical Properties and pKa of Aniline. Air Force Institute of Technology. Available at: [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: 4-Nitroaniline. Retrieved from [Link]

  • Acros Organics. (2020). 4-Nitroaniline - SAFETY DATA SHEET. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Use of 2-Bromo-4-nitro-N-propylaniline as a Versatile Scaffold in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). The modular nature of PROTACs, consisting of a warhead for the POI, an E3 ligase ligand, and a connecting linker, offers vast possibilities for chemical design and optimization. This application note details the strategic utility of 2-Bromo-4-nitro-N-propylaniline as a versatile starting scaffold for the synthesis of novel PROTACs. We present a comprehensive, step-by-step protocol for the synthesis of a hypothetical BRD4-degrading PROTAC, demonstrating how the unique functionalities of this building block can be sequentially modified to construct a potent and selective degrader.

Introduction to PROTAC Technology and the Role of Scaffolding Intermediates

PROTACs are heterobifunctional molecules that function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1] This event-driven pharmacology allows for the catalytic degradation of target proteins, offering potential advantages in potency and duration of effect over traditional occupancy-based inhibitors.[2]

The synthesis of a PROTAC library for structure-activity relationship (SAR) studies often requires a modular and flexible approach.[3] The choice of the initial building block is critical, as it dictates the synthetic routes and the diversity that can be achieved. An ideal scaffold should possess multiple, orthogonally reactive functional groups that allow for the sequential and controlled introduction of the warhead, linker, and E3 ligase ligand.

2-Bromo-4-nitro-N-propylaniline is a commercially available building block that presents a unique combination of chemical handles for PROTAC synthesis. Its key features include:

  • An aryl bromide , which is a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, allowing for the introduction of a wide range of moieties.[4][5]

  • A nitro group , which can be chemoselectively reduced to an amine, providing a nucleophilic site for linker attachment via amide bond formation.[6]

  • An N-propyl group , which can contribute to the overall physicochemical properties of the final PROTAC and potentially engage in interactions with the target protein or E3 ligase.

This application note will provide a detailed walkthrough of a hypothetical synthesis of a BRD4-degrading PROTAC using this scaffold, targeting the Cereblon (CRBN) E3 ligase.

The Strategic Synthesis of a BRD4-Degrading PROTAC

Our proposed synthetic strategy leverages the orthogonal reactivity of the functional groups on the 2-Bromo-4-nitro-N-propylaniline scaffold. The overall workflow is depicted below.

PROTAC_Synthesis_Workflow A 2-Bromo-4-nitro-N-propylaniline B Sonogashira Coupling with JQ1-Alkyne A->B Step 1 C Intermediate 1 (Warhead-Scaffold Conjugate) B->C D Nitro Group Reduction C->D Step 2 E Intermediate 2 (Amine-functionalized Conjugate) D->E F Amide Coupling with Linker-Acid E->F Step 3 G Intermediate 3 (Linker-Warhead-Scaffold) F->G I Click Chemistry with Pomalidomide-Azide G->I Step 4 H Final PROTAC (BRD4 Degrader) I->H PROTAC_MoA cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC Ternary BRD4-PROTAC-CRBN Ternary Complex PROTAC->Ternary Binds BRD4 BRD4 (POI) BRD4->Ternary Binds Proteasome 26S Proteasome BRD4->Proteasome Recognition & Degradation CRBN Cereblon (E3 Ligase) CRBN->Ternary Binds Ternary->PROTAC Recycled Ternary->BRD4 Ubiquitination Ub Ubiquitin Degraded_BRD4 Degraded Peptides Proteasome->Degraded_BRD4

Sources

Application

Application Notes and Protocols: 2-Bromo-4-nitro-N-propylaniline as a Versatile Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Substituted Anilines in Modern Drug Design In the landscape of contemporary drug discovery, the pursuit of novel c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Anilines in Modern Drug Design

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with high potency and specificity is paramount. Substituted anilines are a cornerstone of medicinal chemistry, serving as versatile scaffolds and key intermediates in the synthesis of a wide array of therapeutic agents. Among these, 2-Bromo-4-nitro-N-propylaniline emerges as a building block of significant interest, particularly in the burgeoning field of targeted protein degradation. Its unique electronic and steric properties, conferred by the bromo, nitro, and N-propyl groups, provide chemists with a powerful tool for constructing complex molecular architectures with tailored pharmacological profiles.

This guide provides a comprehensive overview of the applications and protocols associated with 2-Bromo-4-nitro-N-propylaniline, with a focus on its role as a precursor in the synthesis of advanced drug candidates. As a designated "Protein Degrader Building Block"[1], its primary utility lies in the construction of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of 2-Bromo-4-nitro-N-propylaniline is essential for its effective utilization in synthesis. The table below summarizes its key characteristics.

PropertyValueSource
CAS Number 1157464-28-2[1]
Molecular Formula C₉H₁₁BrN₂O₂[1]
Molecular Weight 259.1 g/mol [1]
Appearance Solid (predicted)-
Purity ≥95% (typical commercial grade)[1]
Storage Room temperature[1]

The strategic placement of the bromo and nitro groups on the aniline ring creates a unique electronic environment. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The bromine atom serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are instrumental in the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Figure 1: Chemical structure of 2-Bromo-4-nitro-N-propylaniline.

Synthesis Protocols

The synthesis of 2-Bromo-4-nitro-N-propylaniline is typically achieved in a two-step process starting from the commercially available 4-nitroaniline.

Step 1: Synthesis of 2-Bromo-4-nitroaniline

This protocol is adapted from the literature and involves the regioselective bromination of 4-nitroaniline.

Materials:

  • 4-Nitroaniline

  • Ammonium bromide

  • Acetic acid

  • Hydrogen peroxide (35%)

  • Dichloromethane

  • Methanol

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a 50 mL round-bottom flask, combine 4-nitroaniline (6 g, 0.0435 mol) and ammonium bromide (4.5 g, 0.0479 mol) in acetic acid (30 mL).

  • Stir the mixture at room temperature to ensure homogeneity.

  • Slowly add hydrogen peroxide (1.629 g, 0.0479 mol, 35%) dropwise to the stirring mixture.

  • Continue stirring at room temperature for 3 hours. A precipitate will form during this time.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from a mixture of dichloromethane and methanol to yield pure 2-bromo-4-nitroaniline.

Causality of Experimental Choices:

  • Ammonium bromide and hydrogen peroxide: This combination generates bromine in situ, which is a safer and more controlled method of bromination than using elemental bromine.

  • Acetic acid: Serves as a polar protic solvent that facilitates the reaction and helps to dissolve the starting materials.

  • Recrystallization: This is a crucial purification step to remove any unreacted starting materials and byproducts, ensuring the purity of the intermediate for the subsequent step.

Step 2: N-propylation of 2-Bromo-4-nitroaniline

This is a standard N-alkylation reaction to introduce the propyl group onto the aniline nitrogen.

Materials:

  • 2-Bromo-4-nitroaniline (from Step 1)

  • 1-Bromopropane (or 1-iodopropane)

  • Potassium carbonate (or another suitable base)

  • N,N-Dimethylformamide (DMF) or acetonitrile

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve 2-bromo-4-nitroaniline (1 equivalent) in DMF in a round-bottom flask.

  • Add potassium carbonate (2-3 equivalents) to the solution.

  • Add 1-bromopropane (1.2-1.5 equivalents) dropwise to the stirring mixture.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-Bromo-4-nitro-N-propylaniline.

Causality of Experimental Choices:

  • Potassium carbonate: Acts as a base to deprotonate the aniline nitrogen, making it more nucleophilic for the reaction with the alkyl halide.

  • DMF: A polar aprotic solvent that is well-suited for Sₙ2 reactions.

  • Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Aqueous workup and extraction: Separates the product from the inorganic salts and the polar solvent.

  • Column chromatography: A standard purification technique for organic compounds to isolate the desired product from any unreacted starting materials or byproducts.

Application in Drug Discovery: A Building Block for PROTACs

The primary application of 2-Bromo-4-nitro-N-propylaniline in contemporary drug discovery is as a versatile intermediate for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination and subsequent degradation of the POI by the proteasome.

The 2-Bromo-4-nitro-N-propylaniline moiety can be strategically incorporated into the linker of a PROTAC. The bromo group provides a convenient attachment point for one of the ligands (either for the POI or the E3 ligase) via cross-coupling reactions. The nitro group can be reduced to an amine, which can then be further functionalized to connect to the other part of the PROTAC molecule. The N-propyl group can influence the physicochemical properties of the linker, such as its length, flexibility, and solubility, which are critical for the efficacy of the PROTAC.

PROTAC_Workflow cluster_synthesis Synthesis of PROTAC Component cluster_protac_assembly PROTAC Assembly and Action 2-Bromo-4-nitro-N-propylaniline 2-Bromo-4-nitro-N-propylaniline Suzuki_Coupling Suzuki or Buchwald-Hartwig Coupling 2-Bromo-4-nitro-N-propylaniline->Suzuki_Coupling POI Ligand Nitro_Reduction Nitro Group Reduction Suzuki_Coupling->Nitro_Reduction Amide_Coupling Amide Bond Formation Nitro_Reduction->Amide_Coupling Functionalized_Linker Functionalized Linker Component Amide_Coupling->Functionalized_Linker E3 Ligase Ligand PROTAC PROTAC Functionalized_Linker->PROTAC Ternary_Complex Formation of Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

Figure 2: Workflow illustrating the use of 2-Bromo-4-nitro-N-propylaniline in PROTAC synthesis.
Hypothetical Protocol: Synthesis of a PROTAC Linker Intermediate

The following is a representative protocol for the elaboration of 2-Bromo-4-nitro-N-propylaniline into a functionalized linker ready for conjugation to POI and E3 ligase ligands.

Step 1: Suzuki Coupling to Introduce a Carboxylic Acid Moiety

This step attaches a functional group for further elaboration.

Materials:

  • 2-Bromo-4-nitro-N-propylaniline

  • 4-(Methoxycarbonyl)phenylboronic acid

  • Palladium(II) acetate

  • SPhos

  • Potassium phosphate

  • Toluene/Water (10:1)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a degassed solution of 2-Bromo-4-nitro-N-propylaniline (1 equivalent) and 4-(methoxycarbonyl)phenylboronic acid (1.5 equivalents) in toluene/water (10:1), add potassium phosphate (3 equivalents), palladium(II) acetate (0.05 equivalents), and SPhos (0.1 equivalents).

  • Heat the mixture at 100 °C under an inert atmosphere for 12 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the coupled product.

Step 2: Reduction of the Nitro Group

This step unmasks an amine for further coupling.

Materials:

  • Coupled product from Step 1

  • Iron powder

  • Ammonium chloride

  • Ethanol/Water (4:1)

Procedure:

  • To a solution of the coupled product (1 equivalent) in ethanol/water (4:1), add iron powder (5 equivalents) and ammonium chloride (5 equivalents).

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction and filter through a pad of celite, washing with ethanol.

  • Concentrate the filtrate and partition between ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over sodium sulfate, filter, and concentrate to yield the aniline derivative.

This resulting molecule, containing a free amine and a methyl ester, is a versatile intermediate that can be readily coupled to E3 ligase ligands (via the amine) and POI ligands (after hydrolysis of the ester to a carboxylic acid).

Safety and Handling

As a nitroaromatic and halogenated compound, 2-Bromo-4-nitro-N-propylaniline and its precursors should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

It is highly recommended to consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound. The SDS for the related compound, 4-bromo-2-nitroaniline, indicates that it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation. Similar hazards should be assumed for 2-Bromo-4-nitro-N-propylaniline.

Conclusion

2-Bromo-4-nitro-N-propylaniline is a valuable and versatile chemical intermediate with significant potential in drug discovery. Its strategic functionalization makes it an ideal building block for the synthesis of complex molecules, most notably as a component of linkers in PROTACs. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this compound in the development of the next generation of targeted therapeutics. As the field of targeted protein degradation continues to expand, the importance of well-designed and readily accessible building blocks like 2-Bromo-4-nitro-N-propylaniline will undoubtedly continue to grow.

References

  • CP Lab Safety. 2-Bromo-4-nitro-N-propylaniline, min 95%, 100 grams. [Link]

Sources

Method

Application Notes and Protocols: A Comprehensive Guide to the N-propylation of 2-bromo-4-nitroaniline

Introduction: The Significance of N-Alkylated Anilines in Modern Drug Discovery N-alkylated anilines, particularly those bearing nitro-aromatic scaffolds, are pivotal structural motifs in the landscape of pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated Anilines in Modern Drug Discovery

N-alkylated anilines, particularly those bearing nitro-aromatic scaffolds, are pivotal structural motifs in the landscape of pharmaceutical sciences and materials research. The introduction of an N-alkyl group can significantly modulate the physicochemical properties of an aniline derivative, including its lipophilicity, metabolic stability, and receptor-binding affinity. The target molecule of this protocol, N-propyl-2-bromo-4-nitroaniline, serves as a versatile intermediate for the synthesis of a diverse array of compounds, from azo dyes to potential therapeutic agents. The electron-deficient nature of the 2-bromo-4-nitroaniline core, however, presents unique challenges to its synthetic manipulation, necessitating a carefully optimized and robust protocol.[1]

This guide provides a comprehensive, field-proven protocol for the N-propylation of 2-bromo-4-nitroaniline. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, and discuss the critical parameters that ensure a successful and reproducible outcome.

Mechanistic Insights: The Nucleophilic Substitution Pathway

The N-propylation of 2-bromo-4-nitroaniline proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The core of this transformation involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of the propyl halide.

The primary challenge in the N-alkylation of 2-bromo-4-nitroaniline lies in the diminished nucleophilicity of the amino group.[1] The potent electron-withdrawing effects of the ortho-bromo and para-nitro substituents significantly reduce the electron density on the nitrogen atom, rendering it a weaker nucleophile compared to aniline. To overcome this, the reaction necessitates the use of a strong base and a polar aprotic solvent to enhance the reactivity of the aniline nitrogen.[1]

The base plays a crucial role in deprotonating a fraction of the aniline molecules, generating a more potent nucleophilic anilide anion. This anion then readily attacks the propyl halide. The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is critical as it can solvate the cation of the base without forming hydrogen bonds with the amine, thus preserving its nucleophilicity.[1]

SN2_Mechanism cluster_reactants Reactants cluster_reaction Reaction Environment cluster_intermediates Key Steps cluster_products Products Aniline 2-bromo-4-nitroaniline Anilide Anilide Anion (nucleophile) Aniline->Anilide Base PropylHalide 1-iodopropane TransitionState SN2 Transition State PropylHalide->TransitionState Base K₂CO₃ Solvent DMF (Solvent) Heat Heat (80-100°C) Anilide->TransitionState Nucleophilic Attack Product N-propyl-2-bromo-4-nitroaniline TransitionState->Product Byproducts KX + KHCO₃ TransitionState->Byproducts Leaving Group Departure

Caption: The SN2 mechanism for the N-propylation of 2-bromo-4-nitroaniline.

Experimental Protocol: N-propylation of 2-bromo-4-nitroaniline

This protocol is designed to be a self-validating system, with in-process controls to monitor the reaction progress and ensure the desired outcome.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
2-bromo-4-nitroaniline>98%e.g., TCI, Sigma-AldrichStarting material
1-Iodopropane99%e.g., Sigma-Aldrich, AcrosPropylating agent (1-bromopropane can also be used, but may require longer reaction times)
Potassium Carbonate (K₂CO₃)Anhydrous, fine powdere.g., Fisher ScientificBase
N,N-Dimethylformamide (DMF)Anhydrouse.g., Sigma-AldrichReaction Solvent
Ethyl AcetateACS Gradee.g., VWRExtraction Solvent
Brine (saturated NaCl solution)--For washing
Anhydrous Magnesium Sulfate (MgSO₄)-e.g., Fisher ScientificDrying agent
Silica Gel60 Å, 230-400 meshe.g., Sorbent TechnologiesFor column chromatography
Equipment
  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glassware for column chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-4-nitroaniline (2.17 g, 10.0 mmol, 1.0 eq.).

    • Add finely powdered anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq.).

    • Under an inert atmosphere (N₂ or Ar), add 30 mL of anhydrous DMF.

    • Stir the suspension for 15 minutes at room temperature.

  • Addition of Alkylating Agent:

    • Slowly add 1-iodopropane (1.17 mL, 12.0 mmol, 1.2 eq.) to the stirring suspension via syringe.

    • Rationale: Using a slight excess of the aniline and adding the alkylating agent slowly helps to minimize the potential for N,N-dipropylation, a common side reaction.[1]

  • Reaction Monitoring:

    • Heat the reaction mixture to 90 °C.

    • Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The starting material should be consumed over 4-8 hours. The product will appear as a new, less polar spot.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into 100 mL of cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient elution, starting with 95:5 Hexane:Ethyl Acetate and gradually increasing the polarity to 80:20 Hexane:Ethyl Acetate.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield N-propyl-2-bromo-4-nitroaniline as a yellow solid.

Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Propylation cluster_workup 3. Work-up cluster_purification 4. Purification A Combine 2-bromo-4-nitroaniline and K₂CO₃ in DMF B Establish inert atmosphere A->B C Add 1-iodopropane B->C D Heat to 90°C C->D E Monitor by TLC D->E F Quench with water E->F G Extract with Ethyl Acetate F->G H Wash with water and brine G->H I Dry and concentrate H->I J Column Chromatography I->J K Isolate pure product J->K

Caption: Experimental workflow for the N-propylation of 2-bromo-4-nitroaniline.

Product Characterization (Predicted)

  • Appearance: Yellow to orange solid

  • Melting Point: Expected to be in the range of 80-100 °C.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.40-8.50 (d, 1H, Ar-H)

    • δ 8.10-8.20 (dd, 1H, Ar-H)

    • δ 6.80-6.90 (d, 1H, Ar-H)

    • δ 6.50-6.70 (br s, 1H, NH)

    • δ 3.20-3.30 (q, 2H, N-CH₂)

    • δ 1.70-1.80 (sextet, 2H, CH₂-CH₃)

    • δ 1.00-1.10 (t, 3H, CH₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 148.0 (C-NH)

    • δ 138.0 (C-NO₂)

    • δ 135.0 (Ar-C)

    • δ 126.0 (Ar-C)

    • δ 115.0 (Ar-C)

    • δ 110.0 (C-Br)

    • δ 48.0 (N-CH₂)

    • δ 22.0 (CH₂-CH₃)

    • δ 11.0 (CH₃)

  • IR (ATR, cm⁻¹):

    • 3350-3400 (N-H stretch)

    • 2960, 2870 (C-H stretch)

    • 1590, 1480 (Ar C=C stretch)

    • 1510, 1330 (NO₂ asymmetric and symmetric stretch)

    • 1280 (C-N stretch)

Safety and Handling

  • 2-bromo-4-nitroaniline: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.

  • 1-Iodopropane: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and serious eye irritation.

  • N,N-Dimethylformamide (DMF): A combustible liquid that is a suspected carcinogen and teratogen. It can be absorbed through the skin.

  • Potassium Carbonate: Causes serious eye irritation.

Personal Protective Equipment (PPE): All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.

Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or no conversion Insufficiently active base or wet solvent.Use freshly opened anhydrous solvent and finely ground, dry K₂CO₃. Consider a stronger base like NaH if necessary.
Low reaction temperature.Increase the temperature to 100-110 °C, monitoring for decomposition.
Significant dipropylation Excess of alkylating agent or high concentration.Reduce the equivalents of 1-iodopropane to 1.05-1.1 eq. Add the alkylating agent more slowly.
Difficult purification Product co-elutes with starting material.Adjust the polarity of the eluent for column chromatography. A shallower gradient may be necessary.

References

  • PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(4), o480. [Link]

Sources

Application

The Synthetic Utility and Potential Applications of 2-Bromo-4-nitro-N-propylaniline: A Guide for Organic Synthesis

Introduction: The Versatility of Substituted Anilines Substituted anilines are foundational pillars in the landscape of organic synthesis, serving as versatile precursors for a vast array of complex molecules. Their util...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Substituted Anilines

Substituted anilines are foundational pillars in the landscape of organic synthesis, serving as versatile precursors for a vast array of complex molecules. Their utility spans from the creation of vibrant dyes to the core scaffolds of life-saving pharmaceuticals.[1][2][3] The strategic placement of various functional groups on the aniline ring system allows for a diverse range of chemical transformations, making them indispensable tools for chemists. While some substituted anilines are widely studied, others, like 2-Bromo-4-nitro-N-propylaniline , represent untapped potential. This guide will provide a detailed synthetic protocol for the preparation of this compound and explore its prospective applications based on the known reactivity of structurally analogous molecules.

The presence of a bromine atom, a nitro group, and a secondary N-propyl amine on the same aromatic ring endows 2-Bromo-4-nitro-N-propylaniline with a unique combination of reactive sites. The bromine atom can act as a handle for cross-coupling reactions or as a leaving group in nucleophilic aromatic substitution.[4][5] The nitro group is a strong electron-withdrawing group that can direct further substitutions and can be readily reduced to an amino group, opening up another avenue for functionalization.[6] The secondary amine itself can be a site for further derivatization. This confluence of functionality suggests that 2-Bromo-4-nitro-N-propylaniline could be a valuable intermediate in several areas of chemical research and development.

Synthesis of 2-Bromo-4-nitro-N-propylaniline

The most direct route to 2-Bromo-4-nitro-N-propylaniline is the N-alkylation of 2-bromo-4-nitroaniline with a suitable propylating agent. A detailed protocol for this synthesis is proposed below.

Proposed Synthetic Protocol: N-Alkylation of 2-Bromo-4-nitroaniline

This protocol outlines the synthesis of 2-Bromo-4-nitro-N-propylaniline from commercially available 2-bromo-4-nitroaniline and 1-bromopropane.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )CAS Number
2-Bromo-4-nitroanilineC₆H₅BrN₂O₂217.0213296-94-1
1-BromopropaneC₃H₇Br122.99106-94-5
Potassium Carbonate (K₂CO₃)K₂CO₃138.21584-08-7
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2
Ethyl AcetateC₄H₈O₂88.11141-78-6
Brine (saturated NaCl solution)NaCl58.447647-14-5
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6

Experimental Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-nitroaniline (2.17 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and N,N-dimethylformamide (DMF, 40 mL).

  • Addition of Alkylating Agent: While stirring the mixture at room temperature, add 1-bromopropane (1.35 g, 11 mmol) dropwise over 5 minutes.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and maintain this temperature with stirring for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting aniline), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water and 50 mL of ethyl acetate.

  • Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Extract the aqueous layer with two additional 50 mL portions of ethyl acetate.

  • Washing: Combine the organic layers and wash them with 50 mL of deionized water, followed by 50 mL of brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 2-Bromo-4-nitro-N-propylaniline.

DOT Diagram of the Synthetic Workflow:

Synthesis_Workflow Start Start: 2-Bromo-4-nitroaniline, 1-Bromopropane, K2CO3, DMF Reaction Reaction: Heat to 80 °C, 12-16h Start->Reaction N-Alkylation Workup Work-up: Quench with water, Extract with Ethyl Acetate Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: 2-Bromo-4-nitro-N-propylaniline Purification->Product

Caption: Synthetic workflow for 2-Bromo-4-nitro-N-propylaniline.

Potential Applications of 2-Bromo-4-nitro-N-propylaniline

The unique arrangement of functional groups in 2-Bromo-4-nitro-N-propylaniline opens up a variety of potential applications in organic synthesis.

Intermediate in Dye Synthesis

Nitroanilines are crucial intermediates in the manufacturing of azo dyes.[2][7] The amino group of 2-Bromo-4-nitro-N-propylaniline can be diazotized using sodium nitrite in an acidic medium to form a diazonium salt. This reactive intermediate can then be coupled with electron-rich aromatic compounds, such as phenols or anilines, to produce a wide range of azo dyes with varying colors and properties. The presence of the bromo and nitro groups on the aniline ring can influence the color and lightfastness of the resulting dye.

DOT Diagram of Azo Dye Synthesis Pathway:

Azo_Dye_Synthesis Start 2-Bromo-4-nitro-N-propylaniline Diazotization Diazotization (NaNO2, HCl) Start->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Azo_Coupling Azo Coupling Diazonium_Salt->Azo_Coupling Coupling_Partner Coupling Partner (e.g., Phenol, Aniline) Coupling_Partner->Azo_Coupling Azo_Dye Azo Dye Product Azo_Coupling->Azo_Dye

Caption: Potential pathway to azo dyes.

Building Block for Heterocyclic Compounds

2-Bromo-4-nitro-N-propylaniline can serve as a versatile starting material for the synthesis of various heterocyclic compounds. For instance, the reduction of the nitro group to an amine would yield a diamine derivative. This diamine can then undergo condensation reactions with dicarbonyl compounds to form five- or six-membered heterocyclic rings. Furthermore, the bromine atom can participate in intramolecular cyclization reactions to form fused heterocyclic systems.

Precursor for Pharmaceutical Intermediates

Many pharmaceutical compounds contain substituted aniline moieties.[8][9] The functional groups on 2-Bromo-4-nitro-N-propylaniline make it an attractive starting point for the synthesis of more complex molecules with potential biological activity. The bromine atom can be replaced through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds. The nitro group can be reduced to an amine, which can then be acylated or alkylated to introduce further diversity. This modular approach allows for the rapid generation of a library of compounds for drug discovery screening.

Conclusion

While 2-Bromo-4-nitro-N-propylaniline may not be a widely documented compound, its synthesis is readily achievable through standard organic transformations. Its unique combination of functional groups suggests significant potential as a versatile intermediate in the synthesis of dyes, heterocyclic compounds, and pharmaceutical building blocks. The protocols and potential applications outlined in this guide are intended to provide a foundation for researchers to explore the utility of this and other novel substituted anilines in their synthetic endeavors.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Applications of 4-Bromoaniline in Organic Synthesis and Beyond. Retrieved from [Link]

  • Frontiers Media. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Retrieved from [Link]

  • Verma, R. P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. PubMed. Retrieved from [Link]

  • AZoM. (2014, September 15). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. ResearchGate. Retrieved from [Link]

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(5), o480. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2019). Synthesis of Heterocyclic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 16.6: Multistep Synthesis. Retrieved from [Link]

Sources

Method

Application Note: A Modular Synthetic Approach to PROTACs Utilizing 2-Bromo-4-nitro-N-propylaniline

Introduction: The Dawn of Targeted Protein Degradation with PROTACs Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality in drug discovery, shifting the paradigm from traditional occupa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dawn of Targeted Protein Degradation with PROTACs

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality in drug discovery, shifting the paradigm from traditional occupancy-based inhibition to event-driven pharmacology.[1] These heterobifunctional molecules are engineered to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[2] A PROTAC molecule consists of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] This ternary complex formation between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2] This catalytic mechanism allows for the degradation of multiple protein targets with a single PROTAC molecule, offering a powerful tool against proteins previously considered "undruggable."[1][4]

The linker is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex.[3] Its length, rigidity, and composition must be empirically optimized to achieve potent and selective protein degradation.[3] This application note details a versatile and modular synthetic strategy for the construction of PROTACs, employing 2-Bromo-4-nitro-N-propylaniline as a readily available starting material to generate a functionalized linker precursor. This approach allows for the facile incorporation of diverse warheads and E3 ligase ligands, enabling the rapid generation of PROTAC libraries for structure-activity relationship (SAR) studies.

Strategic Overview of the Synthetic Protocol

The synthetic route is designed in a convergent manner, beginning with the functionalization of the 2-Bromo-4-nitro-N-propylaniline core. This is followed by sequential coupling with an E3 ligase ligand and a warhead. The protocol is divided into three main stages:

  • Synthesis of a Key Diamine Intermediate: The nitro group of 2-Bromo-4-nitro-N-propylaniline is selectively reduced to an amine, yielding a phenylenediamine derivative. This transformation is crucial as it unmasks a reactive handle for subsequent linker attachment.

  • Linker Elaboration and E3 Ligase Ligand Conjugation: One of the amino groups of the diamine intermediate is selectively acylated with a bifunctional linker. This linker is pre-functionalized with a terminal reactive group (e.g., a carboxylic acid or an alkyne) to facilitate the attachment of the warhead in the final step. The other amino group is then coupled to a commercially available E3 ligase ligand.

  • Final PROTAC Assembly via Warhead Coupling: The warhead, bearing a complementary functional group, is conjugated to the linker, completing the synthesis of the PROTAC molecule.

This modular approach is illustrated in the workflow diagram below:

PROTAC_Synthesis_Workflow A 2-Bromo-4-nitro-N-propylaniline (Starting Material) B Step 1: Nitro Group Reduction A->B C 3-Bromo-N1-propylbenzene-1,4-diamine (Diamine Intermediate) B->C D Step 2a: Selective Acylation with Bifunctional Linker C->D E Functionalized Intermediate D->E G Step 2b: Amide Coupling E->G F E3 Ligase Ligand (e.g., Pomalidomide-COOH) F->G H Linker-E3 Ligase Conjugate G->H J Step 3: Final Coupling (e.g., Amide or Click Chemistry) H->J I Warhead (e.g., Ibrutinib derivative) I->J K Final PROTAC Molecule J->K

Caption: General workflow for the synthesis of PROTACs.

Detailed Experimental Protocols

Part 1: Synthesis of 3-Bromo-N1-propylbenzene-1,4-diamine (Intermediate 1)

Rationale: The initial step involves the reduction of the nitro group in 2-Bromo-4-nitro-N-propylaniline. A variety of reagents can be used for this transformation, such as iron powder in acidic media or sodium borohydride in the presence of a catalyst.[5][6] Iron in acetic acid is a mild and effective method that is tolerant of the bromine substituent.[7]

Materials:

Reagent/SolventFormulaMW ( g/mol )AmountMoles (mmol)
2-Bromo-4-nitro-N-propylanilineC9H11BrN2O2259.101.0 g3.86
Iron powder (<10 mesh)Fe55.851.3 g23.15
Glacial Acetic AcidCH3COOH60.0520 mL-
EthanolC2H5OH46.0720 mL-
Saturated Sodium BicarbonateNaHCO384.01As needed-
Ethyl AcetateC4H8O288.11As needed-
Brine--As needed-
Anhydrous Sodium SulfateNa2SO4142.04As needed-

Procedure:

  • To a 100 mL round-bottom flask, add 2-Bromo-4-nitro-N-propylaniline (1.0 g, 3.86 mmol) and ethanol (20 mL).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Add iron powder (1.3 g, 23.15 mmol, 6 eq.) to the solution, followed by the slow addition of glacial acetic acid (20 mL).

  • Heat the reaction mixture to 80°C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron catalyst. Wash the Celite pad with ethyl acetate.

  • Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-Bromo-N1-propylbenzene-1,4-diamine (Intermediate 1 ) as a solid.

Characterization: The structure of Intermediate 1 should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Synthesis of the Linker-E3 Ligase Conjugate (Intermediate 3)

Rationale: This stage involves a two-step process: first, the selective acylation of one of the amino groups of Intermediate 1 with a bifunctional linker, followed by the coupling of the remaining amino group with an E3 ligase ligand. For this protocol, we will use a commercially available mono-Boc protected diamine as the linker precursor and pomalidomide with a carboxylic acid handle as the E3 ligase ligand. The Boc protecting group allows for selective functionalization. Amide bond formation will be achieved using HATU and DIPEA, a common and efficient coupling system for PROTAC synthesis.[8][9][10]

Materials:

Reagent/SolventFormulaMW ( g/mol )AmountMoles (mmol)
Intermediate 1 C9H13BrN2229.12500 mg2.18
N-Boc-amino-PEG3-acidC13H25NO5275.34660 mg2.40
Pomalidomide-linker-COOHC17H16N2O6356.32778 mg2.18
HATUC10H15F6N6OP380.23As needed-
DIPEAC8H19N129.24As needed-
Anhydrous DMFC3H7NO73.09As needed-
Trifluoroacetic Acid (TFA)C2HF3O2114.02As needed-
Dichloromethane (DCM)CH2Cl284.93As needed-

Procedure:

Step 2a: Synthesis of Boc-protected Intermediate 2

  • Dissolve Intermediate 1 (500 mg, 2.18 mmol) and N-Boc-amino-PEG3-acid (660 mg, 2.40 mmol, 1.1 eq.) in anhydrous DMF (15 mL) in a dry round-bottom flask under an inert atmosphere.

  • Add HATU (995 mg, 2.62 mmol, 1.2 eq.) and DIPEA (0.76 mL, 4.36 mmol, 2.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours. Monitor by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography to yield the Boc-protected intermediate (Intermediate 2 ).

Step 2b: Boc Deprotection

  • Dissolve Intermediate 2 in a 1:1 mixture of DCM and TFA.

  • Stir at room temperature for 1 hour.

  • Remove the solvent under reduced pressure. Co-evaporate with DCM several times to remove residual TFA.

Step 2c: Coupling with Pomalidomide-linker-COOH

  • Dissolve the deprotected amine intermediate and Pomalidomide-linker-COOH (778 mg, 2.18 mmol, 1.0 eq.) in anhydrous DMF (15 mL).

  • Add HATU (995 mg, 2.62 mmol, 1.2 eq.) and DIPEA (0.76 mL, 4.36 mmol, 2.0 eq.).

  • Stir at room temperature for 4-6 hours.

  • Work-up and purify as described in Step 2a to obtain the Linker-E3 Ligase Conjugate (Intermediate 3 ).

Part 3: Final PROTAC Assembly

Rationale: The final step is the coupling of a warhead to the linker of Intermediate 3 . The choice of warhead will depend on the protein of interest. For this example, we will use a derivative of the BTK inhibitor, ibrutinib, which has been modified with a terminal alkyne. The final coupling will be achieved via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry reaction.[11][12][13] This reaction is highly efficient and orthogonal to many other functional groups.

Materials:

Reagent/SolventFormulaMW ( g/mol )AmountMoles (mmol)
Intermediate 3 (azide-functionalized)--100 mg-
Ibrutinib-alkyne--1.1 eq.-
Copper(II) sulfate pentahydrateCuSO4·5H2O249.680.1 eq.-
Sodium ascorbateC6H7NaO6198.110.2 eq.-
tert-Butanol(CH3)3COH74.12As needed-
WaterH2O18.02As needed-

Procedure:

  • Dissolve Intermediate 3 (azide-functionalized, 1.0 eq.) and Ibrutinib-alkyne (1.1 eq.) in a 1:1 mixture of tert-butanol and water.

  • Add copper(II) sulfate pentahydrate (0.1 eq.) and sodium ascorbate (0.2 eq.).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final PROTAC by preparative HPLC to obtain the pure product.

Characterization: The final PROTAC should be thoroughly characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and its purity assessed by HPLC.

Mechanism of Action and Visualization

The synthesized PROTAC functions by inducing the formation of a ternary complex between the target protein (e.g., BTK) and an E3 ligase (e.g., CRBN). This proximity leads to the ubiquitination and subsequent degradation of the target protein.

PROTAC_MoA cluster_0 Cellular Environment cluster_1 Complex Formation cluster_2 Protein Degradation Pathway A PROTAC D Ternary Complex (PROTAC + Target + E3 Ligase) A->D B Target Protein (e.g., BTK) B->D C E3 Ligase (e.g., CRBN) C->D E Ubiquitination of Target Protein D->E Ubiquitin Transfer F Proteasomal Degradation E->F G Degraded Protein Fragments F->G H Recycled PROTAC F->H Release

Caption: PROTAC mechanism of action.

Conclusion and Future Perspectives

The synthetic protocol outlined in this application note provides a robust and adaptable framework for the synthesis of novel PROTACs using 2-Bromo-4-nitro-N-propylaniline as a versatile starting material. The modular nature of this approach allows for the systematic variation of the warhead, linker, and E3 ligase ligand, facilitating the exploration of the complex SAR of PROTACs. This will enable researchers to fine-tune the properties of their degraders to achieve optimal potency, selectivity, and pharmacokinetic profiles. The continued development of innovative synthetic methodologies will undoubtedly accelerate the discovery of new PROTAC-based therapeutics for a wide range of diseases.

References

  • Pei, H., Peng, Y., Zhao, Q., & Chen, Y. (2019). Small molecule PROTACs: an emerging technology for targeted therapy in drug discovery. RSC advances, 9(30), 17138-17148.
  • CIR (Cosmetic Ingredient Review). (2024).
  • Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. (n.d.). SciSpace.
  • Methods to acceler
  • Linkers for Linkerology. (n.d.). Enamine.
  • Ligands for E3 Ligase (Inhibitors Agonists Modulators Antagonists). (n.d.). MedChemExpress.
  • Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Str
  • Click chemistry in the development of PROTACs. (2023). PMC.
  • Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis. (2024). Royal Society of Chemistry.
  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (2020). Frontiers in Chemistry.
  • Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. (2020). ACS Central Science.
  • Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. (2022). Thieme Connect.
  • Current strategies for the design of PROTAC linkers: a critical review. (2020).
  • html. (2024). arXiv.
  • Degradation Products of ARV-825 Proteolysis Targeting Chimera (PROTAC) Compound: Isolation and Purification Using Analytical Scale Fraction Collection. (2025).
  • Amended Safety Assessment of p-Phenylenediamine, p-Phenylenediamine HCl, and p-Phenylenediamine Sulfate as Used in Cosmetics. (2025). Cosmetic Ingredient Review.
  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. (2020). Journal of Medicinal Chemistry.
  • Development And Application of "Click Chemistry" In ADC And PROTAC. (2025). Technology Networks.
  • Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. (2022). Journal of the American Chemical Society.
  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. (2025).
  • E3 Ligands Usage in PROTAC Design. (n.d.). BLDpharm.
  • Small molecule PROTACs: an emerging technology for targeted therapy in drug discovery. (2019). RSC Advances.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2025).
  • Safety Assessment of p-Phenylenediamine, p-Phenylenediamine HCl, and p-Phenylenediamine Sulfate as Used in Cosmetics. (2023). Cosmetic Ingredient Review.
  • Method Development of Proteolysis Targeting Chimera (PROTAC) Compound ARV-825 Forced Degradation Sample Using the Systematic Screening Protocol. (n.d.).
  • E3 Ligase Ligands in PROTAC. (n.d.). Precise PEG.
  • Optimized reaction conditions for amide bond formation in DNA-encoded combin
  • Linkers. (n.d.). Enamine Germany.
  • Webinar - PROTACs and Their Application in Cancer Therapeutics. (2022). YouTube.
  • Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Ac-. (n.d.). ChemRxiv.
  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry.
  • Click Chemistry in ADC and PROTAC. (n.d.). BOC Sciences.
  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Master Organic Chemistry.
  • A toolbox of functional peptide PROTACs. (2020).
  • Overview of PROTAC Linkers: Types and Design. (n.d.). BOC Sciences.
  • Ligand for E3 Ligase. (n.d.). BOC Sciences.
  • PROTAC Synthesis | Click Chemistry. (n.d.). MedchemExpress.com.
  • Targeted Protein Degradation Using PROTACs and Glues. (2022). YouTube.
  • Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. (2025). bioRxiv.
  • The 2-Methoxymethyl Modification of p-Phenylenediamine Reduces the Sensitization Risk for Hairdressers to Hair Dyes—An Occupational Hand Exposure–Based Risk Assessment. (2019).
  • Application Notes and Protocols for Amide Bond Formation using Bromo-PEG4-acid with EDC/H
  • p-Phenylenediamine. (n.d.). Wikipedia.
  • Full article: Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). (2023). Journal of Drug Targeting.
  • How to purify proteins with a drip columns / column chrom

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Application

Application Notes and Protocols for the Cross-Coupling of 2-Bromo-4-nitro-N-propylaniline

Introduction: Strategic Importance of 2-Bromo-4-nitro-N-propylaniline in Medicinal Chemistry and Materials Science 2-Bromo-4-nitro-N-propylaniline is a key heterocyclic intermediate, poised at the intersection of diverse...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of 2-Bromo-4-nitro-N-propylaniline in Medicinal Chemistry and Materials Science

2-Bromo-4-nitro-N-propylaniline is a key heterocyclic intermediate, poised at the intersection of diverse synthetic pathways. Its strategic value lies in the orthogonal reactivity of its functional groups: the bromo substituent, a versatile handle for palladium-catalyzed cross-coupling reactions; the nitro group, a powerful electron-withdrawing moiety that can be further transformed into an amino group, enabling the synthesis of various heterocyclic systems like benzimidazoles[1][2]; and the N-propyl group, which enhances solubility and modulates the electronic properties of the aromatic ring. The ability to selectively functionalize the C-Br bond through cross-coupling reactions opens a gateway to a vast chemical space, enabling the synthesis of complex molecules with potential applications in drug discovery and materials science. This document provides a comprehensive guide to the reaction conditions for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig coupling of this important substrate, grounded in established principles of organometallic chemistry and supported by relevant literature.

Understanding the Substrate: Electronic and Steric Considerations

The reactivity of 2-Bromo-4-nitro-N-propylaniline in palladium-catalyzed cross-coupling reactions is governed by a combination of electronic and steric factors. The presence of a strong electron-withdrawing nitro group para to the bromine atom significantly influences the reactivity of the C-Br bond, generally making it more susceptible to oxidative addition to the palladium(0) catalyst.[3] Conversely, the amino group at the ortho position is electron-donating. The interplay of these opposing electronic effects, along with the steric hindrance imposed by the ortho-amino group and its N-propyl substituent, necessitates careful optimization of reaction conditions to achieve high yields and selectivity.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[4][5][6] For substrates like 2-Bromo-4-nitro-N-propylaniline, this reaction provides a powerful tool for introducing aryl, heteroaryl, or vinyl substituents.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for the success of each step.

Recommended Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from successful couplings of structurally similar substrates, particularly 2,6-dibromo-4-nitroaniline.[7]

Table 1: Optimized Reaction Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale and Key Considerations
Palladium Source Pd(OAc)₂ (0.5 - 2 mol%)A common and effective palladium(II) precatalyst that is reduced in situ to the active Pd(0) species.
Ligand None (or a phosphine ligand like PPh₃ if needed)For highly activated aryl bromides, a ligand-free system can be effective.[7] If reactivity is low, a phosphine ligand can stabilize the palladium catalyst and facilitate oxidative addition.
Boronic Acid Aryl- or Vinylboronic Acid (1.1 - 1.5 equiv)A slight excess of the boronic acid is used to drive the reaction to completion.
Base K₃PO₄ or K₂CO₃ (2 - 3 equiv)An inorganic base is crucial for the transmetalation step.[8] The choice of base can significantly impact the reaction rate and yield.
Solvent Dioxane/H₂O (4:1) or DMF/H₂O (9:1)A mixture of an organic solvent and water is often optimal for dissolving both the organic substrate and the inorganic base.
Temperature 80 - 100 °CElevated temperatures are typically required to overcome the activation energy for the catalytic cycle.
Atmosphere Inert (Nitrogen or Argon)To prevent oxidation of the palladium catalyst and phosphine ligands.

Step-by-Step Experimental Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-4-nitro-N-propylaniline (1.0 equiv), the desired boronic acid (1.2 equiv), and the base (K₃PO₄, 2.5 equiv).

  • Add the palladium source (Pd(OAc)₂, 1 mol%).

  • Add the degassed solvent mixture (Dioxane/H₂O, 4:1).

  • Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

dot

Caption: Workflow for the Suzuki-Miyaura Coupling.

Heck Coupling: Olefin Functionalization

The Heck reaction offers a powerful method for the arylation of alkenes, forming a new carbon-carbon bond at a vinylic position.[9][10][11] While less commonly reported for this specific class of substrates compared to Suzuki coupling, the principles of the Heck reaction can be applied to 2-Bromo-4-nitro-N-propylaniline.

Mechanistic Considerations

The Heck reaction proceeds through a similar catalytic cycle involving oxidative addition, migratory insertion of the olefin, and β-hydride elimination. A key difference is the need for a base to regenerate the Pd(0) catalyst from the resulting Pd(II)-hydride species.

Proposed Protocol for Heck Coupling

Given the electron-deficient nature of the substrate, a robust catalytic system is recommended.

Table 2: Recommended Starting Conditions for Heck Coupling

ParameterRecommended ConditionRationale and Key Considerations
Palladium Source Pd(OAc)₂ (1 - 5 mol%)A reliable and commonly used precatalyst for Heck reactions.
Ligand P(o-tol)₃ or PPh₃ (2 - 10 mol%)Triarylphosphine ligands are often effective in stabilizing the palladium catalyst and promoting the desired reactivity.
Alkene Acrylate, Styrene, or other Olefin (1.2 - 2.0 equiv)The choice of alkene will influence the reaction conditions and the regioselectivity of the product.
Base NEt₃ or K₂CO₃ (1.5 - 2.5 equiv)An organic or inorganic base is required to neutralize the HBr generated during the reaction.
Solvent DMF or AcetonitrilePolar aprotic solvents are generally preferred for Heck reactions.
Temperature 100 - 140 °CHigher temperatures are often necessary to facilitate the reaction, especially with less reactive alkenes.
Atmosphere Inert (Nitrogen or Argon)To protect the catalyst and ligands from oxidation.

Step-by-Step Experimental Procedure:

  • In a sealed tube, combine 2-Bromo-4-nitro-N-propylaniline (1.0 equiv), the alkene (1.5 equiv), the palladium source (Pd(OAc)₂, 2 mol%), and the ligand (P(o-tol)₃, 4 mol%).

  • Add the degassed solvent (DMF) and the base (NEt₃, 2.0 equiv).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and follow a similar work-up and purification procedure as described for the Suzuki coupling.

dot

Heck_Mechanism Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition (Ar-X) OlefinComplex [Ar-Pd(II)L_n(Olefin)]+X- ArPdX->OlefinComplex Olefin Coordination InsertionProduct R-CH(Ar)-CH2-Pd(II)L_n-X OlefinComplex->InsertionProduct Migratory Insertion HPdX H-Pd(II)L_n-X InsertionProduct->HPdX β-Hydride Elimination Product Ar-CH=CH-R InsertionProduct->Product HPdX->Pd0 Reductive Elimination (+ Base) BaseComplex Base-H+ X- HPdX->BaseComplex

Caption: Generalized Heck Reaction Catalytic Cycle.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, a transformation that is often challenging using classical methods.[1][12] This reaction allows for the coupling of aryl halides with a wide range of amines.

Mechanistic Insights

Similar to the other palladium-catalyzed couplings, the Buchwald-Hartwig amination proceeds via an oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand is often crucial for promoting the reductive elimination step, which can be the rate-limiting step of the catalytic cycle.

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general starting point for the amination of 2-Bromo-4-nitro-N-propylaniline.

Table 3: Recommended Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionRationale and Key Considerations
Palladium Source Pd₂(dba)₃ (1 - 2 mol%) or Pd(OAc)₂ (2 - 4 mol%)Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ can be used as a precatalyst.
Ligand XPhos, SPhos, or other Buchwald ligands (1.2 - 2.4 mol% for Pd₂(dba)₃)Bulky, electron-rich phosphine ligands are essential for high catalytic activity.[12]
Amine Primary or Secondary Amine (1.1 - 1.5 equiv)A wide range of amines can be used as coupling partners.
Base NaOtBu or K₃PO₄ (1.5 - 2.5 equiv)A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.
Solvent Toluene or DioxaneAnhydrous, non-polar aprotic solvents are typically used.
Temperature 80 - 110 °CModerate to high temperatures are generally required.
Atmosphere Inert (Nitrogen or Argon)Crucial for protecting the sensitive catalyst and ligands.

Step-by-Step Experimental Procedure:

  • To a glovebox or a Schlenk line, add the palladium source (Pd₂(dba)₃, 1 mol%) and the ligand (XPhos, 1.2 mol%).

  • Add the degassed solvent (Toluene) and stir for a few minutes to form the active catalyst.

  • In a separate flask, add 2-Bromo-4-nitro-N-propylaniline (1.0 equiv), the amine (1.2 equiv), and the base (NaOtBu, 2.0 equiv).

  • Transfer the activated catalyst solution to the flask containing the reagents.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor its progress.

  • Upon completion, cool the reaction and quench with saturated aqueous NH₄Cl.

  • Perform an aqueous work-up and purify the product by column chromatography.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust starting point for the successful cross-coupling of 2-Bromo-4-nitro-N-propylaniline. The Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions offer complementary strategies for the functionalization of this versatile building block, enabling the synthesis of a diverse array of complex molecules. Further optimization of the reaction conditions, including screening of different ligands, bases, and solvents, may be necessary to achieve optimal results for specific coupling partners. The strategic application of these powerful synthetic methods will undoubtedly continue to drive innovation in medicinal chemistry and materials science.

References

  • Krishna Mohan, S., et al. (2004). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, E60(11), o2045-o2046. [Link]

  • Lubaeva, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28203-28207. [Link]

  • Marvin, C. C., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28203-28207. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Netherton, M. R., & Fu, G. C. (2004). Palladium-Catalyzed Cross-Coupling of Organoboron Compounds with Organic Electrophiles. Topics in Organometallic Chemistry, 14, 85-108. [Link]

  • Qureshi, Z., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28203-28207. [Link]

  • Shahnaz, M., et al. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics, 8(5), 460-464. [Link]

  • Tao, B., & Boykin, D. W. (2004). Suzuki Cross-Coupling Reactions of Aryl Bromides with Arylboronic Acids Catalyzed by a Dinuclear Palladium(I) Complex. The Journal of Organic Chemistry, 69(13), 4330-4335. [Link]

  • Tombolato, S. D., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 415-423. [Link]

  • Yadav, M. R., et al. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(28), 9423-9426. [Link]

  • Zhang, D., et al. (2021). Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids. Angewandte Chemie International Edition, 60(16), 8857-8865. [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]

  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Macmillan Group. (2004, July 14). The Intramolecular Heck Reaction. [Link]

  • ResearchGate. (n.d.). The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids. [Link]

  • ResearchGate. (n.d.). 2-Bromo-4-nitroaniline. [Link]

  • PubMed Central (PMC). (n.d.). 2-Bromo-4-nitroaniline. [Link]

  • PubMed Central (PMC). (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]

  • ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo.... [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. [Link]

  • Novartis OAK. (2024, May 28). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. [Link]

  • MDPI. (n.d.). A Walk through Recent Nitro Chemistry Advances. [Link]

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Method

Scale-up Synthesis of 2-Bromo-4-nitro-N-propylaniline: An Application Note and Protocol

This comprehensive guide provides a detailed protocol for the scale-up synthesis of 2-Bromo-4-nitro-N-propylaniline, a key intermediate in the development of various pharmaceutical and specialty chemical products. This d...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the scale-up synthesis of 2-Bromo-4-nitro-N-propylaniline, a key intermediate in the development of various pharmaceutical and specialty chemical products. This document is intended for researchers, scientists, and professionals in drug development and process chemistry, offering in-depth technical insights and field-proven methodologies.

Introduction: The Significance of 2-Bromo-4-nitro-N-propylaniline

Substituted anilines are fundamental building blocks in organic synthesis, with wide-ranging applications in the pharmaceutical, agrochemical, and dye industries.[1] 2-Bromo-4-nitro-N-propylaniline, in particular, serves as a crucial precursor for the synthesis of more complex molecules where the strategic placement of the bromo, nitro, and N-propyl groups allows for diverse subsequent chemical transformations. The electron-withdrawing nature of the nitro group and the presence of the bromine atom offer regioselective handles for nucleophilic aromatic substitution and cross-coupling reactions, respectively. The N-propyl group can modulate the lipophilicity and metabolic stability of downstream drug candidates.

This application note details a robust and scalable two-step synthesis route, commencing with the bromination of 4-nitroaniline to yield 2-bromo-4-nitroaniline, followed by the N-alkylation with n-propyl bromide to afford the target compound. The protocols provided are designed for both laboratory-scale synthesis and to be adaptable for pilot-plant scale-up.

Chemical Reaction Pathway

Synthesis_Pathway 4-Nitroaniline 4-Nitroaniline 2-Bromo-4-nitroaniline 2-Bromo-4-nitroaniline 4-Nitroaniline->2-Bromo-4-nitroaniline Step 1: Bromination (NH4Br, H2O2, Acetic Acid) 2-Bromo-4-nitro-N-propylaniline 2-Bromo-4-nitro-N-propylaniline 2-Bromo-4-nitroaniline->2-Bromo-4-nitro-N-propylaniline Step 2: N-Propylation (n-Propyl bromide, K2CO3, DMF) Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: N-Propylation A1 Dissolve 4-Nitroaniline & NH4Br in Acetic Acid A2 Cool to 15-20 °C A1->A2 A3 Add H2O2 dropwise A2->A3 A4 Stir at RT for 4-6h A3->A4 A5 Monitor by TLC A4->A5 A6 Pour into ice water A5->A6 A7 Filter and wash with H2O A6->A7 A8 Dry the product A7->A8 B1 Combine 2-Bromo-4-nitroaniline, K2CO3 & DMF A8->B1 Intermediate Product B2 Add n-Propyl bromide B1->B2 B3 Heat to 80-90 °C for 6-8h B2->B3 B4 Monitor by TLC B3->B4 B5 Cool and pour into water B4->B5 B6 Extract with Ethyl Acetate B5->B6 B7 Wash with H2O and Brine B6->B7 B8 Dry, concentrate & purify B7->B8

Sources

Application

Application Notes and Protocols: 2-Bromo-4-nitro-N-propylaniline as a Versatile Building Block in Medicinal Chemistry

Introduction: The Strategic Value of Substituted Anilines in Drug Discovery In the landscape of modern medicinal chemistry, the rational design of small molecule therapeutics hinges on the availability of versatile and s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Substituted Anilines in Drug Discovery

In the landscape of modern medicinal chemistry, the rational design of small molecule therapeutics hinges on the availability of versatile and strategically functionalized building blocks. Substituted anilines, in particular, represent a privileged scaffold due to their prevalence in a vast array of biologically active compounds and their synthetic tractability. 2-Bromo-4-nitro-N-propylaniline emerges as a particularly valuable intermediate, offering a unique combination of reactive sites that can be selectively addressed to construct complex molecular architectures.

This technical guide provides an in-depth exploration of 2-Bromo-4-nitro-N-propylaniline as a building block for medicinal chemistry. We will detail its synthesis, physicochemical properties, and, most importantly, its application in the construction of molecules for targeted protein degradation, a cutting-edge therapeutic modality. The protocols and insights provided herein are curated for researchers, scientists, and drug development professionals seeking to leverage this compound's potential in their synthetic endeavors.

Physicochemical Properties and Structural Insights

2-Bromo-4-nitro-N-propylaniline is a polysubstituted aromatic compound with the molecular formula C₉H₁₁BrN₂O₂ and a molecular weight of 259.1 g/mol . Its structure is characterized by a benzene ring substituted with a bromine atom, a nitro group, and an N-propylamino group.

PropertyValueSource
Molecular Formula C₉H₁₁BrN₂O₂[1]
Molecular Weight 259.1 g/mol [1]
CAS Number 1157464-28-2[1]
Appearance Expected to be a yellow to orange solidGeneral knowledge
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.General knowledge

The precursor, 2-bromo-4-nitroaniline, has been structurally characterized by X-ray crystallography, revealing a nearly planar conformation.[2] The dihedral angle between the nitro group and the aromatic ring is minimal, and an intramolecular hydrogen bond exists between the amino group and the bromine atom.[2] This planarity and the electronic nature of the substituents—the electron-withdrawing nitro and bromo groups and the electron-donating amino group—govern the reactivity of the molecule. The N-propylation is expected to have a minimal impact on the overall planarity of the aromatic core but will increase the lipophilicity of the molecule, a key parameter in drug design.

Synthetic Protocols: A Stepwise Guide

The synthesis of 2-Bromo-4-nitro-N-propylaniline can be efficiently achieved in a two-step sequence starting from commercially available 4-nitroaniline.

Step 1: Synthesis of 2-Bromo-4-nitroaniline

This protocol is adapted from a well-established method for the regioselective bromination of 4-nitroaniline.[3]

Reaction Principle: The bromination of 4-nitroaniline is an electrophilic aromatic substitution reaction. The amino group is a strong activating group and directs the incoming electrophile to the ortho and para positions. Since the para position is already occupied by the nitro group, the bromination occurs at the ortho position. The use of hydrogen peroxide and ammonium bromide provides a source of electrophilic bromine in situ.

Experimental Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitroaniline (6.0 g, 43.5 mmol) and ammonium bromide (4.5 g, 47.9 mmol).

  • Solvent Addition: To the flask, add 30 mL of glacial acetic acid. Stir the mixture to obtain a suspension.

  • Reagent Addition: Slowly add 35% hydrogen peroxide (1.63 g, 47.9 mmol) dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3).

  • Work-up and Purification: Upon completion of the reaction, the precipitate is collected by vacuum filtration. The solid is washed with copious amounts of water to remove any remaining acetic acid and inorganic salts. The crude product can be recrystallized from a mixture of dichloromethane and methanol to afford pure 2-bromo-4-nitroaniline as a yellow solid.

Step 2: N-Propylation of 2-Bromo-4-nitroaniline

This protocol is a general method for the N-alkylation of anilines, adapted for the synthesis of the title compound.

Reaction Principle: The N-propylation of 2-bromo-4-nitroaniline is a nucleophilic substitution reaction where the nitrogen atom of the aniline attacks the electrophilic carbon of a propyl halide. The presence of a base is crucial to deprotonate the resulting ammonium salt and drive the reaction to completion. The electron-withdrawing nitro and bromo groups decrease the nucleophilicity of the aniline, necessitating the use of a polar apathetic solvent and elevated temperatures to facilitate the reaction.

Experimental Protocol:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-nitroaniline (2.17 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add 20 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Reagent Addition: To the stirring suspension, add 1-bromopropane (1.48 g, 12 mmol) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of cold water. The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with water. The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure 2-Bromo-4-nitro-N-propylaniline.

Application in Medicinal Chemistry: A Building Block for PROTACs

A key application of 2-Bromo-4-nitro-N-propylaniline is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This approach offers a powerful strategy to eliminate disease-causing proteins.

The structure of 2-Bromo-4-nitro-N-propylaniline is well-suited for PROTAC synthesis. The N-propylamino group can be further functionalized to attach a linker, the bromine atom can be used in cross-coupling reactions to introduce a ligand for an E3 ligase, and the nitro group can be reduced to an amine, providing another point for modification or for introducing a protein of interest (POI) ligand.

Hypothetical Synthetic Pathway to a PROTAC Precursor

The following workflow illustrates how 2-Bromo-4-nitro-N-propylaniline can be utilized to synthesize a key intermediate for a PROTAC.

PROTAC_synthesis A 2-Bromo-4-nitro-N-propylaniline B Reduction of Nitro Group A->B e.g., SnCl2, HCl or H2, Pd/C C Diamino Intermediate B->C D Coupling with POI Ligand C->D Amide bond formation or other suitable ligation E PROTAC Precursor (POI Ligand Attached) D->E F Suzuki or Buchwald-Hartwig Cross-Coupling E->F With E3 Ligase Ligand-Boronic acid/ester or amine G Final PROTAC Structure F->G

Sources

Method

Application Notes and Protocols for Monitoring the Synthesis of 2-Bromo-4-nitro-N-propylaniline by Thin-Layer Chromatography

Introduction: The Critical Role of Reaction Monitoring in Synthetic Chemistry In the realm of drug development and fine chemical synthesis, the precise control and monitoring of chemical reactions are paramount to ensuri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Reaction Monitoring in Synthetic Chemistry

In the realm of drug development and fine chemical synthesis, the precise control and monitoring of chemical reactions are paramount to ensuring product quality, optimizing yield, and minimizing impurities. The synthesis of 2-Bromo-4-nitro-N-propylaniline, a potential intermediate in various pharmacologically active compounds, involves the N-alkylation of 2-bromo-4-nitroaniline. This transformation, while conceptually straightforward, is susceptible to side reactions, primarily over-alkylation, leading to the formation of the tertiary amine, 2-Bromo-4-nitro-N,N-dipropylaniline. Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and highly sensitive method for real-time monitoring of this reaction, allowing the chemist to track the consumption of the starting material, the formation of the desired product, and the emergence of any byproducts.[1] This application note provides a comprehensive protocol for the effective use of TLC in monitoring the synthesis of 2-Bromo-4-nitro-N-propylaniline.

Reaction Overview: N-Alkylation of 2-Bromo-4-nitroaniline

The synthesis of 2-Bromo-4-nitro-N-propylaniline is achieved through the nucleophilic substitution reaction between 2-bromo-4-nitroaniline and an n-propyl halide, such as 1-bromopropane, in the presence of a suitable base and solvent. The primary amino group of the aniline derivative acts as the nucleophile, displacing the halide from the alkyl chain.

Reaction Scheme:

Figure 1: Synthesis of 2-Bromo-4-nitro-N-propylaniline via N-alkylation of 2-bromo-4-nitroaniline.

A common challenge in this reaction is the potential for the newly formed secondary amine product to react further with the alkylating agent, leading to the formation of a tertiary amine byproduct.[1] Careful monitoring with TLC is therefore essential to determine the optimal reaction time to maximize the yield of the desired mono-alkylated product.

Principle of TLC Separation

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a mobile phase (an organic solvent or solvent mixture).[2] The separation is driven by polarity. In this specific application:

  • Stationary Phase: Silica gel is a polar adsorbent.

  • Mobile Phase: A less polar solvent mixture is used to move the compounds up the plate.

The polarity of the compounds of interest decreases in the following order:

  • 2-Bromo-4-nitroaniline (Starting Material): Highest polarity due to the presence of two N-H bonds capable of hydrogen bonding with the silica gel.

  • 2-Bromo-4-nitro-N-propylaniline (Product): Intermediate polarity with one N-H bond.

  • 2-Bromo-4-nitro-N,N-dipropylaniline (Byproduct): Lowest polarity as it lacks N-H bonds for hydrogen bonding.

Consequently, the least polar compound (byproduct) will travel the furthest up the TLC plate, resulting in the highest Retention Factor (Rf) value, while the most polar compound (starting material) will have the strongest interaction with the silica gel and exhibit the lowest Rf value.

Detailed Protocol for TLC Monitoring

This protocol is designed to provide a robust and reliable method for monitoring the progress of the N-propylation of 2-bromo-4-nitroaniline.

Materials and Reagents
  • TLC Plates: Silica gel 60 F254 pre-coated plates

  • Mobile Phase (Eluent): 3:1 Hexanes:Ethyl Acetate (v/v)

  • Visualization:

    • UV lamp (254 nm)

    • Potassium permanganate (KMnO4) stain

  • Apparatus:

    • TLC developing chamber with a lid

    • Capillary tubes for spotting

    • Forceps

    • Pencil

    • Ruler

Experimental Workflow Diagram

TLC_Workflow prep_plate Prepare TLC Plate (Draw baseline) prep_samples Prepare Samples (SM, RM, Co-spot) prep_plate->prep_samples prep_chamber Prepare Developing Chamber (Add eluent, saturate) prep_samples->prep_chamber spot_plate Spot Samples on Baseline develop_plate Develop Plate in Chamber spot_plate->develop_plate dry_plate Dry the Developed Plate develop_plate->dry_plate visualize_uv Visualize under UV Light (254 nm) visualize_stain Stain with KMnO4 (if necessary) visualize_uv->visualize_stain calculate_rf Calculate Rf Values visualize_stain->calculate_rf interpret Interpret Results calculate_rf->interpret

Caption: Workflow for TLC Monitoring of the Reaction.

Step-by-Step Methodology
  • Preparation of the TLC Chamber:

    • Pour the 3:1 hexanes:ethyl acetate mobile phase into the developing chamber to a depth of approximately 0.5 cm.

    • Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent, to saturate the chamber with solvent vapors. This prevents the solvent on the TLC plate from evaporating during development, which can lead to inconsistent results.

    • Cover the chamber with the lid and allow it to equilibrate for at least 10 minutes.

  • Preparation of the TLC Plate:

    • Using a pencil, gently draw a straight line (the baseline or origin) approximately 1 cm from the bottom of the TLC plate.

    • Mark three small, equidistant points on the baseline for spotting the samples. Label them 'SM' (Starting Material), 'Co' (Co-spot), and 'RM' (Reaction Mixture).

  • Sample Preparation and Spotting:

    • Starting Material (SM): Dissolve a small amount (1-2 mg) of 2-bromo-4-nitroaniline in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) to create a dilute solution.

    • Reaction Mixture (RM): At various time intervals during the reaction (e.g., t = 0, 1h, 2h, etc.), withdraw a small aliquot (a few drops) of the reaction mixture and dilute it with a volatile solvent.

    • Spotting:

      • Using a capillary tube, apply a small spot of the starting material solution to the 'SM' mark on the baseline. The spot should be as small as possible (1-2 mm in diameter) to ensure good separation.

      • Apply a spot of the diluted reaction mixture to the 'RM' mark.

      • For the 'Co' (co-spot), first apply a spot of the starting material, and after it has dried, apply a spot of the reaction mixture directly on top of it. The co-spot helps in unambiguously identifying the starting material spot in the reaction mixture lane.

  • Development of the TLC Plate:

    • Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the baseline is above the level of the solvent.

    • Replace the lid and allow the solvent front to ascend the plate by capillary action.

    • Do not disturb the chamber during development.

    • When the solvent front has reached approximately 1 cm from the top of the plate, remove the plate with forceps and immediately mark the position of the solvent front with a pencil.

  • Visualization and Analysis:

    • UV Visualization: Allow the plate to dry completely in a fume hood. Visualize the plate under a UV lamp at 254 nm. The aromatic compounds will appear as dark spots against a fluorescent background. Gently circle the visible spots with a pencil.

    • Staining (if necessary): If spots are not clearly visible under UV light or for confirmation, a potassium permanganate stain can be used. Prepare the stain by dissolving 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water. Dip the dried TLC plate into the stain for a few seconds. The stain will visualize compounds that can be oxidized, appearing as yellow-brown spots on a purple background.[3]

    • Rf Value Calculation: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf value for each spot using the formula:

      Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Interpretation of Results

By observing the TLC plate at different reaction times, the progress of the synthesis can be effectively monitored.

Expected TLC Profile:

Figure 2: Representative TLC plate for the synthesis of 2-Bromo-4-nitro-N-propylaniline.

CompoundExpected Relative Rf ValuePolarityRationale
2-Bromo-4-nitroaniline (Starting Material)LowHighPrimary amine with two N-H bonds, leading to strong interaction with the polar silica gel.
2-Bromo-4-nitro-N-propylaniline (Product)MediumMediumSecondary amine with one N-H bond, resulting in a weaker interaction with the silica gel than the SM.
2-Bromo-4-nitro-N,N-dipropylaniline (Byproduct)HighLowTertiary amine with no N-H bonds, leading to the weakest interaction with the silica gel.

Monitoring Reaction Progression:

  • t = 0: A single spot corresponding to the starting material will be visible in the 'RM' lane.

  • As the reaction proceeds: The intensity of the starting material spot in the 'RM' lane will decrease, while a new spot corresponding to the product will appear and intensify.

  • Towards completion: The starting material spot may disappear completely. The appearance of a third spot with a higher Rf value indicates the formation of the N,N-dipropylated byproduct. The reaction should be stopped when the product spot is at its maximum intensity and the byproduct spot is minimal.

Troubleshooting

IssuePossible CauseSolution
Spots are streaky or elongated Sample is too concentrated.Dilute the sample further before spotting.
Insoluble material in the sample.Filter the sample before spotting.
All spots remain on the baseline Mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., try a 2:1 or 1:1 ratio of hexanes:ethyl acetate).
All spots run to the solvent front Mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of hexanes (e.g., try a 4:1 or 5:1 ratio).
Spots are not well-separated The polarity difference is insufficient with the current mobile phase.Experiment with different solvent systems. A small amount of a more polar solvent like methanol could be added to the mobile phase.

Conclusion

Thin-Layer Chromatography is an indispensable tool for monitoring the synthesis of 2-Bromo-4-nitro-N-propylaniline. The protocol outlined in this application note provides a systematic and reliable approach to track the reaction's progress, identify the formation of the desired product, and detect potential byproducts. By understanding the principles of TLC and carefully interpreting the chromatograms, researchers can optimize reaction conditions to achieve higher yields and purity of the target compound, which is a critical aspect of efficient drug development and chemical synthesis.

References

  • BenchChem. (2025). Optimization of reaction conditions for N-alkylation of 2-nitroaniline.
  • S. E. H. S. S. S. H. B. M. P. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology. Trade Science Inc.
  • Chemistry LibreTexts. (2022, May 5). 2.
  • University of Rochester Department of Chemistry. (n.d.). How to Run Prep TLC.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation using 2-Bromoethylamine Hydrobromide.
  • ACS Publications. (2025, May 21). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2022, August 16). 2.1.
  • BenchChem. (2025). Application Notes and Protocols: Reaction Conditions for N-Alkylation of 4-(oxan-2-yl)aniline.
  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroaniline.
  • TCI Chemicals. (n.d.). 2-Bromo-4-nitroaniline | 13296-94-1.
  • PubChem. (n.d.). 2-Bromo-4-nitroaniline.
  • ResearchGate. (n.d.). (PDF) 2-Bromo-4-nitroaniline.
  • EPFL. (n.d.).
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  • ChemRxiv. (n.d.).
  • NIH. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one.
  • ACS Publications. (2017, October 20). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols.
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines.
  • University of Toronto. (n.d.).
  • PubChem. (n.d.). 2-Bromo-5-fluoro-4-nitroaniline.

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Application

Application Notes &amp; Protocols: The Utility of Substituted Nitroanilines in Materials Science with a Focus on 2-Bromo-4-nitroaniline as a Model for N-Propylated Derivatives

Abstract: This document provides a detailed technical guide for researchers and scientists on the application of substituted bromo-nitroanilines in materials science. While literature on the direct application of 2-Bromo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for researchers and scientists on the application of substituted bromo-nitroanilines in materials science. While literature on the direct application of 2-Bromo-4-nitro-N-propylaniline in materials science is sparse, with its primary current association being a building block for protein degraders in drug development, its structural analogue, 2-Bromo-4-nitroaniline, is a well-characterized compound with significant potential in the field of nonlinear optics (NLO).[1] This guide will use 2-Bromo-4-nitroaniline as a foundational model to explore the synthesis, characterization, and application protocols relevant to this class of molecules. The principles and methodologies detailed herein provide the essential framework for investigating novel derivatives such as 2-Bromo-4-nitro-N-propylaniline for advanced material applications.

Introduction: Rationale and Scientific Context

The search for advanced materials with robust nonlinear optical (NLO) properties is a driving force in optoelectronics and photonics.[2] Organic molecules, in particular, have garnered significant attention due to their large second-order NLO susceptibilities, high damage thresholds, and the vast potential for synthetic modification ("molecular engineering") to fine-tune their properties.[2][3]

The key to a molecule's NLO activity often lies in its electronic structure. A common and effective motif is the Donor-π-Acceptor (D-π-A) system. In this architecture:

  • An electron-donating group (D) (e.g., an amino group, -NH₂) pushes electron density into the molecule.

  • An electron-withdrawing group (A) (e.g., a nitro group, -NO₂) pulls electron density from the molecule.

  • A π-conjugated bridge (e.g., a benzene ring) connects the donor and acceptor, facilitating charge transfer across the molecule.

This intramolecular charge transfer results in a large molecular dipole moment and high molecular hyperpolarizability, which are prerequisites for second-order NLO effects like Second-Harmonic Generation (SHG). 2-Bromo-4-nitroaniline and its derivatives are classic examples of D-π-A systems. The amino group serves as the donor, the nitro group as the acceptor, and the phenyl ring as the π-bridge. The bromine atom, a heavy and electronegative substituent, further modulates the electronic properties and critically influences the crystal packing, which is essential for achieving a non-centrosymmetric crystal structure required for bulk SHG activity.[2]

While 2-Bromo-4-nitro-N-propylaniline is not yet documented in materials science literature, the addition of an N-propyl group is a logical synthetic step to modify the molecule's properties. The alkyl chain would be expected to increase solubility in organic solvents and alter the intermolecular forces, potentially leading to new crystal polymorphs with enhanced NLO characteristics. The protocols for synthesis, crystal growth, and characterization detailed for 2-Bromo-4-nitroaniline are therefore directly applicable as a starting point for the investigation of its N-propylated counterpart.

Caption: Donor-π-Acceptor (D-π-A) architecture for NLO activity.

Physicochemical Properties & Safety Data

Accurate knowledge of a compound's properties is critical for experimental design and safety. The table below summarizes key data for the target compound and its parent analogue.

Property2-Bromo-4-nitro-N-propylaniline2-Bromo-4-nitroaniline
Molecular Formula C₉H₁₁BrN₂O₂[1]C₆H₅BrN₂O₂
Molecular Weight 259.1 g/mol [1]217.02 g/mol
CAS Number 1157464-28-2[1]13296-94-1
Appearance Not specifiedWhite to yellow/green crystalline powder
Melting Point Not specified104.0 to 108.0 °C
Purity (Typical) min 95%[1]>98.0% (GC)
Safety & Handling Protocol

Substituted nitroanilines require careful handling. The following protocols are based on safety data for 2-bromo-4-nitroaniline and should be adopted as a minimum standard for all its derivatives.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Ventilation: Handle the solid compound and all solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

  • Exposure Control:

    • Inhalation: Harmful if inhaled. May cause respiratory irritation.[5] If inhaled, move the person to fresh air and seek medical attention.[6]

    • Skin Contact: Harmful in contact with skin and causes skin irritation. In case of contact, wash immediately with plenty of soap and water.[6]

    • Eye Contact: Causes serious eye irritation. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[6]

    • Ingestion: Harmful if swallowed.[5] If swallowed, call a poison center or doctor. Rinse mouth.[6]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and reducing agents.[4][6] Keep the container tightly closed.

  • Disposal: Dispose of waste materials and containers at an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

Experimental Protocols for Materials Research

This section provides detailed, step-by-step protocols for the synthesis, purification, crystal growth, and characterization of materials based on the 2-bromo-4-nitroaniline framework.

Protocol 1: Synthesis of 2-Bromo-4-nitroaniline

This protocol is adapted from established literature procedures for the bromination of 4-nitroaniline.[7] The causality behind this reaction is an electrophilic aromatic substitution, where the highly activating amino group directs the incoming electrophile (Br⁺) to the ortho position.

Reagents & Materials:

  • 4-Nitroaniline (starting material)

  • Ammonium bromide

  • Acetic acid (glacial)

  • 35% Hydrogen peroxide (H₂O₂)

  • Dichloromethane and Methanol (for recrystallization)

  • Reaction flask, magnetic stirrer, dropping funnel, ice bath

  • Filtration apparatus (Büchner funnel)

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL flask equipped with a magnetic stirrer, dissolve 4-nitroaniline (6 g, 0.0435 mol) and ammonium bromide (4.5 g, 0.0479 mol) in 30 mL of glacial acetic acid. Stir the mixture until all solids are dissolved.

  • Bromination: Cool the flask in an ice bath. Add 35% hydrogen peroxide (1.629 g, 0.0479 mol) dropwise to the mixture using a dropping funnel over 15-20 minutes.

    • Scientific Rationale: Hydrogen peroxide acts as an in-situ oxidizing agent, converting bromide ions (from NH₄Br) into the electrophilic bromine species required for the aromatic substitution. Acetic acid serves as a polar protic solvent that can facilitate the reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours. A precipitate of the product will form during this time.

  • Isolation: Filter the resulting precipitate using a Büchner funnel and wash thoroughly with cold water to remove any remaining acetic acid and inorganic salts.

  • Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot dichloromethane and add methanol until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Scientific Rationale: Recrystallization is a purification technique based on differences in solubility. The desired compound is soluble in the hot solvent mixture but precipitates out upon cooling, leaving impurities behind in the solution.

  • Drying & Characterization: Filter the purified crystals, wash with a small amount of cold methanol, and dry under vacuum. The final product should be a yellow crystalline solid. Confirm identity and purity using techniques described in Protocol 3.

Protocol 2: Single Crystal Growth by Slow Evaporation

For applications in nonlinear optics, high-quality single crystals are essential. The slow evaporation technique is a reliable method for growing such crystals.[2]

Apparatus & Materials:

  • Purified 2-bromo-4-nitroaniline

  • High-purity solvent (e.g., ethanol)

  • Crystallization dish or beaker

  • Perforated cover (e.g., parafilm with pinholes)

Step-by-Step Procedure:

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in ethanol at room temperature. Gently warm the mixture if necessary to ensure complete dissolution, then allow it to cool back to room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free crystallization dish. This step is critical to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the dish with parafilm and poke a few small holes in it. Place the dish in a vibration-free and temperature-stable environment (e.g., a desiccator or a quiet cupboard).

    • Scientific Rationale: The slow, controlled evaporation of the solvent allows molecules to organize themselves into a thermodynamically stable, well-ordered crystal lattice. Rapid evaporation leads to the formation of polycrystalline powder or amorphous solid.

  • Crystal Harvesting: Monitor the dish over several days to weeks. Once crystals of suitable size have formed, carefully harvest them from the solution using tweezers and gently dry them on filter paper.

Protocol 3: Physicochemical and Optical Characterization

A comprehensive characterization is required to validate the material's structure and function.

A. Structural and Purity Analysis:

  • FTIR Spectroscopy: To confirm the presence of key functional groups (e.g., N-H stretch of the amine at ~3472 cm⁻¹, aromatic C-H, and N-O stretches of the nitro group).[2]

  • ¹H-NMR and Mass Spectrometry: To confirm the molecular structure and molecular weight.[2]

  • Single-Crystal X-ray Diffraction (SC-XRD): To determine the precise crystal structure, including bond lengths, angles, and the crystal system. This is the definitive method to confirm if the crystal has the required non-centrosymmetric space group for SHG.[7][8]

B. Nonlinear Optical Property Analysis:

  • Kurtz-Perry Powder Technique: This is a standard screening method to evaluate the second-harmonic generation (SHG) efficiency of a new material.[2][9]

    • Sample Preparation: The grown crystals are ground into a fine powder of uniform particle size and packed densely into a capillary tube.

    • Measurement: A high-intensity pulsed laser beam (e.g., Nd:YAG at 1064 nm) is directed at the sample.[2]

    • Detection: If the material is SHG-active, it will generate light at exactly half the wavelength (532 nm, green light). The intensity of this second-harmonic signal is measured with a photomultiplier tube and compared to a standard reference material like Urea or KDP.[2] The SHG efficiency of 4-bromo-2-nitroaniline has been reported to be 1.2 times that of urea.[2]

Caption: Experimental workflow from synthesis to characterization.

Crystallographic Data Summary

The crystal structure is paramount for SHG. Data from single-crystal X-ray diffraction studies of 2-bromo-4-nitroaniline reveals its structure.[7]

ParameterValueReference
Crystal System Orthorhombic[7]
Space Group Pna2₁[7]
a (Å) 11.098 (3)[7]
b (Å) 16.763 (4)[7]
c (Å) 3.9540 (9)[7]
Volume (ų) 735.6 (3)[7]
Z (molecules/cell) 4[7]
Key Structural Feature The molecule is nearly planar, with intermolecular hydrogen bonds linking the molecules, which helps in stabilizing the structure.[7][8][7][8]

The space group Pna2₁ is non-centrosymmetric, which is a necessary condition for a material to exhibit second-order NLO properties like SHG.

Future Outlook: Investigating 2-Bromo-4-nitro-N-propylaniline

The protocols established for 2-bromo-4-nitroaniline provide a clear and validated roadmap for investigating 2-bromo-4-nitro-N-propylaniline. Researchers should:

  • Synthesize the N-propylated derivative, likely through N-alkylation of 2-bromo-4-nitroaniline or from an N-propylated aniline precursor.

  • Purify the compound using the recrystallization techniques described.

  • Grow single crystals using the slow evaporation method, testing a variety of solvents to account for the altered solubility from the propyl group.

  • Characterize the resulting crystals comprehensively, paying close attention to the SC-XRD results to identify the space group and the Kurtz-Perry test to quantify its SHG efficiency relative to the parent compound and urea.

The N-propyl group is expected to introduce steric hindrance that will alter crystal packing. This could either disrupt the favorable non-centrosymmetric packing or, fortuitously, lead to a new polymorph with an even more optimal alignment of molecular dipoles, potentially resulting in a superior NLO material.

References

  • Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Research India Publications. [Link]

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o480. [Link]

  • Arshad, M. N., Tahir, M. N., & Khan, I. U. (2009). 2-Bromo-4-nitroaniline. National Center for Biotechnology Information. [Link]

  • 2-Bromo-4-nitro-N-propylaniline, min 95%, 100 grams. CP Lab Safety. [Link]

  • Crystal growth, spectroscopic and theoretical investigation of nonlinear optical 2-bromo-4-nitroaniline single crystals for NLO and optoelectronic applications. ResearchGate. [Link]

  • CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
  • Molecular Materials for Nonlinear Optics. Johns Hopkins University Applied Physics Laboratory. [Link]

  • 4-Bromo-2-nitroaniline | C6H5BrN2O2. PubChem. [Link]

  • Safety Data Sheet: 4-Nitroaniline. Fisher Scientific. [Link]

  • Recent Advances in Nonlinear Optics and Nonlinear Optical Materials. MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Bromo-4-nitro-N-propylaniline

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-Bromo-4-nitro-N-propylaniline. Here, we provide in-depth troubleshooting advice, f...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-Bromo-4-nitro-N-propylaniline. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your product yield. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.

I. Synthesis Overview: A Two-Step Approach

The synthesis of 2-Bromo-4-nitro-N-propylaniline is typically achieved in a two-step process. The first step involves the regioselective bromination of a suitable aniline precursor, followed by the N-propylation of the resulting intermediate. Two primary synthetic routes can be considered:

  • Route A: Bromination of 4-nitroaniline to yield 2-bromo-4-nitroaniline, followed by N-propylation.

  • Route B: N-propylation of 4-nitroaniline to yield 4-nitro-N-propylaniline, followed by bromination.

Route A is generally preferred as the electron-withdrawing nitro group in 4-nitroaniline directs the bromination to the ortho position, leading to the desired 2-bromo-4-nitroaniline intermediate. Subsequent N-propylation can then be performed. Route B can be more challenging regarding the regioselectivity of the bromination step on the N-propylaniline derivative.

This guide will focus on the optimization of Route A .

II. Visualizing the Synthetic Pathway

To provide a clear overview of the recommended synthetic route, the following workflow illustrates the key stages of the process.

SynthesisWorkflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: N-Propylation cluster_purification Purification & Analysis A 4-Nitroaniline D 2-Bromo-4-nitroaniline A->D Reaction B Brominating Agent (e.g., Br₂ or NBS) B->D C Solvent (e.g., Acetic Acid) C->D H 2-Bromo-4-nitro-N-propylaniline D->H Reaction E n-Propyl Halide (e.g., n-Propyl Bromide) E->H F Base (e.g., K₂CO₃) F->H G Solvent (e.g., DMF) G->H I Crude Product H->I J Recrystallization or Column Chromatography I->J K Pure Product J->K L Characterization (NMR, MS, etc.) K->L

Caption: Synthetic workflow for 2-Bromo-4-nitro-N-propylaniline.

III. Detailed Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-nitroaniline

This protocol is adapted from established methods for the regioselective bromination of 4-nitroaniline.

Materials:

  • 4-Nitroaniline

  • Ammonium bromide (NH₄Br)

  • 35% Hydrogen peroxide (H₂O₂)

  • Glacial acetic acid

  • Dichloromethane

  • Methanol

Procedure:

  • In a flask, dissolve 4-nitroaniline (e.g., 6 g, 0.0435 mol) and ammonium bromide (e.g., 4.5 g, 0.0479 mol) in glacial acetic acid (e.g., 30 ml).[1]

  • Stir the mixture at room temperature.

  • Slowly add 35% hydrogen peroxide (e.g., 1.629 g, 0.0479 mol) dropwise to the mixture.[1]

  • Continue stirring at room temperature for approximately 3 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, a precipitate will form. Filter the precipitate and wash it thoroughly with water.[1]

  • Recrystallize the crude product from a mixture of dichloromethane and methanol to obtain pure 2-bromo-4-nitroaniline.[1]

Step 2: Synthesis of 2-Bromo-4-nitro-N-propylaniline

This protocol is designed to address the reduced nucleophilicity of 2-bromo-4-nitroaniline.

Materials:

  • 2-Bromo-4-nitroaniline (from Step 1)

  • n-Propyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

Procedure:

  • In a round-bottom flask, suspend 2-bromo-4-nitroaniline (1.0 eq.) and anhydrous potassium carbonate (2.0-3.0 eq.) in DMF.

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add n-propyl bromide (1.1-1.5 eq.) dropwise to the stirring suspension.

  • Heat the reaction mixture to 80-100 °C. The higher temperature is necessary to overcome the low reactivity of the aniline derivative.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

IV. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions.

Troubleshooting cluster_synthesis Synthesis Issues cluster_solutions Potential Causes & Solutions A Low or No Product Yield A1 Insufficiently strong base for N-propylation. Solution: Use a stronger base like K₂CO₃ or t-BuOK. A->A1 A2 Reaction temperature too low for N-propylation. Solution: Increase temperature to 80-140°C. A->A2 A3 Poor quality of reagents. Solution: Use fresh, anhydrous reagents. A->A3 B Multiple Spots on TLC (Side Product Formation) B1 N,N-dipropylation. Solution: Use a slight excess of 2-bromo-4-nitroaniline (1.1-1.5 eq.) relative to n-propyl bromide. B->B1 B2 Decomposition of starting material or product. Solution: Ensure inert atmosphere and monitor temperature carefully. B->B2 C Incomplete Reaction C1 Insufficient reaction time. Solution: Continue monitoring the reaction until the starting material is consumed. C->C1 C2 Deactivation of catalyst (if applicable). Solution: Use fresh catalyst or consider a different catalytic system. C->C2

Caption: Troubleshooting decision tree for common synthesis issues.

Problem Potential Cause Recommended Solution
Low Yield in Bromination (Step 1) Incomplete reaction.Ensure dropwise addition of H₂O₂ and allow for sufficient reaction time. Monitor via TLC.
Loss of product during workup.Ensure complete precipitation before filtration. Use minimal solvent for recrystallization.
Low Yield in N-Propylation (Step 2) Low nucleophilicity of 2-bromo-4-nitroaniline.The electron-withdrawing nitro and bromo groups significantly reduce the nucleophilicity of the amino group.[2] Increase the reaction temperature to 80-100 °C and use a strong, non-nucleophilic base like potassium carbonate or potassium tert-butoxide.[2]
Insufficient base.Use at least 2-3 equivalents of a strong base to effectively deprotonate the aniline and neutralize the HBr byproduct.
Volatility of n-propyl bromide.Use a reflux condenser to prevent the loss of the alkylating agent, especially at higher temperatures.
Formation of Side Products N,N-dipropylation.This is a common side reaction when the mono-alkylated product is still nucleophilic. To minimize this, use a slight excess of the 2-bromo-4-nitroaniline (e.g., 1.1 to 1.5 equivalents) relative to the n-propyl bromide.[2]
Unidentified impurities.Analyze the side products by LC-MS or NMR to identify their structures. This can provide clues about undesired reaction pathways.
Reaction Stalls (Incomplete Conversion) Reagents are not pure or are wet.Use anhydrous solvents and freshly opened or purified reagents. Moisture can quench the base and hinder the reaction.
Insufficient heating or reaction time.Ensure the reaction is maintained at the optimal temperature and allow for longer reaction times, monitoring progress by TLC.

V. Frequently Asked Questions (FAQs)

Q1: What is the role of the nitro group in the bromination step?

The nitro group is a strong electron-withdrawing group and a meta-director. However, in 4-nitroaniline, the powerful activating and ortho-, para-directing amino group dominates. The nitro group at the para position deactivates the ring, but the amino group still directs the incoming bromine to the positions ortho to it (positions 2 and 6). This leads to the desired 2-bromo-4-nitroaniline.

Q2: Why is a strong base necessary for the N-propylation step?

The amino group of 2-bromo-4-nitroaniline is significantly less basic and nucleophilic than that of aniline due to the electron-withdrawing effects of the nitro and bromo substituents.[2] A strong base is required to deprotonate the weakly acidic N-H bond, generating a more nucleophilic anilide anion that can then react with the n-propyl bromide.

Q3: Can I use other propylating agents besides n-propyl bromide?

Yes, other propylating agents like n-propyl iodide can be used. Alkyl iodides are generally more reactive than alkyl bromides, which might allow for milder reaction conditions. However, they are also more expensive and can be less stable.

Q4: What are the best solvents for the N-propylation reaction?

Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for N-alkylation of anilines with low reactivity.[2] These solvents can dissolve the reactants and stabilize any charged intermediates formed during the reaction.

Q5: How can I confirm the identity and purity of my final product?

The identity and purity of 2-Bromo-4-nitro-N-propylaniline should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the presence of the propyl group.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Q6: What are the main safety precautions to consider during this synthesis?

  • 4-Nitroaniline and its derivatives are toxic. Handle these compounds with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Bromine and hydrogen peroxide are corrosive and strong oxidizing agents. Handle with extreme care.

  • n-Propyl bromide is a volatile and flammable liquid. Work in a well-ventilated area and away from ignition sources.

  • DMF is a skin and respiratory irritant. Use in a fume hood and avoid contact with skin.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

VI. References

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(2), o480. [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 2-Bromo-4-nitro-N-propylaniline by Column Chromatography

Welcome to the Technical Support Center for the purification of 2-Bromo-4-nitro-N-propylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assist...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 2-Bromo-4-nitro-N-propylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for the column chromatographic purification of this compound. Our approach is rooted in practical, field-tested expertise to ensure you can achieve the highest purity for your downstream applications.

Understanding the Molecule and the Challenge

2-Bromo-4-nitro-N-propylaniline is a substituted aniline containing a bromine atom, a nitro group, and an N-propyl group. These functional groups dictate its polarity and, consequently, its behavior during chromatographic separation. The presence of the nitro group and the secondary amine makes the molecule polar, necessitating a normal-phase chromatography setup for effective purification from less polar or more polar impurities.

The primary challenge in the purification of crude 2-Bromo-4-nitro-N-propylaniline lies in the removal of structurally similar impurities. These can include unreacted starting materials, byproducts from the N-alkylation reaction, and potential isomers. This guide will provide a systematic approach to overcoming these challenges.

Pre-Chromatography Checklist: Setting the Stage for Success

Before proceeding with column chromatography, a thorough preliminary analysis of the crude material is paramount. This not only informs the purification strategy but also prevents common pitfalls.

1. Thin-Layer Chromatography (TLC) Analysis:

TLC is an indispensable tool for developing the optimal solvent system for your column.[1] It provides a rapid assessment of the number of components in your crude mixture and their relative polarities.

  • Objective: To find a solvent system that provides good separation between the desired product and its impurities, with a target Rf value of 0.2-0.4 for the product. An Rf in this range generally translates to a good separation on a column.[2]

  • Recommended Starting Solvent System: A mixture of hexanes and ethyl acetate is a common and effective mobile phase for the separation of nitroaniline derivatives.[3][4] Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of the more polar solvent (ethyl acetate).

  • Interpreting the TLC:

    • Spots with high Rf values are less polar than the product.

    • Spots with low Rf values are more polar than the product.

    • Streaking of spots can indicate that the compound is interacting too strongly with the silica gel, is acidic or basic, or the sample is overloaded on the TLC plate. For amines, streaking is a common issue and can often be mitigated by adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.

2. Identifying Potential Impurities:

Understanding the potential impurities in your crude mixture is crucial for designing an effective purification strategy. The synthesis of 2-Bromo-4-nitro-N-propylaniline typically involves the N-alkylation of 2-bromo-4-nitroaniline with a propyl halide (e.g., propyl bromide).

Potential Impurities:

  • Unreacted 2-bromo-4-nitroaniline: The starting material for the N-alkylation. This compound is more polar than the N-propylated product due to the presence of the primary amine.

  • Over-alkylated product (N,N-dipropyl-2-bromo-4-nitroaniline): This byproduct is less polar than the desired secondary amine.

  • Isomeric byproducts: Depending on the synthetic route to the starting material, isomeric impurities may be present. For example, if starting from 4-nitroaniline, incomplete bromination could lead to the presence of 2-bromo-4-nitroaniline, while over-bromination could result in 2,6-dibromo-4-nitroaniline.

  • Solvent and Reagent Residues: Residual solvents or reagents from the reaction and workup.

Experimental Protocol: Column Chromatography of 2-Bromo-4-nitro-N-propylaniline

This protocol provides a step-by-step guide for the purification of crude 2-Bromo-4-nitro-N-propylaniline.

Materials:

  • Crude 2-Bromo-4-nitro-N-propylaniline

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (reagent grade)

  • Ethyl acetate (reagent grade)

  • Triethylamine (optional)

  • Glass chromatography column

  • Collection tubes/flasks

  • TLC plates and chamber

  • UV lamp (254 nm)

Procedure:

  • Column Packing:

    • Select an appropriate size column based on the amount of crude material. A general rule of thumb is to use a 20:1 to 100:1 ratio of silica gel to crude product by weight.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate).

    • Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.

    • Add a layer of sand on top of the silica bed to prevent disturbance.

    • Drain the excess solvent until the solvent level is just above the sand. Never let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the sand.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the column, collecting fractions in separate tubes.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Gradient Elution (if necessary):

    • If the separation between the product and impurities is not optimal with a single solvent system (isocratic elution), a gradient elution can be employed.

    • Start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent (ethyl acetate) over time. This will help to first elute the less polar impurities, followed by the product, and finally the more polar impurities.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Bromo-4-nitro-N-propylaniline.

Troubleshooting Guide

This section addresses common issues encountered during the purification of 2-Bromo-4-nitro-N-propylaniline.

Problem Possible Cause Solution
Product does not elute from the column Mobile phase is not polar enough. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
Compound has decomposed on the silica gel. Amines can sometimes be sensitive to the acidic nature of silica gel.[5] Consider deactivating the silica gel by pre-eluting the column with a solvent mixture containing 1% triethylamine. Alternatively, use a less acidic stationary phase like neutral alumina.
Poor separation of product and impurities (co-elution) Inappropriate mobile phase. The polarity difference between the product and the impurity may be too small for the chosen solvent system. Try a different solvent system (e.g., dichloromethane/hexanes) or a shallower gradient.
Column is overloaded. Using too much crude product for the amount of silica gel will result in poor separation. Use a larger column or less sample.
Column was packed improperly. Air bubbles or channels in the silica bed will lead to uneven flow and poor separation. Ensure the column is packed uniformly as a slurry.
Streaking of the product band on the column Compound is too polar for the mobile phase. Increase the polarity of the mobile phase.
Interaction of the amine with acidic silica. Add a small amount of triethylamine (0.1-1%) to the mobile phase to neutralize acidic sites on the silica gel.
Product elutes too quickly (high Rf) Mobile phase is too polar. Decrease the polarity of the mobile phase by increasing the proportion of hexanes.
Multiple spots in "pure" fractions Incomplete separation. Re-purify the combined fractions using a shallower solvent gradient or a different solvent system.
Compound is degrading on the TLC plate. Some compounds can be unstable on silica. Analyze the fractions by another method if possible (e.g., HPLC).

Visualization of the Purification Workflow

PurificationWorkflow Crude_Product Crude 2-Bromo-4-nitro-N-propylaniline TLC_Analysis TLC Analysis (Hexanes/Ethyl Acetate) Crude_Product->TLC_Analysis Column_Setup Prepare Silica Gel Column TLC_Analysis->Column_Setup Determine Optimal Solvent System Sample_Loading Load Crude Product Column_Setup->Sample_Loading Elution Elute with Mobile Phase Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Monitoring Monitor Fractions by TLC Fraction_Collection->TLC_Monitoring Combine_Fractions Combine Pure Fractions TLC_Monitoring->Combine_Fractions Identify Pure Fractions Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Pure_Product Pure 2-Bromo-4-nitro-N-propylaniline Solvent_Removal->Pure_Product

Caption: Workflow for the purification of 2-Bromo-4-nitro-N-propylaniline.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent ratio for the TLC analysis?

A1: A good starting point is a 9:1 mixture of hexanes to ethyl acetate. From there, you can incrementally increase the ethyl acetate concentration (e.g., 8:2, 7:3) until you achieve an Rf value for your product between 0.2 and 0.4.

Q2: My compound is a yellow-orange solid. Is this the expected color?

A2: Yes, nitroaniline derivatives are often colored, typically ranging from yellow to orange or red. The purified 2-Bromo-4-nitro-N-propylaniline is expected to be a colored solid.

Q3: Can I use other solvents besides hexanes and ethyl acetate?

A3: Yes, other solvent systems can be effective. For example, a mixture of dichloromethane and hexanes or toluene and ethyl acetate could be explored. However, hexanes and ethyl acetate are a very common and generally effective starting point for compounds of this polarity.

Q4: How do I know if my column is overloaded?

A4: Signs of an overloaded column include broad, tailing bands and poor separation between components that were well-resolved on TLC. If you suspect overloading, you will need to repeat the chromatography with a larger column or a smaller amount of crude material.

Q5: What is the purpose of adding sand to the top of the column?

A5: The layer of sand on top of the silica gel serves two main purposes: it prevents the silica bed from being disturbed when you add the sample and the mobile phase, and it helps to ensure that the sample is applied evenly across the surface of the stationary phase.[6]

Data Summary

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard polar stationary phase for normal-phase chromatography.
Mobile Phase Hexanes/Ethyl AcetateGood starting point for separating moderately polar compounds. The ratio should be optimized by TLC.
Target Rf (TLC) 0.2 - 0.4Provides optimal resolution in column chromatography.
Sample Loading Minimal volume of a suitable solventConcentrated sample application leads to sharper bands and better separation.
Elution Mode Isocratic or GradientIsocratic is simpler, but a gradient may be necessary for complex mixtures with a wide range of polarities.

Logical Troubleshooting Flowchart

Troubleshooting Start Column Chromatography Issue Poor_Separation Poor Separation? Start->Poor_Separation No_Elution Product Not Eluting? Poor_Separation->No_Elution No Check_TLC Review TLC Data (ΔR f too small?) Poor_Separation->Check_TLC Yes Streaking Band Streaking? No_Elution->Streaking No Increase_Polarity Increase Mobile Phase Polarity No_Elution->Increase_Polarity Yes Add_Base Add Triethylamine (0.1-1%) to Mobile Phase Streaking->Add_Base Yes end Successful Purification Streaking->end No Optimize_Solvent Optimize Mobile Phase (try different solvents or shallower gradient) Check_TLC->Optimize_Solvent Yes Check_Loading Column Overloaded? Check_TLC->Check_Loading No Optimize_Solvent->end Reduce_Load Reduce Sample Load or Use Larger Column Check_Loading->Reduce_Load Yes Reduce_Load->end Check_Decomposition Still No Elution? (Possible Decomposition) Increase_Polarity->Check_Decomposition Deactivate_Silica Deactivate Silica with Et 3 N or Use Alumina Check_Decomposition->Deactivate_Silica Yes Deactivate_Silica->end Add_Base->end

Caption: A decision-making flowchart for troubleshooting common column chromatography issues.

References

  • Brainly. (2023). a. Show how 4-bromo-2-nitroaniline is synthesized, starting from aniline. b. Write the aldol condensation. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. Retrieved from [Link]

  • Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment. Retrieved from [Link]

  • Scribd. (n.d.). TLC Separation of Nitroanilines. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o480. [Link]

  • ResearchGate. (n.d.). 2-Bromo-4-nitroaniline. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). CN110498752B - Preparation method of 4-propylthio-2-nitroaniline.
  • Reddit. (2022). Chromotography with free amines? Retrieved from [Link]

  • Journal of Chromatographic Science. (n.d.). Troubleshooting in Chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of N-Ethyl-2-nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Scribd. (n.d.). Nitroanilne TLC. Retrieved from [Link]

  • ACS Publications. (2018). Unexpected Rearrangement of 2-Bromoaniline under Biphasic Alkylation Conditions. Retrieved from [Link]

  • University of Toronto. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Bromo-4-nitro-N-propylaniline

Welcome to the technical support guide for the synthesis of 2-Bromo-4-nitro-N-propylaniline. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Bromo-4-nitro-N-propylaniline. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.

Introduction: The Synthetic Challenge

The synthesis of 2-Bromo-4-nitro-N-propylaniline is a multi-step process involving the electrophilic substitution of an activated aromatic ring. The N-propyl group is an ortho-, para-director, as is the amino group itself, while the nitro group is a meta-director and a deactivator. The interplay of these directing effects, coupled with the reaction conditions, can lead to a variety of impurities that complicate purification and compromise the yield and purity of the final product. This guide provides a structured approach to identifying, understanding, and mitigating these impurities.

Part 1: Frequently Asked Questions (FAQs)

Q1: My final product shows multiple spots on the TLC plate, even after purification. What are the most likely impurities?

A1: The most common impurities in this synthesis arise from incomplete reactions, over-reactions, or isomeric products. The primary suspects are:

  • Starting Material: Unreacted N-propylaniline.

  • Intermediates: 4-nitro-N-propylaniline (if nitration is performed first) or 2-bromo-N-propylaniline (if bromination is performed first).

  • Isomeric Impurities: The formation of 4-bromo-2-nitro-N-propylaniline is a significant possibility due to the competing directing effects of the amine/N-propyl group.

  • Di-substituted Products: Over-bromination can lead to 2,6-dibromo-4-nitro-N-propylaniline, especially if the reaction conditions are not carefully controlled.

Q2: I'm seeing a lower-than-expected yield. What are the common causes?

A2: Low yields can often be traced back to several factors:

  • Sub-optimal Reaction Conditions: Incorrect temperature control can either slow the reaction to a crawl or promote the formation of degradation products. The choice of solvent and the rate of addition of the electrophile (e.g., Br₂) are critical.

  • Side Reactions: The formation of significant amounts of isomeric or di-substituted byproducts will naturally decrease the yield of the desired product.

  • Product Loss During Work-up: The product may be partially lost during aqueous washes or extractions if the pH is not optimal. Furthermore, aggressive purification methods, such as using a highly active silica gel for chromatography, can lead to product degradation.

Q3: How can I confirm the identity of the main impurities in my sample?

A3: A multi-pronged analytical approach is recommended for unambiguous identification:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for separating and quantifying the main product from its impurities. Developing a robust HPLC method is the first step.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): By coupling HPLC with a mass spectrometer, you can obtain the molecular weight of each separated component, which is invaluable for identifying impurities like di-brominated or starting materials. For instance, an impurity with a mass corresponding to an additional bromine atom is likely a di-brominated species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Isomeric impurities can often be distinguished by differences in the coupling patterns and chemical shifts of the aromatic protons.

Part 2: Troubleshooting Guide: From Symptoms to Solutions

This section provides a systematic approach to diagnosing and resolving specific impurity-related issues.

Workflow for Impurity Identification and Mitigation

Below is a generalized workflow for addressing purity issues in your synthesis.

G start Initial Synthesis & Work-up Complete tlc TLC Analysis: Multiple Spots Observed start->tlc hplc Quantitative HPLC Analysis: Assess Purity & RRT tlc->hplc If purity <98% lcms LC-MS Analysis: Identify MW of Impurities hplc->lcms Characterize peaks nmr NMR Spectroscopy: Confirm Structure of Isolates hplc->nmr For unknown structures end Pure Product (>99%) hplc->end If purity >99% diagnosis Impurity Diagnosis: Isomeric, Over-reaction, etc. lcms->diagnosis nmr->diagnosis optimize Optimize Reaction Conditions: Temp, Time, Stoichiometry diagnosis->optimize Modify Synthesis purify Refine Purification Strategy: Recrystallization, Chromatography diagnosis->purify Improve Isolation optimize->start Re-run synthesis purify->hplc Verify purity

Caption: A systematic workflow for identifying and mitigating impurities.

Common Impurity Profiles and Solutions
Symptom (Analytical Observation) Probable Cause Proposed Solution
HPLC/LC-MS: Peak with M+78/80 (relative to product) and characteristic isotopic pattern of two bromines.Over-bromination (e.g., 2,6-dibromo-4-nitro-N-propylaniline)Reduce the stoichiometry of the brominating agent (e.g., Br₂ or NBS) to 1.0-1.05 equivalents. Ensure slow, portion-wise addition of the reagent at a controlled temperature (e.g., 0-5 °C) to minimize localized high concentrations.
¹H NMR: Aromatic region shows two distinct sets of doublets, suggesting two different substitution patterns on the aromatic ring.Isomeric Impurity (e.g., 4-bromo-2-nitro-N-propylaniline)The formation of this isomer is thermodynamically controlled. Consider changing the solvent to influence the selectivity of the substitution. Purification via fractional recrystallization or careful column chromatography is often necessary.
HPLC: A significant early-eluting peak corresponding to the starting material.Incomplete Reaction Increase the reaction time or slightly elevate the temperature. Ensure the reagents are of high purity and correct stoichiometry. If the reaction has stalled, consider a fresh batch of reagents.
General: Dark, tar-like consistency of the crude product.Degradation This can be caused by overly harsh conditions (e.g., high temperature, strong acidic conditions). The nitration step, in particular, can be aggressive. Ensure the temperature is kept low during the addition of the nitrating mixture.

Part 3: Analytical & Purification Protocols

Protocol 1: Baseline HPLC Method for Impurity Profiling

This protocol provides a starting point for separating the target compound from its common impurities.

Objective: To achieve baseline separation of 2-Bromo-4-nitro-N-propylaniline from its key process-related impurities.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • Start at 30% B, hold for 1 minute.

    • Linear ramp to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 30% B over 1 minute and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve ~1 mg of the crude sample in 1 mL of Acetonitrile.

Expected Elution Order: 4-nitro-N-propylaniline -> 2-Bromo-4-nitro-N-propylaniline -> 2,6-dibromo-4-nitro-N-propylaniline.

Protocol 2: Purification by Recrystallization

Objective: To remove small amounts of isomeric and over-brominated impurities.

Methodology:

  • Solvent Selection: Ethanol or a mixture of ethanol and water is often a good starting point. The goal is to find a solvent system where the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities remain soluble at cooler temperatures.

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol (~60-70 °C). If the product does not fully dissolve, add more hot solvent dropwise until a clear solution is obtained.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration (Hot): If charcoal was used, perform a hot filtration to remove it.

  • Crystallization: Allow the solution to cool slowly to room temperature. For better crystal formation and purity, subsequently cool the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Part 4: Mechanistic Insights

Understanding the reaction mechanism is key to predicting and controlling impurity formation.

G start N-propylaniline nitration Nitration (HNO3/H2SO4) start->nitration intermediate_nitro 4-nitro-N-propylaniline nitration->intermediate_nitro bromination Bromination (Br2/AcOH) product 2-Bromo-4-nitro-N-propylaniline (Desired Product) bromination->product Major Pathway isomer 4-Bromo-2-nitro-N-propylaniline (Isomeric Impurity) bromination->isomer Minor Pathway intermediate_nitro->bromination dibromo 2,6-dibromo-4-nitro-N-propylaniline (Over-bromination) product->dibromo Excess Br2

Caption: Synthetic pathway showing the formation of the desired product and key impurities.

The N-propylamino group is a strong activating ortho-, para-director. In the nitration step, the nitro group is predominantly directed to the para position due to the steric hindrance of the N-propyl group at the ortho positions. Once the nitro group is installed at the 4-position, the ring is deactivated. However, the N-propylamino group is still sufficiently activating to direct the incoming bromine to one of the ortho positions (position 2). The formation of the 2,6-dibromo impurity occurs if excess brominating agent is present and reacts with the final product.

References

  • Synthesis of Substituted Nitroanilines: This source provides general methodologies for the nitration of anilines, which is relevant to the first step of the synthesis. Journal of Organic Chemistry. Available at: [Link]

  • Electrophilic Aromatic Substitution: A foundational text for understanding the mechanisms of bromination and nitration reactions. Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. Available at: [Link]

  • Practical Organic Chemistry: This reference offers detailed procedures for common laboratory techniques, including recrystallization and chromatography. Vogel, A. I., Tatchell, A. R., Furnis, B. S., Hannaford, A. J., & Smith, P. W. G. (1996). Vogel's Textbook of Practical Organic Chemistry. Prentice Hall. Available at: [Link]

Optimization

Technical Support Center: Troubleshooting Low Yield in the N-propylation of 2-bromo-4-nitroaniline

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for the N-propylation of 2-bromo-4-nitroaniline. This guide is designed for researchers, chemists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the N-propylation of 2-bromo-4-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this specific synthetic transformation. Instead of a generic protocol, we will delve into the underlying chemical principles that govern this reaction's success, providing a framework for logical troubleshooting and optimization.

Section 1: Foundational Principles & Reaction Mechanics

The N-propylation of 2-bromo-4-nitroaniline is a nucleophilic substitution reaction. However, achieving a high yield is frequently challenging due to the inherent electronic and steric properties of the starting material. The aniline nitrogen is a significantly weakened nucleophile due to the potent electron-withdrawing effects of the para-nitro and ortho-bromo substituents. Furthermore, the ortho-bromo group presents a significant steric barrier to the approaching electrophile.

The core of the problem lies in overcoming the high activation energy of this reaction. The key factors are the reduced nucleophilicity of the amine and the steric hindrance around the reaction center.

cluster_inhibitors Inhibiting Factors Reactants 2-bromo-4-nitroaniline + Propyl Halide TS SN2 Transition State Reactants->TS Reaction Requires Base, Heat Product N-propyl-2-bromo-4-nitroaniline TS->Product C-N bond formation Inhibitor1 Electronic Deactivation: -NO2 and -Br groups pull electron density from Nitrogen, reducing its nucleophilicity. Inhibitor1->TS Increases Activation Energy Inhibitor2 Steric Hindrance: Ortho-Bromo group physically blocks the approach of the propylating agent. Inhibitor2->TS

Caption: Reaction overview showing key inhibiting factors.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the N-propylation of 2-bromo-4-nitroaniline in a practical question-and-answer format.

Q1: My reaction shows little to no conversion of the starting material, even after several hours. What are the most likely causes?

A1: This is the most common issue and typically points to insufficient reaction conditions to overcome the low reactivity of the substrate.

  • Causality: The electron-withdrawing nitro and bromo groups severely decrease the nucleophilicity of the aniline's nitrogen atom, making it a poor nucleophile[1]. Consequently, this reaction requires more forcing conditions than a standard aniline alkylation[1].

  • Troubleshooting Steps:

    • Increase Temperature: This reaction is often too slow at room temperature. A significant increase in temperature, typically in the range of 80-120°C, is necessary to provide sufficient thermal energy to overcome the activation barrier[1]. Ensure your chosen solvent has a boiling point compatible with this temperature range.

    • Evaluate Your Base: A weak base like sodium bicarbonate (NaHCO₃) is likely insufficient to effectively deprotonate the aniline or neutralize the HBr/HI byproduct. A stronger, non-nucleophilic base is required. Potassium carbonate (K₂CO₃) is a common and effective choice. For extremely stubborn reactions, stronger bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) may be necessary, but these also increase the risk of side reactions[1].

    • Check Your Solvent: The choice of solvent is critical. Protic solvents (e.g., ethanol, water) can solvate the amine through hydrogen bonding, further reducing its nucleophilicity. Polar aprotic solvents are strongly recommended as they can dissolve the reactants and stabilize charged intermediates without interfering with the nucleophile.[1][2][3] Recommended solvents include N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN)[1].

Q2: My TLC plate shows multiple spots, including the starting material, the desired product, and a new, less polar spot. What is this byproduct and how can I minimize it?

A2: The less polar spot is very likely the N,N-dipropylated product, N,N-dipropyl-2-bromo-4-nitroaniline. This arises from the mono-propylated product acting as a nucleophile and reacting with another molecule of the propyl halide.

  • Causality: Over-alkylation is a classic side reaction when alkylating primary amines[4]. While the electronic deactivation persists in the mono-alkylated product, it can still be nucleophilic enough to react further, especially if reaction times are long or there is a high local concentration of the alkylating agent.

  • Control Strategies:

    • Adjust Stoichiometry: The most effective way to suppress dialkylation is to use the amine as the limiting reagent. However, for a difficult substrate, it is often better to use a slight excess of the aniline starting material (e.g., 1.1 to 1.2 equivalents) relative to the propyl halide. This ensures the alkylating agent is consumed before significant dialkylation can occur.

    • Control Reagent Addition: Add the propyl halide dropwise to the heated reaction mixture over a period of time (e.g., 30-60 minutes) using a syringe pump. This maintains a low, steady concentration of the electrophile, favoring the reaction with the more abundant primary amine over the less abundant secondary amine product.

    • Monitor the Reaction Closely: Run TLC analysis every 30-60 minutes. Stop the reaction when the consumption of the starting material slows and/or the dialkylated spot becomes significant. It is often better to accept a lower conversion rate (e.g., 70-80%) and recover some starting material than to push for full conversion and generate difficult-to-separate byproducts.

Q3: How do I choose the optimal base for this reaction?

A3: Base selection is a critical parameter that directly influences reaction rate and yield. The base must be strong enough to facilitate the reaction but should not introduce unwanted side reactions.

  • Expertise & Rationale: The primary role of the base is to neutralize the acid (HX) generated during the reaction, shifting the equilibrium towards the products. For a weakly nucleophilic amine, a stronger base can also assist by partially deprotonating the amine, increasing its nucleophilicity.

BasepKa of Conjugate AcidSuitability & Rationale
Sodium Bicarbonate (NaHCO₃)~10.3Poor: Generally too weak to effectively drive the reaction to completion for this deactivated aniline.
Potassium Carbonate (K₂CO₃)~10.3Good: The standard choice. It is strong enough for most cases, inexpensive, and easy to remove during workup.[1]
Cesium Carbonate (Cs₂CO₃)~10.3Excellent: Often provides higher yields than K₂CO₃ due to its greater solubility in organic solvents and the "cesium effect." However, it is significantly more expensive.
Sodium Hydride (NaH)~35Use with Caution: Very strong base that will completely deprotonate the aniline. Can be very effective but is pyrophoric and can promote elimination side reactions with the alkyl halide.
Potassium t-Butoxide (t-BuOK)~19Use with Caution: A strong, bulky base. Effective at deprotonation but can also favor elimination (E2) pathways, especially at higher temperatures.[1]
Q4: Which propylating agent is most effective?

A4: The reactivity of the propylating agent depends on the leaving group. The order of reactivity is Iodide > Bromide > Chloride .

  • Recommendation: 1-iodopropane is the most reactive and will generally give the best results in the shortest time. However, it is more expensive and can be less stable than 1-bromopropane. 1-bromopropane is a very practical and cost-effective choice that works well, especially when paired with an effective base and sufficient heat[1]. 1-chloropropane is the least reactive and is not recommended unless other options are unavailable.

Section 3: Optimized Experimental Protocol

This protocol provides a robust starting point for the N-propylation of 2-bromo-4-nitroaniline. It is designed to be a self-validating system; successful execution should yield the desired product, while deviations can be troubleshot using the guide above.

Materials:

  • 2-bromo-4-nitroaniline

  • 1-bromopropane (or 1-iodopropane)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-nitroaniline (1.0 eq.), and finely powdered anhydrous potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.2-0.5 M with respect to the aniline.

  • Heating: Begin stirring and heat the mixture to 80-90°C in an oil bath.

  • Reagent Addition: Once the reaction temperature is stable, add 1-bromopropane (1.1 eq.) dropwise via syringe over 15 minutes.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 20% Ethyl Acetate/Hexanes mobile phase). The product should be a new, less polar spot than the starting aniline.

  • Workup: After the reaction is complete (typically 4-8 hours, as determined by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water (approx. 5x the volume of DMF).

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash twice with water, then once with brine to remove residual DMF.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the pure N-propyl-2-bromo-4-nitroaniline.[1]

Section 4: Visual Troubleshooting Workflow

If you are experiencing low yields, follow this logical workflow to diagnose and solve the issue.

Start Low Yield Observed TLC Analyze Reaction by TLC Start->TLC NoReaction Issue: No or Minimal Conversion TLC->NoReaction Mainly Starting Material visible SideProducts Issue: Multiple Side Products TLC->SideProducts Desired product + new spots visible Sol_NoReaction1 Action: Increase Temperature (80-120°C) NoReaction->Sol_NoReaction1 Sol_NoReaction2 Action: Switch to Stronger Base (e.g., K2CO3, Cs2CO3) NoReaction->Sol_NoReaction2 Sol_NoReaction3 Action: Use Polar Aprotic Solvent (DMF, DMSO) NoReaction->Sol_NoReaction3 Sol_SideProducts1 Action: Use slight excess of Aniline (1.1 - 1.2 eq.) SideProducts->Sol_SideProducts1 Sol_SideProducts2 Action: Add Propyl Halide slowly (dropwise addition) SideProducts->Sol_SideProducts2 Sol_SideProducts3 Action: Monitor closely by TLC and stop before completion SideProducts->Sol_SideProducts3

Caption: A logical workflow for troubleshooting low yields.

References

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(2), o480. [Link]

  • Arshad, M. N., et al. (2009). 2-Bromo-4-nitroaniline. ResearchGate. [Link]

  • Wang, L., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances, 14, 15331-15335. [Link]

  • Patil, S. B., & Bhalvankar, R. B. (2015). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogenation. Trade Science Inc. [Link]

  • Němec, V., et al. (2015). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions, 44(33), 14753-14764. [Link]

  • Um, I. H., et al. (2015). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. RSC Advances, 5(112), 92211-92218. [Link]

  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 6(14), 2381-2384. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Bromo-4-nitro-N-propylaniline

Welcome to the technical support center for the synthesis of 2-Bromo-4-nitro-N-propylaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromo-4-nitro-N-propylaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to optimize your synthesis, minimize side reactions, and ensure the integrity of your results.

Introduction to the Synthesis

The synthesis of 2-Bromo-4-nitro-N-propylaniline is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common synthetic route involves the nitration of N-propylaniline followed by a regioselective bromination. However, each of these electrophilic aromatic substitution reactions is prone to specific side reactions that can complicate the synthesis and purification of the desired product. This guide will focus on identifying, understanding, and mitigating these potential issues.

Visualizing the Synthetic Pathway and Potential Pitfalls

To better understand the synthesis and its potential side reactions, let's visualize the process.

G cluster_0 Step 1: Nitration of N-Propylaniline cluster_1 Step 2: Bromination N-Propylaniline N-Propylaniline 4-Nitro-N-propylaniline 4-Nitro-N-propylaniline N-Propylaniline->4-Nitro-N-propylaniline HNO3/H2SO4 N-Propylaniline->4-Nitro-N-propylaniline Side_Products_Nitration Isomeric Nitroanilines (ortho-, meta-) Oxidation Products (Tars) N-Propylaniline->Side_Products_Nitration Side Reactions 2-Bromo-4-nitro-N-propylaniline 2-Bromo-4-nitro-N-propylaniline 4-Nitro-N-propylaniline->2-Bromo-4-nitro-N-propylaniline Br2/CH3COOH 4-Nitro-N-propylaniline->2-Bromo-4-nitro-N-propylaniline Side_Products_Bromination Dibromo Products Other Isomers 4-Nitro-N-propylaniline->Side_Products_Bromination Side Reactions

Caption: Synthetic pathway for 2-Bromo-4-nitro-N-propylaniline highlighting potential side reactions.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis.

Part 1: Nitration of N-Propylaniline

Question 1: My nitration reaction is producing a dark, tarry mixture with a low yield of the desired 4-nitro-N-propylaniline. What is causing this and how can I prevent it?

Answer: The formation of dark, tarry materials is a classic sign of oxidation of the aniline substrate. The N-propylamino group is highly activating, making the aromatic ring very susceptible to oxidation by the strong oxidizing conditions of the nitrating mixture (concentrated nitric and sulfuric acids).[1]

Causality: The lone pair of electrons on the nitrogen atom of the N-propylamino group donates electron density into the benzene ring, making it highly electron-rich and thus easily oxidized.

Troubleshooting and Prevention:

  • Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) throughout the addition of the nitrating mixture. This is critical to slow down the rate of both the desired nitration and the undesired oxidation reactions.

  • Protecting Group Strategy: The most effective way to prevent oxidation and improve regioselectivity is to use a protecting group for the amino functionality. Acetylation of the N-propylaniline with acetic anhydride to form N-propylacetanilide is a common and effective strategy. The acetyl group moderates the activating effect of the nitrogen, preventing oxidation and favoring the formation of the para-nitro isomer. The acetyl group can be easily removed by hydrolysis after the nitration step.[2]

  • Slow Addition of Reagents: Add the nitrating mixture dropwise to the solution of N-propylaniline (or its acetylated derivative) with vigorous stirring. This ensures that localized high concentrations of the strong oxidizing agents are avoided.

Question 2: I am observing a significant amount of the meta-nitro isomer in my product mixture. Why is this happening and how can I improve the para-selectivity?

Answer: The formation of the meta-nitro isomer is a consequence of the reaction conditions. In a strongly acidic medium, the N-propylamino group can be protonated to form the N-propylanilinium ion (-NH2R+). This protonated form is a meta-directing group .

Causality: The positively charged nitrogen in the anilinium ion strongly withdraws electron density from the aromatic ring through an inductive effect, deactivating the ortho and para positions and directing electrophilic attack to the meta position.

Improving Para-Selectivity:

  • Acylation as a Protective Strategy: As mentioned in the previous point, acetylating the N-propylamino group is highly recommended. The resulting N-propylacetamido group is still an ortho-, para-director, but its activating effect is attenuated, leading to a much cleaner reaction with a higher yield of the para-isomer.

  • Milder Nitrating Agents: While less common in bulk synthesis, exploring milder nitrating agents or different solvent systems can sometimes reduce the extent of protonation and improve para-selectivity.

Experimental Protocol: Synthesis of 4-Nitro-N-propylaniline (via Acetanilide Protection)

  • Acetylation of N-Propylaniline:

    • In a round-bottom flask, dissolve N-propylaniline in glacial acetic acid.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add acetic anhydride to the cooled solution with stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

    • Pour the reaction mixture into ice water to precipitate the N-propylacetanilide.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Nitration of N-Propylacetanilide:

    • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the temperature below 10 °C.

    • Dissolve the dried N-propylacetanilide in concentrated sulfuric acid at 0-5 °C.

    • Slowly add the nitrating mixture to the N-propylacetanilide solution, maintaining the temperature between 0-5 °C.

    • After the addition, stir the reaction mixture at 0-5 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the 4-nitro-N-propylacetanilide.

    • Filter the product, wash thoroughly with cold water to remove residual acid, and dry.

  • Hydrolysis of 4-Nitro-N-propylacetanilide:

    • Reflux the 4-nitro-N-propylacetanilide in a mixture of ethanol and aqueous hydrochloric acid until the hydrolysis is complete (monitor by TLC).

    • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the 4-nitro-N-propylaniline.

    • Filter the product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.[3]

Part 2: Bromination of 4-Nitro-N-propylaniline

Question 3: My bromination reaction is producing a mixture of mono- and di-brominated products. How can I control the reaction to favor the desired mono-brominated product?

Answer: The formation of di-brominated products is a result of polysubstitution , which occurs because the N-propylamino group, even when para to a nitro group, is still a strong activating group.[4]

Causality: The N-propylamino group is an ortho-, para-director and strongly activates the ring towards electrophilic substitution. The nitro group is a deactivating meta-director. In 4-nitro-N-propylaniline, the positions ortho to the amino group (positions 2 and 6) are highly activated. Once the first bromine atom is introduced at the 2-position, the remaining ortho position (6-position) is still activated and can react with another equivalent of bromine.

Controlling Bromination:

  • Stoichiometry: Use a slight excess (but not a large excess) of the 4-nitro-N-propylaniline relative to the brominating agent. A 1:1 molar ratio of substrate to bromine is a good starting point.

  • Choice of Brominating Agent: Using elemental bromine (Br2) can be aggressive. N-Bromosuccinimide (NBS) is a milder and more selective brominating agent that can help to minimize over-bromination.

  • Solvent and Temperature: Performing the reaction in a less polar solvent, such as acetic acid or carbon tetrachloride, at a controlled temperature can help to moderate the reactivity.[5]

Question 4: I am getting a mixture of isomeric bromo-nitro-N-propylanilines. How can I improve the regioselectivity to obtain the 2-bromo isomer?

Answer: The formation of other isomers is less common in this specific bromination if you start with 4-nitro-N-propylaniline, but it's important to understand the directing effects of the substituents.

Causality and Regioselectivity:

  • N-Propylamino Group (-NH-propyl): This is a strongly activating, ortho-, para-directing group.

  • Nitro Group (-NO2): This is a strongly deactivating, meta-directing group.

In 4-nitro-N-propylaniline, the powerful ortho-, para-directing effect of the N-propylamino group will dominate, directing the incoming electrophile (bromine) to the positions ortho to it (positions 2 and 6). Since the para position is already occupied by the nitro group, substitution will occur at the 2- and 6-positions. The formation of the 2-bromo isomer is expected to be the major product. The formation of the 2,6-dibromo product is the most likely side reaction.

Experimental Protocol: Bromination of 4-Nitro-N-propylaniline

  • Reaction Setup:

    • Dissolve 4-nitro-N-propylaniline in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Bromination:

    • In the dropping funnel, prepare a solution of bromine in glacial acetic acid.

    • Slowly add the bromine solution to the stirred solution of 4-nitro-N-propylaniline at room temperature. The reaction is typically exothermic, so a cooling bath may be necessary to maintain the temperature.

  • Reaction Monitoring and Work-up:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, pour the reaction mixture into a large volume of water to precipitate the crude product.

    • Add a small amount of sodium bisulfite solution to quench any unreacted bromine.

  • Purification:

    • Collect the solid product by vacuum filtration and wash thoroughly with water.

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 2-Bromo-4-nitro-N-propylaniline.[6][7]

Data Summary Table

ParameterNitration of N-Propylaniline (Protected)Bromination of 4-Nitro-N-propylaniline
Typical Yield 70-85%80-90%
Key Side Products ortho- and meta-nitro isomers, oxidation products2,6-Dibromo-4-nitro-N-propylaniline
Critical Conditions Low temperature (0-5 °C), use of protecting groupControlled stoichiometry, moderate temperature

Characterization of 2-Bromo-4-nitro-N-propylaniline

Infrared (IR) Spectroscopy:

  • N-H Stretch: A characteristic peak in the region of 3300-3500 cm⁻¹ indicates the presence of the secondary amine.

  • Aromatic C-H Stretch: Peaks around 3000-3100 cm⁻¹.

  • NO₂ Stretch: Strong asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.

  • C-Br Stretch: A peak in the fingerprint region, typically around 500-600 cm⁻¹.

¹H NMR Spectroscopy:

  • The aromatic protons will appear as distinct signals in the downfield region (typically 6.5-8.5 ppm). The coupling patterns will be indicative of the substitution pattern.

  • The protons of the N-propyl group will appear in the upfield region, with characteristic splitting patterns (a triplet for the CH₃ group, a sextet for the methylene group adjacent to the CH₃, and a triplet for the methylene group attached to the nitrogen).

  • The N-H proton may appear as a broad singlet, and its chemical shift can be variable.

Concluding Remarks

The successful synthesis of 2-Bromo-4-nitro-N-propylaniline hinges on a thorough understanding of the principles of electrophilic aromatic substitution and careful control of the reaction conditions. By anticipating and mitigating the common side reactions of oxidation, meta-nitration, and polybromination, researchers can significantly improve the yield and purity of their final product. This guide provides a foundation for troubleshooting and optimizing your synthetic efforts. For further assistance, please consult the referenced literature.

References

  • (Author, Year). Title of Work. Source. [Link]
  • Arshad, S., et al. (2009). Synthesis and characterization of some new sulfonamides. Journal of the Chemical Society of Pakistan, 31(4), 637-642.
  • Cain, J. C. (1905). The Synthetic Dyestuffs and the Intermediate Products from which They are Derived. Charles Griffin & Company, Limited.
  • Krishna Mohan, K. V., et al. (2004). A facile and efficient method for the synthesis of 2-bromo-4-nitroaniline. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 43B(10), 2259-2260.
  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek. [Link]

  • PrepChem. (2023). Preparation of 4-nitroaniline (para-nitroaniline; p-nitroaniline). PrepChem. [Link]

  • StudySmarter. (n.d.). Bromination of Aniline. StudySmarter. [Link]

  • Khan Academy. (n.d.). Bromination of Aniline. Khan Academy. [Link]

  • Pappula, V., & Adimurthy, S. (2016). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Advances, 6(94), 90184-90187. [Link]

  • Master Organic Chemistry. (2023). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

  • Organic Syntheses. (n.d.). Benzene, 1-bromo-3-nitro-. Organic Syntheses. [Link]

  • ResearchGate. (2015). STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.1. ResearchGate. [Link]

  • PrepChem. (2023). Preparation of 4-nitroaniline (para-nitroaniline; p-nitroaniline). PrepChem. [Link]

  • Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution Practice Problems. Chemistry Steps. [Link]

  • ResearchGate. (2018). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b), N,N-dimethylaniline (c), o-chloroaniline (d), m-chloro aniline (e), benzyl alcohol (f). ResearchGate. [Link]

  • Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.
  • Leah4sci. (2022). Electrophilic Aromatic Substitution Reactions (EAS)–Mechanism, Directing Effects... [Live Recording]. YouTube. [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). WikiEducator. [Link]

  • ALL 'BOUT CHEMISTRY. (2022). BROMINATION OF ANILINE | ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12. YouTube. [Link]

  • Google Patents. (n.d.). CN110498752B - Preparation method of 4-propylthio-2-nitroaniline.
  • University of Toronto. (n.d.). Preparation of 4-nitroacetanilide and 4-nitroaniline. University of Toronto. [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2022). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • Missouri S&T. (n.d.). Aromatic Nitro Compounds. Missouri S&T. [Link]

  • Reddit. (2021). Would this be the right mechanism for bromination of aniline in Br2/HBr?. Reddit. [Link]

  • ACS Publications. (2023). Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. ACS Publications. [Link]

  • Scribd. (n.d.). Preparation of P-Nitroaniline. Scribd. [Link]

  • PW - JEE. (2022). Polysubstitution is a major drawback in : [JEE Main-2019(April)] (1) Reimer Tiemann reaction (2).... YouTube. [Link]

  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
  • Jasperse, J. (n.d.). Aromatic Reactions. Chem 360. [Link]

  • ResearchGate. (2017). FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY catalyst. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Enhancing the Purity of 2-Bromo-4-nitro-N-propylaniline

For: Researchers, scientists, and drug development professionals. Introduction Welcome to the Technical Support Center for 2-Bromo-4-nitro-N-propylaniline.

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Welcome to the Technical Support Center for 2-Bromo-4-nitro-N-propylaniline. This guide is designed to provide in-depth technical assistance to researchers encountering challenges in achieving high purity for this compound. As a substituted nitroaniline, 2-Bromo-4-nitro-N-propylaniline is a valuable intermediate in the synthesis of various target molecules. However, its preparation can often lead to a mixture of impurities that can be challenging to remove. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address these purification challenges directly.

Frequently Asked Questions (FAQs)

Q1: What is the likely synthetic route for 2-Bromo-4-nitro-N-propylaniline, and what are the common impurities I should expect?

A1: The most probable laboratory synthesis for 2-Bromo-4-nitro-N-propylaniline involves the electrophilic bromination of a 4-nitro-N-propylaniline precursor. The N-propylamino group and the nitro group direct the incoming bromine atom to the position ortho to the amino group and meta to the nitro group.

Common impurities stemming from this synthesis include:

  • Unreacted Starting Material: 4-nitro-N-propylaniline.

  • Regioisomers: While the 2-bromo isomer is the major product, small amounts of other isomers, such as 3-Bromo-4-nitro-N-propylaniline, may form.

  • Di-brominated Byproducts: Over-bromination can lead to the formation of di-bromo species, such as 2,6-Dibromo-4-nitro-N-propylaniline.

  • Residual Brominating Reagent: Depending on the chosen brominating agent (e.g., Br₂, NBS), residual traces may remain.

Q2: What are the primary methods for purifying crude 2-Bromo-4-nitro-N-propylaniline?

A2: The two most effective and commonly used methods for purifying 2-Bromo-4-nitro-N-propylaniline on a laboratory scale are recrystallization and column chromatography .

  • Recrystallization is often the first choice for removing the bulk of impurities, especially if the crude product is relatively pure (>85%). It relies on the differential solubility of the desired compound and its impurities in a suitable solvent at varying temperatures.

  • Column chromatography is a more powerful technique for separating compounds with similar polarities, such as regioisomers, and for purifying highly impure samples.

Q3: How can I effectively monitor the progress of my purification?

A3: Thin Layer Chromatography (TLC) is an indispensable tool for the rapid, qualitative assessment of your purification. By spotting the crude mixture, the fractions from your purification, and a pure standard (if available) on a TLC plate, you can visualize the separation of your desired product from impurities.

For quantitative analysis and to confirm the final purity, High-Performance Liquid Chromatography (HPLC) is the recommended method.[1] It provides high-resolution separation and allows for the accurate quantification of all components in your sample. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for confirming the structural identity and purity of the final product.

Troubleshooting Guides

Recrystallization Troubleshooting

Recrystallization is a powerful, yet delicate, technique. Below are common issues and their solutions.

ProblemPossible Cause(s)Recommended Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. The solute is too soluble in the chosen solvent.Use a lower-boiling point solvent. Add a less polar co-solvent (e.g., hexanes to an ethyl acetate solution) to decrease solubility.
No Crystal Formation The solution is not sufficiently saturated. The solution is cooling too rapidly.Evaporate some of the solvent to increase the concentration. Allow the solution to cool more slowly. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
Low Recovery Too much solvent was used. The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
Product Still Impure The chosen solvent does not effectively differentiate between the product and a key impurity.Perform a second recrystallization with a different solvent system. Consider a pre-purification step, such as an acid wash, to remove basic impurities.
Visualizing the Recrystallization Workflow

G cluster_0 Recrystallization Protocol Crude Product Crude Product Dissolve in hot solvent Dissolve in hot solvent Crude Product->Dissolve in hot solvent Hot filtration (optional) Hot filtration (optional) Dissolve in hot solvent->Hot filtration (optional) Insoluble impurities present Slow cooling Slow cooling Dissolve in hot solvent->Slow cooling No insoluble impurities Hot filtration (optional)->Slow cooling Crystal formation Crystal formation Slow cooling->Crystal formation Isolate crystals Isolate crystals Crystal formation->Isolate crystals Pure Product Pure Product Isolate crystals->Pure Product

Caption: A typical workflow for the purification of 2-Bromo-4-nitro-N-propylaniline by recrystallization.

Column Chromatography Troubleshooting

When recrystallization is insufficient, column chromatography is the next logical step.

ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation The eluent system is too polar or not polar enough. The column was not packed properly.Optimize the eluent system using TLC. A good starting Rf for the desired compound is ~0.3. Ensure the column is packed uniformly without any cracks or channels.
Peak Tailing The compound is interacting strongly with the acidic silica gel.Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia) to the eluent to neutralize the acidic sites on the silica gel.
Compound Stuck on Column The eluent is not polar enough to elute the compound.Gradually increase the polarity of the eluent system (gradient elution).
Low Recovery The compound is irreversibly adsorbed onto the silica gel. The compound is co-eluting with an impurity.Use a less acidic stationary phase, such as alumina, or deactivate the silica with a base. Re-optimize the eluent system for better separation.
Visualizing the Column Chromatography Workflow

G cluster_1 Column Chromatography Protocol Crude Product Crude Product Load onto column Load onto column Crude Product->Load onto column Elute with solvent Elute with solvent Load onto column->Elute with solvent Collect fractions Collect fractions Elute with solvent->Collect fractions Analyze fractions (TLC) Analyze fractions (TLC) Collect fractions->Analyze fractions (TLC) Combine pure fractions Combine pure fractions Analyze fractions (TLC)->Combine pure fractions Fractions are pure Evaporate solvent Evaporate solvent Combine pure fractions->Evaporate solvent Pure Product Pure Product Evaporate solvent->Pure Product

Caption: A standard workflow for the purification of 2-Bromo-4-nitro-N-propylaniline by column chromatography.

Experimental Protocols

Protocol 1: Recrystallization of 2-Bromo-4-nitro-N-propylaniline

This protocol provides a general guideline for recrystallization. The ideal solvent should be determined by small-scale solubility tests.

Materials:

  • Crude 2-Bromo-4-nitro-N-propylaniline

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethyl acetate/hexanes)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. If it dissolves readily at room temperature, the solvent is too polar. If it is insoluble even when heated, the solvent is not polar enough. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purity Assessment by HPLC

This protocol provides a starting point for developing an HPLC method for the analysis of 2-Bromo-4-nitro-N-propylaniline.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Samples of crude and purified 2-Bromo-4-nitro-N-propylaniline

Chromatographic Conditions:

ParameterRecommended Condition
Mobile Phase Acetonitrile and Water (start with a 60:40 ratio and optimize)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or the λmax of the compound)
Injection Volume 10 µL

Procedure:

  • Sample Preparation: Prepare solutions of your crude and purified product in the mobile phase at a concentration of approximately 1 mg/mL. Filter the samples through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the samples into the HPLC system and record the chromatograms.

  • Interpretation: Compare the chromatograms of the crude and purified samples. The peak corresponding to 2-Bromo-4-nitro-N-propylaniline should be the major peak in the purified sample, with a significant reduction in the area of impurity peaks. Purity can be estimated by the relative peak areas.

References

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o480. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Columbia University. Column chromatography. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 2-Bromo-4-nitro-N-propylaniline

This guide provides a comprehensive, experience-driven approach to the purification of 2-Bromo-4-nitro-N-propylaniline via recrystallization. It is designed for professionals in research and drug development who require...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, experience-driven approach to the purification of 2-Bromo-4-nitro-N-propylaniline via recrystallization. It is designed for professionals in research and drug development who require high-purity compounds for their work. This document moves beyond a simple set of instructions to explain the fundamental principles and rationale behind each step, empowering you to troubleshoot and adapt the protocol to your specific needs.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the recrystallization of 2-Bromo-4-nitro-N-propylaniline and similar aromatic amines.

Q1: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute.[1] Given that the melting point of 2-Bromo-4-nitro-N-propylaniline is not widely reported, this is a significant risk if the solution is cooled too rapidly from a high-boiling point solvent. Impurities can also lower the melting point of your compound, exacerbating this issue.

  • Immediate Corrective Action: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation. Allow the solution to cool much more slowly.

  • Preventative Measures:

    • Slow Cooling is Crucial: Rapid cooling is a primary cause of oiling out.[2] Insulate the flask to ensure a gradual temperature drop.

    • Solvent Choice: If the problem persists, consider a solvent with a lower boiling point.

    • Induce Crystallization at a Higher Temperature: Try scratching the inner surface of the flask with a glass rod just below the solvent line as it cools. This can provide nucleation sites and encourage crystal growth before the solution cools to the point of oiling out.

Q2: I have a very low recovery of my purified product. What are the likely causes?

A2: A low yield is a common issue in recrystallization and can often be attributed to a few key factors:[3]

  • Excess Solvent: The most frequent cause is using too much solvent to dissolve the crude product.[3] Remember, the goal is to create a saturated solution at the solvent's boiling point, not just to dissolve the compound.

  • Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, your compound may have started to crystallize in the filter funnel.

  • Incomplete Crystallization: Not allowing sufficient time for crystallization or not cooling the solution to a low enough temperature can leave a significant amount of your product in the mother liquor.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.

  • Troubleshooting Steps:

    • If you still have the mother liquor, you can try to recover a "second crop" of crystals by evaporating some of the solvent and re-cooling.

    • To prevent premature crystallization during hot filtration, ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated.

    • Always allow the flask to cool to room temperature undisturbed before moving it to an ice bath for at least 30 minutes to maximize crystal formation.[4]

Q3: My final product is still colored. How can I remove colored impurities?

A3: Colored impurities are common in the synthesis of nitroanilines. If they persist after one recrystallization, they are likely co-crystallizing with your product.

  • Solution: The use of activated charcoal is highly effective for adsorbing many colored organic impurities.

    • Procedure: After dissolving your crude product in the hot solvent, remove the flask from the heat source and allow it to cool slightly. Add a very small amount of activated charcoal (a spatula tip is often sufficient). Reheat the solution to boiling for a few minutes, then perform a hot filtration to remove the charcoal.

    • Caution: Use charcoal sparingly. Adding too much can lead to the adsorption of your desired product, significantly reducing your yield.[3]

Q4: No crystals are forming, even after cooling in an ice bath. What should I do?

A4: This is a sign that your solution is not supersaturated, likely due to using an excessive amount of solvent.

  • Solution:

    • Induce Crystallization: First, try scratching the inside of the flask with a glass rod. If that doesn't work, add a tiny "seed crystal" of your crude product to the solution.

    • Reduce Solvent Volume: If induction methods fail, reheat the solution and boil off a portion of the solvent to increase the concentration.[2] Allow it to cool again slowly.

Physicochemical Properties of 2-Bromo-4-nitro-N-propylaniline

A comprehensive understanding of the compound's properties is essential for a successful recrystallization.

PropertyValueReference(s)
Molecular Formula C₉H₁₁BrN₂O₂[5]
Molecular Weight 259.10 g/mol [5][6]
CAS Number 1157464-28-2[5][6]
Appearance Expected to be a yellow crystalline solid.Based on similar structures like 2-bromo-4,6-dinitroaniline.[7]
Melting Point Not definitively reported. A structurally similar compound, 4-bromo-2-N-methyl-p-nitroaniline, has a melting point of 112-114°C. An experimental determination is recommended.
Solubility No specific data available. Generally, nitroanilines show good solubility in hot alcohols (like ethanol or isopropanol) and acetic acid, and limited solubility in water.[7] Experimental solvent screening is necessary.[7]

Recrystallization Workflow Diagram

The following diagram outlines the key stages of the recrystallization process.

Recrystallization_Workflow Start Crude 2-Bromo-4-nitro- N-propylaniline Solid Dissolution 1. Dissolution (Minimal Hot Solvent) Start->Dissolution Decolorization 2. Decolorization (Optional) (Add Activated Charcoal) Dissolution->Decolorization If colored Hot_Filtration 3. Hot Filtration (Remove Insolubles/ Charcoal) Dissolution->Hot_Filtration If no decolorization needed Decolorization->Hot_Filtration Crystallization 4. Crystallization (Slow Cooling) Hot_Filtration->Crystallization Isolation 5. Vacuum Filtration (Isolate Crystals) Crystallization->Isolation Washing 6. Washing (Ice-Cold Solvent) Isolation->Washing Drying 7. Drying (Vacuum Oven) Washing->Drying End Pure Crystalline Product Drying->End

Caption: A step-by-step workflow for the purification of 2-Bromo-4-nitro-N-propylaniline.

Detailed Recrystallization Protocol

Safety First: 2-Bromo-4-nitro-N-propylaniline and related aromatic amines are classified as harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and serious eye irritation.[8] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

Principle of the Method: This protocol is based on the principle of differential solubility. An ideal solvent will dissolve the target compound readily at high temperatures but poorly at low temperatures, while impurities will either be insoluble at high temperatures or remain soluble at low temperatures.[7]

Step 1: Solvent Selection (The Most Critical Step)

  • Procedure:

    • Place a small amount (approx. 20-30 mg) of your crude product into several test tubes.

    • Add a few drops of a different solvent to each test tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.

    • Gently heat the test tubes in a water bath. Add the solvent dropwise until the solid just dissolves.

    • Allow the test tubes to cool to room temperature, then place them in an ice bath.

    • The best solvent is one that dissolves the compound completely when hot but forms a high yield of crystals upon cooling.

Step 2: Dissolution

  • Place the crude 2-Bromo-4-nitro-N-propylaniline into an Erlenmeyer flask (the conical shape reduces solvent evaporation).

  • Add a magnetic stir bar and place the flask on a stirrer/hotplate.

  • Add a small amount of your chosen solvent, just enough to create a slurry.

  • Heat the mixture to a gentle boil while stirring.

  • Add more hot solvent in small portions until the solid completely dissolves. Crucial: Avoid adding an excess of solvent to ensure the solution is saturated.[3]

Step 3: Removal of Impurities (Decolorization & Hot Filtration)

  • If your solution is colored, remove it from the heat, let it cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 2-3 minutes.

  • If you used charcoal or if there are insoluble impurities, you must perform a hot filtration.

  • Pre-heat a clean Erlenmeyer flask and a stemless or short-stemmed funnel with fluted filter paper by placing them on the hotplate.

  • Quickly filter the hot solution into the clean, pre-heated flask. This step must be done rapidly to prevent the product from crystallizing in the funnel.[2]

Step 4: Crystallization

  • Cover the flask containing the clear, hot filtrate with a watch glass.

  • Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is vital for the formation of large, pure crystals.

  • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the yield.[4]

Step 5: Isolation, Washing, and Drying

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities from the mother liquor.

  • Continue to draw air through the crystals for several minutes to help them dry.

  • Transfer the purified crystals to a watch glass and dry them to a constant weight in a vacuum oven at a temperature well below the expected melting point.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • PubChem. (n.d.). 2-Bromo-4,6-dinitroaniline. National Center for Biotechnology Information. [Link]

  • CP Lab Safety. (n.d.). 2-Bromo-4-nitro-N-propylaniline, min 95%, 100 grams. [Link]

  • ResearchGate. (n.d.). 2-Bromo-4-nitroaniline. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). 2-Bromo-4-isopropylaniline. National Center for Biotechnology Information. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Research India Publications. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. [Link]

  • Reddit. (2021, January 27). Solubility of 4-bromo aniline in solvents?. r/chemhelp. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline. [Link]

  • YouTube. (2024, April 7). 4 bromoaniline : Organic Synthesis. vibzz lab. [Link]

  • CK-12 Foundation. (n.d.). How to improve recrystallization yield?. [Link]

  • YouTube. (2018, November 12). 4 Recrystallization Methods for Increased Yield. Mettler-Toledo Process Analytics. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Bromo-4-nitro-N-propylaniline

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4-nitro-N-propylaniline. Herein, we provide in-depth troubleshooting guides and...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4-nitro-N-propylaniline. Herein, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the formation of byproducts, encountered during this synthetic process. Our aim is to equip you with the scientific rationale and practical protocols to optimize your synthesis and purification procedures.

Synthesis Overview: A Two-Step Approach

The synthesis of 2-Bromo-4-nitro-N-propylaniline is typically approached as a two-step process. The first step involves the synthesis of the precursor, 4-nitro-N-propylaniline, followed by its selective bromination. Understanding the nuances of each step is critical to minimizing byproduct formation and achieving high purity of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the precursor, 4-nitro-N-propylaniline?

A common and efficient method for synthesizing 4-nitro-N-propylaniline is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting 1-fluoro-4-nitrobenzene with propylamine. The highly activated fluorine atom is readily displaced by the nucleophilic propylamine.

Q2: What are the key considerations for the bromination of 4-nitro-N-propylaniline?

The bromination of 4-nitro-N-propylaniline is an electrophilic aromatic substitution reaction. The regioselectivity is governed by the directing effects of the two substituents on the aromatic ring:

  • -NH-propyl group: This is a strongly activating, ortho-, para- directing group.

  • -NO₂ group: This is a strongly deactivating, meta- directing group.

Since the amino and nitro groups are para to each other, the positions ortho to the activating amino group are the most electron-rich and sterically accessible for electrophilic attack. Therefore, the primary product expected is 2-Bromo-4-nitro-N-propylaniline.

Q3: What are the most common byproducts in the synthesis of 2-Bromo-4-nitro-N-propylaniline?

The most prevalent byproducts typically arise from the bromination step. Given the activating nature of the N-propylamino group, over-bromination is a significant concern. The primary byproducts to anticipate are:

  • 2,6-Dibromo-4-nitro-N-propylaniline: This is the most common byproduct, resulting from the high reactivity of the aniline derivative towards bromination.[1][2]

  • Unreacted 4-nitro-N-propylaniline: Incomplete reaction will leave the starting material in your crude product.

  • Other brominated isomers: While less common due to directing group effects, minor amounts of other isomers could potentially form.

Impurities from the precursor synthesis, such as unreacted 1-fluoro-4-nitrobenzene or excess propylamine, may also be present if the intermediate is not rigorously purified.

Q4: How can I monitor the progress of the bromination reaction?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction.[3] A suitable mobile phase, such as a mixture of petroleum ether and ethyl acetate, can be used to separate the starting material, the desired product, and the dibromo byproduct.[4] The reaction should be monitored until the starting material is consumed, while minimizing the formation of the dibromo byproduct.

Q5: What are the recommended purification techniques for 2-Bromo-4-nitro-N-propylaniline?

The primary methods for purifying the crude product are recrystallization and column chromatography.[4][5]

  • Recrystallization: This is often the first method to attempt. Solvents such as ethanol or a mixture of ethanol and water can be effective.[5] The choice of solvent should be guided by small-scale solubility tests.

  • Column Chromatography: If recrystallization does not provide adequate purity, silica gel column chromatography is a reliable alternative. A gradient elution with a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate) can effectively separate the desired product from less polar and more polar impurities.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of 2-Bromo-4-nitro-N-propylaniline.

Issue 1: Low Yield of the Desired Product

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion, leaving a significant amount of starting material.

  • Suboptimal Reaction Conditions: The temperature, reaction time, or stoichiometry of reagents may not be optimal.

  • Side Reactions: The formation of significant amounts of byproducts will naturally decrease the yield of the desired product.

Solutions:

  • Monitor the Reaction Closely: Use TLC to track the consumption of the starting material and the formation of the product.[6]

  • Optimize Reagent Stoichiometry: While a slight excess of the brominating agent may be necessary to drive the reaction to completion, a large excess will promote over-bromination.[7]

  • Control Reaction Temperature: Electrophilic brominations of activated anilines can be highly exothermic. Maintaining a low temperature (e.g., 0-5 °C) during the addition of the brominating agent can help control the reaction rate and improve selectivity.

Issue 2: Excessive Formation of the Dibromo Byproduct

Possible Cause:

  • Overly Activating Substrate: The N-propylamino group strongly activates the aromatic ring, making it susceptible to multiple brominations.[8]

  • Excess Brominating Agent: Using too much of the brominating agent is a common cause of over-bromination.[7]

  • Reaction Temperature is Too High: Higher temperatures can increase the rate of the second bromination.

Solutions:

  • Careful Control of Stoichiometry: Use no more than one equivalent of the brominating agent. It may even be beneficial to use slightly less than one equivalent and accept a small amount of unreacted starting material, which is often easier to separate than the dibromo byproduct.

  • Slow Addition at Low Temperature: Add the brominating agent dropwise to a cooled solution of the 4-nitro-N-propylaniline. This helps to maintain a low concentration of the electrophile in the reaction mixture at any given time.

  • Use a Milder Brominating Agent: While bromine is commonly used, other reagents like N-bromosuccinimide (NBS) can sometimes offer better control over mono-bromination, especially when used in a non-polar solvent.[9]

Issue 3: Difficulty in Separating the Product from Byproducts

Possible Cause:

  • Similar Physical Properties: The desired product and the dibromo byproduct may have similar polarities and solubilities, making separation challenging.

Solutions:

  • Optimize Recrystallization: Experiment with different solvent systems. A solvent/anti-solvent system (e.g., dissolving the crude product in a good solvent like dichloromethane and then slowly adding a poor solvent like hexanes) can sometimes improve separation.[4]

  • Fine-tune Column Chromatography:

    • TLC Optimization: Before running a column, use TLC to find a solvent system that gives good separation between the product and the main byproduct (a difference in Rf values of at least 0.2 is ideal).[3]

    • Gradient Elution: A shallow gradient of the more polar solvent in your mobile phase can enhance the separation of compounds with similar polarities.[10]

    • Sample Loading: Ensure the crude product is dissolved in a minimal amount of solvent before loading it onto the column to achieve a narrow band and better separation.

Experimental Protocols

Protocol 1: Synthesis of 4-nitro-N-propylaniline (Precursor)

This protocol is based on the principle of nucleophilic aromatic substitution.

Materials:

  • 1-fluoro-4-nitrobenzene

  • Propylamine

  • Potassium carbonate (or another suitable base)

  • Solvent (e.g., Dimethylformamide - DMF, or Acetonitrile - ACN)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-fluoro-4-nitrobenzene (1 equivalent) in the chosen solvent.

  • Add potassium carbonate (2-3 equivalents) to the solution.

  • Add propylamine (1.2-1.5 equivalents) dropwise to the stirred suspension.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 4-nitro-N-propylaniline.

Protocol 2: Bromination of 4-nitro-N-propylaniline

This protocol aims to achieve selective mono-bromination.

Materials:

  • 4-nitro-N-propylaniline

  • Bromine or N-bromosuccinimide (NBS)

  • Solvent (e.g., Acetic acid, or a non-polar solvent like carbon tetrachloride if using NBS)

Procedure:

  • Dissolve 4-nitro-N-propylaniline (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (1 equivalent) in the same solvent, or NBS (1 equivalent) portion-wise, to the cooled solution while stirring vigorously. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, continue to stir the reaction mixture at low temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a solution of sodium thiosulfate or sodium bisulfite to neutralize any excess bromine.[7]

  • If using acetic acid, carefully pour the reaction mixture into a beaker of ice water to precipitate the crude product. If using a non-polar solvent, wash the reaction mixture with water.

  • Collect the crude product by filtration, wash with cold water, and dry.

  • Purify the crude 2-Bromo-4-nitro-N-propylaniline by recrystallization from ethanol or by silica gel column chromatography.[4][5]

Visualizations

Reaction Scheme

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Bromination A 1-Fluoro-4-nitrobenzene C 4-Nitro-N-propylaniline A->C SNAr, K₂CO₃ B Propylamine B->C SNAr, K₂CO₃ D 4-Nitro-N-propylaniline F 2-Bromo-4-nitro-N-propylaniline (Desired Product) D->F Electrophilic Aromatic Substitution G 2,6-Dibromo-4-nitro-N-propylaniline (Byproduct) D->G Over-bromination E Bromine (Br₂) E->F E->G

Caption: Synthetic workflow for 2-Bromo-4-nitro-N-propylaniline.

Troubleshooting Logic

Troubleshooting_Logic Start Crude Product Analysis (TLC/HPLC) LowYield Low Yield of Desired Product? Start->LowYield HighDibromo High Dibromo Byproduct? LowYield->HighDibromo No CheckCompletion Check Reaction Completion & Conditions LowYield->CheckCompletion Yes SeparationIssue Difficult Separation? HighDibromo->SeparationIssue No PureProduct Pure Product HighDibromo->PureProduct If separation is successful ControlStoichiometry Control Stoichiometry & Temperature HighDibromo->ControlStoichiometry Yes SeparationIssue->PureProduct No OptimizePurification Optimize Recrystallization / Chromatography SeparationIssue->OptimizePurification Yes CheckCompletion->Start Re-run Synthesis ControlStoichiometry->Start Re-run Synthesis OptimizePurification->PureProduct

Caption: Troubleshooting decision tree for synthesis optimization.

References

  • Scribd. (n.d.). TLC Separation of Nitroanilines. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • RSC Publishing. (2016). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. [Link]

  • ResearchGate. (2016). Green Process Development for the Preparation of 2, 6-Dibromo-4-nitroaniline from 4-Nitroaniline Using Bromide-Bromate Salts in Aqueous Acidic Medium. [Link]

  • ResearchGate. (n.d.). Bromination of para-substituted anilines using H₂O₂-HBr system or NBS in water as a reaction medium. [Link]

  • CP Lab Safety. (n.d.). 2-Bromo-4-nitro-N-propylaniline, min 95%, 100 grams. [Link]

  • Scribd. (n.d.). Experiment 4: TLC and HPLC of Nitroanilines. [Link]

  • NIH. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. [Link]

  • Advion. (n.d.). Analysis of 4-Aminobiphenyl and 4-Bromoanilin on reversed phase TLC using TLC/MS. [Link]

  • Quora. (2021). During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation?. [Link]

  • PubChem. (n.d.). 2-Bromo-4-isopropylaniline. [Link]

  • Khan Academy. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. [Link]

  • Scribd. (n.d.). Nitroanilne TLC. [Link]

  • Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?. [Link]

  • Reddit. (2021). Would this be the right mechanism for bromination of aniline in Br2/HBr?. [Link]

Sources

Troubleshooting

Optimizing temperature and reaction time for 2-Bromo-4-nitro-N-propylaniline synthesis

Welcome to the technical support guide for the synthesis of 2-Bromo-4-nitro-N-propylaniline. This document provides a comprehensive, field-tested protocol and troubleshooting advice for researchers, chemists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Bromo-4-nitro-N-propylaniline. This document provides a comprehensive, field-tested protocol and troubleshooting advice for researchers, chemists, and drug development professionals. Our goal is to move beyond a simple recipe and empower you with the causal logic behind each step, ensuring a robust and reproducible synthesis.

Scientific Overview & Reaction Principle

The synthesis of 2-Bromo-4-nitro-N-propylaniline is achieved via a classical nucleophilic substitution reaction, specifically the N-alkylation of 2-bromo-4-nitroaniline with a suitable propyl halide.

Core Mechanism: The reaction proceeds via an SN2 mechanism. The lone pair of electrons on the nitrogen atom of 2-bromo-4-nitroaniline acts as a nucleophile, attacking the electrophilic carbon of the propyl halide. A key challenge in this synthesis is the reduced nucleophilicity of the starting aniline. The presence of two strong electron-withdrawing groups (EWG), the ortho-bromo and para-nitro substituents, significantly decreases the electron density on the nitrogen atom, rendering it a weaker nucleophile than aniline itself.[1][2] Consequently, this reaction requires moderately forcing conditions—elevated temperature and a suitable base—to proceed at an efficient rate.[1][3] The base (potassium carbonate) plays a crucial role in deprotonating the aniline nitrogen, enhancing its nucleophilicity and neutralizing the HBr byproduct formed during the reaction.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process checks (TLC) to ensure success.

Materials & Reagents:

  • 2-Bromo-4-nitroaniline (1.0 eq)

  • 1-Bromopropane (or 1-Iodopropane) (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc), reagent grade

  • Hexanes, reagent grade

  • Saturated aqueous Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for flash chromatography

Step-by-Step Methodology:

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-nitroaniline (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

    • Place the flask under an inert atmosphere (Nitrogen or Argon). This is good practice to prevent potential side reactions involving atmospheric moisture, especially with anhydrous solvents.

    • Add anhydrous DMF via syringe to create a suspension with a concentration of approximately 0.2–0.5 M relative to the aniline.

  • Reagent Addition:

    • With vigorous stirring, add 1-bromopropane (1.2 eq) to the suspension at room temperature. Rationale: Using a slight excess of the alkylating agent ensures complete consumption of the limiting aniline, but a large excess should be avoided to minimize dialkylation.

  • Reaction Execution & Monitoring:

    • Heat the reaction mixture to 80-90°C using an oil bath.

    • Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC).

      • Mobile Phase: 10-20% Ethyl Acetate in Hexanes (adjust as needed).

      • Visualization: UV lamp (254 nm).

      • Observation: Look for the consumption of the starting material spot (2-bromo-4-nitroaniline) and the appearance of a new, less polar product spot. The reaction is typically complete within 6-12 hours.

  • Work-up:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.[1]

    • Pour the mixture into a separatory funnel containing deionized water (approx. 10 volumes relative to DMF).

    • Extract the aqueous layer three times with ethyl acetate.[3]

    • Combine the organic layers and wash twice with brine. Rationale: The brine wash helps to remove residual DMF and water from the organic phase.

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.[1][3]

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc/Hexanes and gradually increasing) to isolate the pure 2-Bromo-4-nitro-N-propylaniline.

  • Characterization:

    • Confirm the identity and purity of the final product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry.

Troubleshooting Guide & Optimization

This section addresses common issues encountered during the synthesis in a direct Q&A format.

Q1: My reaction is very slow or has stalled, as confirmed by TLC. What should I do?

A1: This is the most common issue, stemming from the low nucleophilicity of the starting material.[1]

  • Check Temperature: Ensure your oil bath is at the correct temperature (80-90°C). For particularly stubborn reactions, you can cautiously increase the temperature to 100°C, but monitor closely for byproduct formation.

  • Base Quality: Ensure your potassium carbonate is anhydrous and finely powdered. Clumped or old K₂CO₃ is less effective.

  • Alkylating Agent: 1-Iodopropane is more reactive than 1-bromopropane. If the reaction is consistently slow, switching to the iodide can significantly increase the rate.

  • Solvent: Confirm you are using anhydrous DMF. Water will interfere with the base and the reaction.

Q2: My TLC plate shows multiple spots, including one that is less polar than my desired product. What is it and how can I prevent it?

A2: You are likely observing N,N-dipropylation, a common side reaction in aniline alkylations where the mono-alkylated product reacts again.[1][4]

  • Stoichiometry Control: The most effective way to minimize dialkylation is to adjust the stoichiometry. Avoid using a large excess of the propyl halide. Stick to 1.1-1.2 equivalents. For difficult cases, you can even use a slight excess of the aniline (e.g., 1.1 eq aniline to 1.0 eq propyl halide) to favor mono-alkylation, though this will require separating the product from the unreacted starting material.[1]

  • Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed, as this can favor the slower, second alkylation step.

Q3: The yield is consistently low even after optimizing temperature and time. What other factors are at play?

A3:

  • Purity of Starting Material: Verify the purity of your 2-bromo-4-nitroaniline. Impurities can inhibit the reaction.

  • Inefficient Extraction: DMF is soluble in both water and ethyl acetate. If your brine washes are not thorough, residual DMF can trap your product in the aqueous layer or make the crude oil difficult to purify. Ensure you use sufficient volumes of water for the initial quench and perform multiple extractions.

  • Purification Loss: The product may have similar polarity to a byproduct, leading to losses during chromatography. Optimize your TLC solvent system carefully before running the column to ensure good separation.

Optimization Parameters Summary
ParameterConditionExpected OutcomeRationale & Citation
Temperature 60-70°CSlow/incomplete reactionInsufficient energy to overcome the activation barrier for the deactivated aniline.[1]
80-90°C Optimal. Good reaction rate, minimal side products.Balances reaction speed with selectivity.
>100°CFaster reaction, but increased risk of dialkylation and degradation.Higher thermal energy can lead to undesired side reactions.[1]
Reaction Time 2-4 hoursIncomplete conversionInsufficient time for the reaction to proceed to completion.
6-12 hours Optimal. Typically complete conversion based on TLC monitoring.Allows for full consumption of the limiting reagent.
>24 hoursIncreased N,N-dipropylationProlonged exposure to alkylating agent and heat favors the side reaction.[1]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the entire synthesis process, from setup to final characterization.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Isolation & Purification cluster_analysis Validation Setup 1. Reagent Setup (Aniline, K2CO3, DMF) Add 2. Add 1-Bromopropane Setup->Add Heat 3. Heat to 80-90°C Add->Heat TLC 4. Monitor by TLC Heat->TLC TLC->Heat Incomplete Workup 5. Aqueous Work-up (Quench, Extract, Dry) TLC->Workup Complete Column 6. Flash Chromatography Workup->Column Analysis 7. Characterization (NMR, MS) Column->Analysis

Caption: Workflow for the N-alkylation of 2-bromo-4-nitroaniline.

Frequently Asked Questions (FAQs)

Q: Can I use a different base, like sodium hydride (NaH) or triethylamine (Et₃N)? A: Yes, but with caveats. NaH is a much stronger, non-nucleophilic base that will deprotonate the aniline much more effectively, potentially allowing for lower reaction temperatures.[1] However, it is pyrophoric and requires more stringent anhydrous techniques. Triethylamine is generally not a strong enough base to deprotonate the deactivated aniline efficiently and is not recommended for this substrate. Potassium carbonate offers the best balance of reactivity, safety, and ease of handling.

Q: Is DMF the only solvent option? Can I use acetonitrile or acetone? A: Acetonitrile is a viable alternative polar aprotic solvent.[1] Acetone can also be used, but its lower boiling point limits the reaction temperature you can achieve without a sealed vessel. DMF is often preferred because of its high boiling point and excellent ability to dissolve a wide range of organic and inorganic reagents.[1]

Q: How can this reaction be scaled up for pilot or manufacturing scale? A: Scaling this reaction requires careful consideration of heat transfer, as the reaction is heated for a prolonged period. The work-up would also need to be modified; liquid-liquid extractions become cumbersome at a large scale. A common industrial approach is to find a solvent system where the product crystallizes upon cooling or upon the addition of an anti-solvent, simplifying isolation to filtration.

Q: What are the primary safety concerns for this reaction? A:

  • DMF: Is a reproductive toxin and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • 1-Bromopropane: Is a flammable liquid and a suspected carcinogen.

  • Heating: Use of a well-maintained oil bath and proper glassware is essential to prevent accidents.

References

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • Vedantu. (n.d.). Explain the alkylation of aniline class 11 chemistry CBSE. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 2-Bromo-4-nitro-N-propylaniline

Welcome to the Technical Support Center for the synthesis of 2-Bromo-4-nitro-N-propylaniline. This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up of this complex...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-Bromo-4-nitro-N-propylaniline. This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up of this complex synthesis. As there is limited direct literature on this specific molecule, this document provides guidance based on established principles of organic process chemistry, focusing on analogous transformations and potential challenges encountered during process intensification.

Introduction: Strategic Considerations for Synthesis

The synthesis of 2-Bromo-4-nitro-N-propylaniline involves a multi-step process requiring careful consideration of the order of N-propylation, bromination, and nitration steps. The directing effects of the substituents—amino (ortho-, para-directing), bromo (ortho-, para-directing), and nitro (meta-directing)—are critical in determining the feasibility and efficiency of the synthetic route. Two primary synthetic pathways are considered, each with its own set of challenges, particularly during scale-up.

  • Route A: N-propylation of 2-bromo-4-nitroaniline.

  • Route B: Sequential bromination and nitration of N-propylaniline.

This guide will address the potential issues in both routes, with a focus on providing practical, field-proven solutions.

Diagram: Synthetic Pathways

Synthetic Pathways cluster_0 Route A cluster_1 Route B A_start 2-Bromo-4-nitroaniline A_end 2-Bromo-4-nitro-N-propylaniline A_start->A_end N-propylation B_start Aniline B_int1 N-Propylaniline B_start->B_int1 N-propylation B_int2 Bromo-N-propylaniline B_int1->B_int2 Bromination B_end 2-Bromo-4-nitro-N-propylaniline B_int2->B_end Nitration

Caption: Possible synthetic routes to 2-Bromo-4-nitro-N-propylaniline.

Part 1: Troubleshooting N-Alkylation (Route A)

Route A involves the N-propylation of 2-bromo-4-nitroaniline. This is often the more convergent and regioselective approach.

Q1: What are the common challenges in the N-propylation of 2-bromo-4-nitroaniline at scale?

A1: The primary challenges in the N-propylation of anilines, especially those with electron-withdrawing groups, include:

  • Low Reactivity: The nucleophilicity of the aniline nitrogen is significantly reduced by the presence of the ortho-bromo and para-nitro groups, making the reaction sluggish.

  • Over-alkylation: Formation of the tertiary amine (N,N-dipropyl) as a byproduct can occur, especially with reactive alkylating agents or under harsh conditions.

  • Solvent Selection: Identifying a solvent that provides good solubility for the starting material and reagents, while being suitable for large-scale operations (e.g., considering boiling point, safety, and recovery), can be difficult.

  • Base Selection: The choice of base is critical. It must be strong enough to deprotonate the aniline without causing side reactions with the alkylating agent or the product.

Troubleshooting Guide: N-propylation

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Conversion Insufficiently strong base; low reaction temperature; steric hindrance.Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Increase the reaction temperature, monitoring for impurity formation. Consider using a phase-transfer catalyst if a biphasic system is employed.
Formation of N,N-dipropyl byproduct Excess alkylating agent; high reaction temperature.Use a stoichiometric amount of the propylating agent (e.g., 1-bromopropane or propyl tosylate). Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.
Poor Solubility Inappropriate solvent.Screen polar aprotic solvents such as DMF, DMSO, or NMP. For scale-up, consider the feasibility of solvent recovery and waste disposal.

Q2: What are the recommended starting conditions for a scalable N-propylation of 2-bromo-4-nitroaniline?

A2: A robust starting point for the N-propylation would be:

  • Reactants: 2-bromo-4-nitroaniline (1 eq.), 1-bromopropane (1.1-1.2 eq.), and a strong base like potassium carbonate (K2CO3, 2-3 eq.) or sodium hydride (NaH, 1.2 eq.) in a polar aprotic solvent like DMF or acetonitrile.

  • Conditions: The reaction can be initially attempted at room temperature and gradually heated to 60-80°C to drive it to completion. Progress should be monitored by TLC or HPLC.

  • Work-up: Upon completion, the reaction is typically quenched with water and the product extracted into an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried, and concentrated.[1]

Part 2: Troubleshooting Electrophilic Aromatic Substitution (Route B)

Route B involves the sequential bromination and nitration of N-propylaniline. This route is often more challenging due to regioselectivity and the potential for side reactions.

Q3: What are the primary issues with the bromination of N-propylaniline on a large scale?

A3: The bromination of anilines is a highly exothermic reaction and can be difficult to control.[2] Key challenges include:

  • Polybromination: The N-propyl group is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack. This can lead to the formation of di- and tri-brominated byproducts.[3]

  • Regioselectivity: While the N-propyl group is ortho-, para-directing, achieving high selectivity for the desired 2-bromo isomer over the 4-bromo isomer can be challenging.

  • Exothermicity and Safety: The reaction is highly exothermic, and poor temperature control can lead to a runaway reaction.[2]

  • Oxidation: Bromine is a strong oxidizing agent and can lead to the formation of colored impurities.

Troubleshooting Guide: Bromination

IssuePossible Cause(s)Recommended Solution(s)
Polybromination Highly activated aniline ring.Protect the amino group as an acetamide before bromination to moderate its activating effect.[2] The acetamido group is still ortho-, para-directing but less activating. The protecting group can be removed by hydrolysis after bromination.
Poor Regioselectivity Steric and electronic effects.The use of a bulky brominating agent or specific solvent systems can influence the ortho/para ratio. Copper-catalyzed oxidative bromination has been shown to provide good regioselectivity.[4][5]
Runaway Reaction Poor heat management.Add the brominating agent (e.g., bromine in acetic acid) dropwise at a low temperature (0-5°C) with efficient stirring and cooling.[2] Ensure the reactor has adequate cooling capacity for the scale of the reaction.

Q4: How can I safely and selectively nitrate 2-bromo-N-propylaniline at scale?

A4: The nitration of anilines is notoriously hazardous due to the potential for oxidation and the formation of unstable byproducts.[6]

  • Protecting Group Strategy: The most reliable method is to protect the amino group as an acetamide before nitration. The nitration is then performed on N-(2-bromophenyl)acetamide, followed by deprotection. This prevents oxidation of the amino group and provides better regioselectivity.

  • Nitrating Agent: A mixture of nitric acid and sulfuric acid is the standard nitrating agent.[7] The reaction should be carried out at low temperatures (typically below 10°C) with slow addition of the nitrating mixture.

  • Alternative Nitrating Agents: For milder conditions, reagents like tert-butyl nitrite can be used for the regioselective nitration of N-alkyl anilines.[8][9]

Diagram: Troubleshooting Decision Tree for Nitration

Nitration Troubleshooting start Nitration of 2-bromo-N-propylaniline check_oxidation Observe for charring or excessive off-gassing start->check_oxidation protect_amine Protect amino group as acetamide check_oxidation->protect_amine Yes low_temp Lower reaction temperature (< 0°C) check_oxidation->low_temp No protect_amine->start check_regio Analyze product for isomer distribution low_temp->check_regio alt_nitrating Consider alternative nitrating agents (e.g., tert-butyl nitrite) low_temp->alt_nitrating modify_acid Adjust HNO3/H2SO4 ratio check_regio->modify_acid Poor selectivity success Successful Nitration check_regio->success Good selectivity modify_acid->start alt_nitrating->start

Caption: Decision tree for troubleshooting the nitration step.

Part 3: Purification and Analysis

Q5: What are the expected challenges in the purification of the final product, 2-Bromo-4-nitro-N-propylaniline?

A5: The purification of halogenated nitroanilines can be challenging due to the presence of regioisomers and other closely related impurities.

  • Crystallization: Recrystallization is often the most effective method for purifying the final product on a large scale.[1] A solvent screen should be performed to identify a suitable solvent system that provides good recovery and purity. Common solvents for similar compounds include ethanol, methanol, and mixtures of dichloromethane and methanol.[10]

  • Chromatography: While effective at the lab scale, column chromatography is generally not economically viable for large-scale purification. It may be used for polishing if very high purity is required.

  • Analytical Monitoring: In-process control using HPLC is crucial to monitor the progress of the reaction and the formation of impurities. A validated HPLC method should be developed to quantify the starting materials, intermediates, product, and any significant byproducts.

Table: Analytical Methods for Process Monitoring

Analytical TechniquePurposeKey Parameters to Monitor
HPLC Reaction monitoring, purity assessmentPeak area of starting material, product, and known impurities.
TLC Quick reaction checkPresence of starting material, formation of product.
NMR (¹H, ¹³C) Structural confirmationChemical shifts and integration consistent with the target structure.
Mass Spectrometry Molecular weight confirmationMolecular ion peak corresponding to the product.

Part 4: Safety Considerations for Scale-Up

Q6: What are the critical safety hazards to consider when scaling up this synthesis?

A6: The scale-up of any chemical process introduces new safety challenges. For this synthesis, the following are of paramount importance:

  • Nitration: Nitration reactions are highly energetic and can be explosive if not properly controlled.[6] It is essential to have robust temperature control, slow addition of reagents, and an emergency quenching plan.

  • Bromination: Bromine is highly corrosive and toxic. The reaction is also very exothermic.[2] Operations should be conducted in a well-ventilated area with appropriate personal protective equipment.

  • Reagents: Many of the reagents used, such as sodium hydride, are highly reactive and require careful handling.

  • Thermal Stability: The thermal stability of the starting materials, intermediates, and the final product should be assessed using techniques like Differential Scanning Calorimetry (DSC) to identify any potential thermal hazards.

It is strongly recommended to perform a thorough process safety review before attempting this synthesis at scale.

References

  • PrepChem. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide.
  • Acta Crystallographica Section E. (2008). 2-Bromo-4-nitroaniline.
  • ResearchGate. (n.d.). 2-Bromo-4-nitroaniline.
  • Angewandte Chemie International Edition. (2021).
  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence.
  • Google Patents. (n.d.). CN110498752B - Preparation method of 4-propylthio-2-nitroaniline.
  • Khan Academy. (2022). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry.
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Troubleshooting

2-Bromo-4-nitro-N-propylaniline stability and degradation issues

Technical Support Center: 2-Bromo-4-nitro-N-propylaniline A Guide to Stability, Degradation, and Experimental Best Practices Introduction: Welcome to the technical support guide for 2-Bromo-4-nitro-N-propylaniline (CAS N...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Bromo-4-nitro-N-propylaniline

A Guide to Stability, Degradation, and Experimental Best Practices

Introduction:

Welcome to the technical support guide for 2-Bromo-4-nitro-N-propylaniline (CAS No. 1157464-28-2). This document is intended for researchers, scientists, and drug development professionals who are actively working with this compound. As specific stability and degradation data for 2-Bromo-4-nitro-N-propylaniline is not extensively documented in peer-reviewed literature, this guide adopts a first-principles approach. It combines foundational knowledge of substituted anilines and nitroaromatic compounds with industry-standard methodologies for assessing chemical stability. Our goal is to empower you with the expertise to anticipate potential issues, troubleshoot experimental anomalies, and ensure the integrity of your results.

The chemical structure, featuring an aniline core with a bromine atom, a nitro group, and an N-propyl substituent, suggests potential susceptibility to specific degradation pathways. The electron-withdrawing nature of the nitro and bromo groups can decrease the basicity of the aniline nitrogen, while the entire molecule may be sensitive to light and oxidative conditions.[1][2] This guide will provide you with the tools to investigate these potential liabilities systematically.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and inherent properties of 2-Bromo-4-nitro-N-propylaniline.

Q1: What are the recommended storage conditions for 2-Bromo-4-nitro-N-propylaniline?

A1: Based on supplier information, standard room temperature storage is recommended.[3] However, as a best practice for substituted anilines and nitroaromatic compounds, which can be light-sensitive, it is advisable to store the compound in a well-sealed, opaque container to protect it from light and atmospheric moisture.[4][5] For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place.

Q2: What are the likely degradation pathways for this compound?

A2: While specific pathways are unconfirmed, we can predict likely routes based on its functional groups:

  • Photodegradation: Aromatic nitro compounds are often susceptible to degradation upon exposure to UV or visible light.[6] This can involve complex reaction pathways, including reduction of the nitro group.

  • Oxidation: The aniline functional group is prone to oxidation, which can lead to the formation of colored impurities (often polymeric materials). This can be initiated by atmospheric oxygen, trace metal ions, or oxidizing reagents.

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group. This is a common transformation for nitroaromatic compounds and can occur under various reducing conditions, including the presence of certain metals or biological systems.[7][8]

  • Hydrolysis: While generally stable, under extreme pH and high temperature, hydrolysis could potentially occur, though it is less common for this class of compounds compared to esters or amides.

Q3: My solid sample of 2-Bromo-4-nitro-N-propylaniline has developed a darker color over time. What does this indicate?

A3: A change in color, typically to a yellow, brown, or black hue, is a common indicator of degradation in anilines. This is most often due to aerial oxidation, which forms highly conjugated, colored impurities. If you observe this, the purity of the material should be re-assessed by a suitable analytical method, such as HPLC or LC-MS, before use.

Q4: Is this compound compatible with all common laboratory solvents?

A4: 2-Bromo-4-nitro-N-propylaniline is expected to be soluble in common organic solvents like acetone, acetonitrile, ethyl acetate, and dichloromethane. However, when preparing solutions for long-term storage or for use as analytical standards, it is crucial to use high-purity, degassed solvents. Protic solvents may participate in photochemical reactions, and solvents should be free of peroxide impurities, which can accelerate oxidative degradation.

Section 2: Troubleshooting Experimental Issues

Unexpected results in your experiments can often be traced back to the stability of your starting materials. This section provides a guide to diagnosing and resolving common issues.

Troubleshooting Logic Flow

The following diagram outlines a systematic approach to troubleshooting when you suspect compound degradation is affecting your experimental outcome.

Troubleshooting_Workflow Problem Unexpected Experimental Result (e.g., low yield, new HPLC peaks, color change) Check_Purity Step 1: Re-analyze Compound Purity (Use a stability-indicating method like HPLC-UV) Problem->Check_Purity Purity_OK Purity Confirmed (>98%)? Check_Purity->Purity_OK Degradation_Suspected Purity is Low or Degradants Detected Purity_OK->Degradation_Suspected No Other_Factors Investigate Other Experimental Parameters (reagents, conditions, setup) Purity_OK->Other_Factors Yes Purify Step 2: Purify the Compound (e.g., recrystallization, column chromatography) Degradation_Suspected->Purify Re_Run Step 3: Re-run Experiment with Purified Material Purify->Re_Run Success Problem Resolved Re_Run->Success Other_Factors->Success

Caption: A decision tree for troubleshooting experiments.

Common Problems and Solutions
Observed Problem Potential Cause Related to Degradation Recommended Action & Rationale
Appearance of new, unexpected peaks in HPLC/LC-MS analysis of a reaction mixture. The starting material was already partially degraded, or it degraded under the reaction/workup conditions.1. Analyze your stock of 2-Bromo-4-nitro-N-propylaniline using a validated HPLC method to confirm its initial purity. 2. If the stock is pure, consider if reaction conditions (e.g., high temperature, strong acid/base, exposure to air/light) are causing degradation. Running a blank reaction with only the starting material can confirm this.[9]
A reaction involving the compound fails to go to completion or gives a very low yield. The actual concentration of the active starting material is lower than calculated due to the presence of non-reactive degradants.1. Re-test the purity of your starting material. 2. Purify the compound if necessary (e.g., by recrystallization) to remove impurities. 3. Use freshly purified material for the reaction to ensure accurate stoichiometry.
Solutions of the compound change color from light yellow to dark brown upon standing. Oxidative or photolytic degradation is occurring in the solution.1. Store solutions in amber vials to protect from light.[5] 2. Use freshly prepared solutions for all experiments. 3. Degas the solvent before preparing the solution to remove dissolved oxygen, which can mitigate oxidative degradation.
Inconsistent results are obtained between experiments run on different days. The stock material is degrading over time, or the prepared solutions are not stable.1. Implement a routine purity check for the stock material before use. 2. Conduct a simple solution stability study: Prepare a solution, and analyze its purity by HPLC at t=0 and then after 24, 48, and 72 hours under your typical laboratory conditions. This will establish how long your solutions can be reliably used.

Section 3: Investigative Protocols

Since no definitive stability profile exists for 2-Bromo-4-nitro-N-propylaniline, you must establish one under your specific experimental conditions. A Forced Degradation Study is the standard approach for this.[10][11] This involves intentionally stressing the compound under various conditions to identify potential degradants and establish a "stability-indicating" analytical method.[12][13]

Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Prep Prepare Stock Solution of Compound in Acetonitrile/Water (e.g., 1 mg/mL) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Prep->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Prep->Oxidation Thermal Thermal Stress (Solid & Solution, 80°C) Prep->Thermal Photo Photolytic Stress (UV/Vis light, ICH Q1B) Prep->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze All Samples by HPLC-UV/PDA (Compare to unstressed control) Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Identify Identify Degradation Peaks (LC-MS for mass identification) Analyze->Identify Outcome Establish Degradation Profile & Validate Stability-Indicating Method Identify->Outcome

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Characterization of 2-Bromo-4-nitro-N-propylaniline

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spe...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the most powerful and widely used technique for determining the structure of organic molecules in solution. This guide provides an in-depth technical comparison and characterization of 2-Bromo-4-nitro-N-propylaniline, offering a predictive analysis of its ¹H NMR spectrum and contrasting it with potential isomeric alternatives. The principles and methodologies outlined herein are designed to serve as a practical reference for the structural verification of similarly substituted aromatic compounds.

The Foundational Principles: Predicting the ¹H NMR Spectrum

The chemical environment of a proton dictates its resonance frequency, or chemical shift (δ), in a ¹H NMR spectrum.[1] For a substituted benzene ring, the positions of the signals are influenced by the electronic effects of the substituents.[2] Electron-donating groups (EDGs) shield aromatic protons, shifting their signals to a lower chemical shift (upfield), while electron-withdrawing groups (EWGs) deshield them, causing a downfield shift to higher ppm values.[1][2]

In the case of 2-Bromo-4-nitro-N-propylaniline, we have three substituents to consider:

  • -NH-propyl (N-propylaniline) group: The nitrogen atom's lone pair of electrons can be donated into the aromatic ring through resonance, making it an activating, electron-donating group. This effect is most pronounced at the ortho and para positions.

  • Bromo (-Br) group: Halogens are inductively electron-withdrawing but can also donate electron density through resonance. Overall, bromine is considered a deactivating group.

  • Nitro (-NO₂) group: The nitro group is a strong electron-withdrawing group, both inductively and through resonance, significantly deshielding protons, especially at the ortho and para positions.

The interplay of these electronic effects, along with spin-spin coupling between adjacent protons, allows for a detailed prediction of the ¹H NMR spectrum.

Experimental Protocol for ¹H NMR Acquisition

To ensure high-quality, reproducible data, a standardized experimental protocol is paramount. The following outlines a typical procedure for acquiring the ¹H NMR spectrum of a small organic molecule like 2-Bromo-4-nitro-N-propylaniline.

Materials:

  • 2-Bromo-4-nitro-N-propylaniline sample (approximately 5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • Tetramethylsilane (TMS) as an internal standard (if not already present in the deuterated solvent)

Instrumentation:

  • 300 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 2-Bromo-4-nitro-N-propylaniline sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

    • Transfer the solution to a 5 mm NMR tube.

    • If the solvent does not contain an internal standard, add a small drop of TMS.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire a standard ¹H NMR spectrum with the following typical parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (adjust as needed for signal-to-noise)

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.[1]

    • Integrate all signals to determine the relative number of protons.[3]

Predicted ¹H NMR Data for 2-Bromo-4-nitro-N-propylaniline

Based on the substituent effects and spin-spin coupling rules, the following table summarizes the predicted ¹H NMR data for 2-Bromo-4-nitro-N-propylaniline.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-3~8.2 - 8.4dJmeta = ~2-3 Hz1H
H-5~7.0 - 7.2ddJortho = ~8-9 Hz, Jmeta = ~2-3 Hz1H
H-6~6.8 - 7.0dJortho = ~8-9 Hz1H
NH~4.5 - 5.5tJ = ~5-6 Hz1H
-CH₂- (attached to N)~3.1 - 3.3qJ = ~7 Hz2H
-CH₂- (middle)~1.6 - 1.8sextetJ = ~7 Hz2H
-CH₃~0.9 - 1.1tJ = ~7 Hz3H

Visualizing the Molecular Structure and Proton Relationships

The following diagram illustrates the structure of 2-Bromo-4-nitro-N-propylaniline and the key through-bond coupling interactions that give rise to the predicted splitting patterns in the ¹H NMR spectrum.

Caption: Molecular structure of 2-Bromo-4-nitro-N-propylaniline with key proton couplings.

Comparative Analysis with Isomeric Alternatives

A crucial aspect of structural elucidation is to differentiate the target molecule from other possible isomers. Let's consider a plausible alternative, 4-Bromo-2-nitro-N-propylaniline .

In this isomer, the positions of the bromo and nitro groups are swapped. This would lead to a distinctly different ¹H NMR spectrum:

  • Aromatic Region: The proton ortho to the nitro group and meta to the amino group would be the most deshielded. The coupling patterns would also change, reflecting the new ortho, meta, and para relationships between the remaining aromatic protons.

  • Aliphatic Region: The signals for the N-propyl group would likely experience a slightly different chemical shift due to the change in the overall electronic environment of the molecule, but the multiplicities (quartet, sextet, triplet) would remain the same.

By carefully analyzing the chemical shifts and, most importantly, the coupling constants and splitting patterns in the aromatic region, one can unequivocally distinguish between these two isomers. For instance, the presence of a doublet with a small meta coupling constant (~2-3 Hz) at a very downfield position (~8.2-8.4 ppm) would be a strong indicator for the 2-Bromo-4-nitro isomer.

Conclusion

The ¹H NMR characterization of 2-Bromo-4-nitro-N-propylaniline provides a clear example of how fundamental principles of chemical shifts and spin-spin coupling can be applied to determine the precise structure of a polysubstituted aromatic compound. By predicting the spectrum based on substituent effects and comparing it with potential isomers, researchers can confidently verify their synthetic outcomes. The detailed experimental protocol provided ensures the acquisition of high-quality data, which is the foundation of accurate spectral interpretation and, ultimately, successful research and development.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • University of Calgary. (n.d.). Aromatic H. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

  • Reich, H. J. (n.d.). Structure Determination Using NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Bromo-4-nitroaniline. Retrieved from [Link]

  • RSC Publishing. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]

  • YouTube. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. Retrieved from [Link]

  • ACD/Labs. (2021). What is a peak integral?. Retrieved from [Link]

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Comparative

A Comparative Guide to the Synthesis of 2-Bromo-4-nitro-N-propylaniline

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comparative analysis of the primary synthetic routes to 2-Bromo-4-nitro-N-propylaniline, a substituted aniline inte...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comparative analysis of the primary synthetic routes to 2-Bromo-4-nitro-N-propylaniline, a substituted aniline intermediate valuable in the synthesis of various chemical entities, including disperse dyes and potential pharmaceutical agents. This document details two strategic approaches, elucidates the mechanistic rationale behind experimental choices, and presents a comprehensive comparison to aid researchers in selecting the optimal route based on laboratory or process scale requirements.

Introduction to Synthetic Strategy

The synthesis of 2-Bromo-4-nitro-N-propylaniline involves the strategic introduction of three distinct functional groups onto a benzene ring: a bromine atom, a nitro group, and an N-propylamino group. The relative timing of the N-alkylation and the C-bromination steps defines the two major synthetic pathways. Both routes typically converge from the commercially available starting material, 4-nitroaniline.

The core decision for a synthetic chemist is whether to:

  • Route 1: First, install the propyl group onto the nitrogen of 4-nitroaniline and then perform an electrophilic bromination.

  • Route 2: First, brominate 4-nitroaniline to form the 2-bromo intermediate, followed by N-propylation.

This guide will dissect each route, providing field-proven insights into their execution and outcomes.

G cluster_start Common Starting Material cluster_route1 Route 1 cluster_route2 Route 2 4-Nitroaniline 4-Nitroaniline N-Propyl-4-nitroaniline N-Propyl-4-nitroaniline 4-Nitroaniline->N-Propyl-4-nitroaniline N-Propylation 2-Bromo-4-nitroaniline 2-Bromo-4-nitroaniline 4-Nitroaniline->2-Bromo-4-nitroaniline Bromination Product_R1 2-Bromo-4-nitro-N-propylaniline N-Propyl-4-nitroaniline->Product_R1 Bromination Product_R2 2-Bromo-4-nitro-N-propylaniline 2-Bromo-4-nitroaniline->Product_R2 N-Propylation

Figure 1: High-level overview of the two primary synthetic routes to 2-Bromo-4-nitro-N-propylaniline starting from 4-nitroaniline.

Route 1: Bromination of N-Propyl-4-nitroaniline

This strategy involves first synthesizing the N-alkylated intermediate, N-propyl-4-nitroaniline, and subsequently introducing the bromine atom via electrophilic aromatic substitution.

Step 1a: Synthesis of N-Propyl-4-nitroaniline

The N-propylation of 4-nitroaniline can be achieved via a standard nucleophilic substitution reaction. The aniline nitrogen acts as the nucleophile, attacking an electrophilic propyl source like 1-bromopropane.

Causality Behind Experimental Choices:

  • Base: A mild base such as potassium carbonate (K₂CO₃) is required to deprotonate the aniline nitrogen, increasing its nucleophilicity. Using an excessively strong base could lead to unwanted side reactions.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is ideal as it can dissolve the reactants and stabilize the transition state without interfering with the nucleophile.

  • Temperature: Moderate heating is typically employed to increase the reaction rate, but excessive temperatures can lead to di-alkylation or decomposition.

Experimental Protocol: N-propylation of 4-nitroaniline

  • To a solution of 4-nitroaniline (1.0 eq) in DMF, add potassium carbonate (1.5 eq) and 1-bromopropane (1.2 eq).

  • Heat the mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with water to remove residual DMF and salts.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure N-propyl-4-nitroaniline.

Step 1b: Bromination of N-Propyl-4-nitroaniline

The second step is the regioselective bromination of the N-propyl-4-nitroaniline intermediate.

Mechanistic Rationale: The directing effects of the substituents on the aromatic ring govern the position of bromination.

  • The N-propylamino group is a powerful activating group and is ortho, para-directing.

  • The nitro group is a deactivating group and is meta-directing.

Since the para position is already blocked, the activating N-propylamino group strongly directs the incoming electrophile (Br⁺) to the ortho position (C2). The nitro group also directs meta to itself, which reinforces substitution at the same C2 position. This confluence of directing effects leads to high regioselectivity for the desired product.

Experimental Protocol: Bromination

  • Dissolve N-propyl-4-nitroaniline (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture into a beaker of ice water.

  • Neutralize the solution carefully with a saturated solution of sodium bicarbonate to quench the excess acid.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from ethanol.

G Start 4-Nitroaniline + 1-Bromopropane Step1 N-Propylation (K2CO3, DMF, 60°C) Start->Step1 Intermediate N-Propyl-4-nitroaniline Step1->Intermediate Step2 Bromination (Br2, Acetic Acid, 0°C) Intermediate->Step2 Workup Workup & Purification (Quench, Filter, Recrystallize) Step2->Workup End Final Product Workup->End

Figure 2: Experimental workflow for Route 1.

Route 2: N-Propylation of 2-Bromo-4-nitroaniline

This alternative approach reverses the order of operations. It begins with the bromination of 4-nitroaniline, a well-documented and efficient reaction, followed by the N-propylation of the resulting intermediate.

Step 2a: Synthesis of 2-Bromo-4-nitroaniline

This bromination is highly regioselective for the same reasons outlined in Route 1. A particularly effective and "greener" method avoids the use of elemental bromine, instead generating it in situ.

Causality Behind Experimental Choices:

  • Brominating System: A combination of ammonium bromide (NH₄Br) and an oxidant like hydrogen peroxide (H₂O₂) in an acidic medium provides a safer and more controlled source of electrophilic bromine compared to liquid Br₂.[1]

  • Solvent: Glacial acetic acid serves as an excellent solvent that can facilitate the reaction and protonate the oxidant.[1]

  • Temperature: The reaction proceeds efficiently at room temperature, avoiding the need for heating or cooling and simplifying the procedure.[1]

Experimental Protocol: Synthesis of 2-Bromo-4-nitroaniline

  • Charge a flask with 4-nitroaniline (1.0 eq) and ammonium bromide (1.1 eq) in glacial acetic acid.[1]

  • Stir the mixture to form a suspension.

  • Add 35% hydrogen peroxide (1.1 eq) dropwise to the mixture over 15-20 minutes.[1]

  • Stir the reaction at room temperature for 3 hours. A precipitate of the product will form.[1]

  • Collect the precipitate by vacuum filtration.

  • Wash the solid thoroughly with water to remove acetic acid and salts.

  • The product, 2-bromo-4-nitroaniline, is often of sufficient purity for the next step, but can be recrystallized from a dichloromethane/methanol mixture if needed.[1]

Step 2b: N-Propylation of 2-Bromo-4-nitroaniline

The final step is the alkylation of the 2-bromo-4-nitroaniline intermediate. The reaction is mechanistically identical to the N-propylation in Route 1 (Step 1a).

Experimental Protocol: N-Propylation

  • In a round-bottom flask, combine 2-bromo-4-nitroaniline (1.0 eq), potassium carbonate (1.5 eq), and 1-bromopropane (1.2 eq) in acetonitrile.

  • Heat the mixture to reflux (approx. 82 °C) and stir for 6-8 hours, monitoring the reaction's progress via TLC.

  • After the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the resulting crude solid in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography on silica gel or by recrystallization to obtain pure 2-Bromo-4-nitro-N-propylaniline.

G Start 4-Nitroaniline + NH4Br/H2O2 Step1 Bromination (Acetic Acid, RT) Start->Step1 Intermediate 2-Bromo-4-nitroaniline Step1->Intermediate Step2 N-Propylation (1-Bromopropane, K2CO3, ACN) Intermediate->Step2 Workup Workup & Purification (Filter, Evaporate, Chromatography) Step2->Workup End Final Product Workup->End

Figure 3: Experimental workflow for Route 2.

Comparative Analysis

The choice between Route 1 and Route 2 depends on several factors, including safety, scalability, and purification requirements.

ParameterRoute 1 (Propylation then Bromination)Route 2 (Bromination then Propylation)Rationale & Field Insights
Starting Materials 4-nitroaniline, 1-bromopropane, Br₂4-nitroaniline, NH₄Br, H₂O₂, 1-bromopropaneRoute 2 avoids the use of hazardous elemental bromine, which is a significant advantage in terms of safety and handling.[1]
Key Intermediates N-Propyl-4-nitroaniline2-Bromo-4-nitroanilineThe 2-Bromo-4-nitroaniline intermediate from Route 2 is a solid that often precipitates in high purity, simplifying its isolation.[1]
Regioselectivity ExcellentExcellentBoth routes benefit from the strong and concordant directing effects of the amino and nitro groups, leading to clean formation of the 2-bromo isomer.
Potential Byproducts Di-propylation (Step 1a), over-bromination (Step 1b)Di-propylation (Step 2b)The risk of di-propylation exists in both routes. However, the electron-withdrawing effect of the bromine in the Route 2 intermediate may slightly decrease the nucleophilicity of the nitrogen, potentially reducing this side reaction compared to Route 1.
Purification May require two crystallizations.The first step often yields a pure solid. The final step may require chromatography.The high purity of the intermediate in Route 2 is a practical advantage, as it means only one major purification step (the final one) is typically needed.
Safety & Handling Requires handling of elemental bromine, which is highly corrosive and toxic.Utilizes a safer in situ generation of bromine.[1] H₂O₂ is a strong oxidant but is easier to handle than Br₂.From a safety and process chemistry perspective, Route 2 is markedly superior due to the avoidance of liquid bromine.
Scalability Handling large quantities of bromine can be challenging.The in situ generation method is more amenable to scale-up.The operational simplicity and enhanced safety profile make Route 2 the preferred choice for larger-scale synthesis.

Conclusion and Recommendation

Both synthetic routes are chemically sound and capable of producing the target molecule, 2-Bromo-4-nitro-N-propylaniline. However, a critical evaluation reveals a clear preference for Route 2 (Bromination then N-propylation) .

The primary advantages of Route 2 are rooted in its improved safety profile and operational simplicity. The use of ammonium bromide and hydrogen peroxide in place of elemental bromine is a significant process improvement, aligning with the principles of green chemistry by reducing hazard.[2] Furthermore, the intermediate, 2-bromo-4-nitroaniline, is typically a crystalline solid that can be isolated in high purity by simple filtration, streamlining the overall workflow.

While Route 1 is a viable alternative for small-scale laboratory synthesis, its reliance on elemental bromine presents handling and safety challenges that make it less suitable for scale-up. Therefore, for researchers seeking a reliable, safer, and more efficient synthesis, Route 2 is the recommended pathway.

References

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o480. [Link]

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o480. Available from: [Link]

  • Bappalige, N. N., et al. (n.d.). Growth and Characterization of 4–Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Research India Publications. [Link]

  • Pappula, V., & Adimurthy, S. (2016). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Advances, 6(93), 90184-90187. [Link]

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Validation

A Spectroscopic Investigation of N-Alkylated vs. N-Arylated Bromo-Nitroanilines: A Comparative Guide

Introduction Bromo-nitroanilines are a critical class of organic compounds that serve as versatile intermediates in the synthesis of a wide array of functional materials, including azo dyes, pharmaceuticals, and nonlinea...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Bromo-nitroanilines are a critical class of organic compounds that serve as versatile intermediates in the synthesis of a wide array of functional materials, including azo dyes, pharmaceuticals, and nonlinear optical materials.[1][2] The strategic placement of the bromo, nitro, and amino groups on the aniline scaffold imparts unique electronic and chemical properties. Further functionalization of the amino group through N-alkylation or N-arylation offers a powerful tool to modulate these properties, leading to compounds with tailored characteristics for specific applications.

This guide provides a comprehensive spectroscopic comparison of N-alkylated and N-arylated bromo-nitroanilines, focusing on the influence of the N-substituent on their UV-Vis absorption, Nuclear Magnetic Resonance (NMR), Infrared (IR), and fluorescence spectra. By understanding these spectroscopic signatures, researchers can gain valuable insights into the structural and electronic differences between these two classes of compounds, aiding in their identification, characterization, and the rational design of new materials.

Molecular Structures and Electronic Considerations

The fundamental difference between N-alkylated and N-arylated bromo-nitroanilines lies in the nature of the substituent attached to the nitrogen atom. An alkyl group is a non-aromatic, saturated hydrocarbon chain, while an aryl group is an aromatic ring system. This distinction has profound implications for the electronic structure of the molecule.

  • N-Alkylated Bromo-nitroanilines: The alkyl group is an electron-donating group through an inductive effect (+I). This increases the electron density on the nitrogen atom, which in turn enhances the electron-donating character of the amino group towards the aromatic ring.

  • N-Arylated Bromo-nitroanilines: The aryl group, such as a phenyl ring, is generally considered an electron-withdrawing group due to its ability to delocalize the nitrogen lone pair into its own π-system. This reduces the electron-donating capacity of the amino group towards the bromo-nitro-substituted ring.

These electronic differences are expected to manifest in distinct spectroscopic properties.

G cluster_alkyl N-Alkylated Bromo-nitroaniline cluster_aryl N-Arylated Bromo-nitroaniline Alkyl R = Alkyl (e.g., -CH2CH3) Electron Donating (+I effect) Structure_Alkyl Bromo-nitroaniline Core -> N -> R Alkyl->Structure_Alkyl Increases electron density on N Aryl Ar = Aryl (e.g., -C6H5) Electron Withdrawing (delocalization) Structure_Aryl Bromo-nitroaniline Core -> N -> Ar Aryl->Structure_Aryl Decreases electron density on N

Figure 1: Conceptual illustration of the electronic effects of N-alkylation versus N-arylation on the bromo-nitroaniline core.

Synthesis of N-Substituted Bromo-nitroanilines

The synthesis of N-alkylated and N-arylated bromo-nitroanilines typically begins with the preparation of a suitable bromo-nitroaniline precursor, followed by the introduction of the alkyl or aryl group onto the nitrogen atom. A common precursor is 4-bromo-2-nitroaniline.

Synthesis of 4-Bromo-2-nitroaniline

A widely used method for the synthesis of 4-bromo-2-nitroaniline involves the bromination of 2-nitroaniline.[3]

G start 2-Nitroaniline reagents KBr, H2SO4, NaClO3 start->reagents Bromination product 4-Bromo-2-nitroaniline reagents->product

Figure 2: Synthetic workflow for the preparation of 4-bromo-2-nitroaniline.

Experimental Protocol: Synthesis of 4-Bromo-2-nitroaniline [3]

  • In a suitable reaction vessel, dissolve 2-nitroaniline in a mixture of potassium bromide solution and sulfuric acid.

  • Stir the mixture and heat to approximately 35°C.

  • Slowly add a solution of sodium chlorate dropwise while maintaining the temperature.

  • After the addition is complete, continue stirring for 30 minutes.

  • Increase the temperature to 75°C and maintain for 2 hours.

  • Cool the reaction mixture to room temperature to allow the product to precipitate.

  • Filter the solid product and wash with water until the pH of the filtrate is neutral.

  • Dry the resulting pale yellow solid to obtain 4-bromo-2-nitroaniline.

N-Alkylation and N-Arylation

Once the bromo-nitroaniline precursor is obtained, N-alkylation or N-arylation can be performed.

N-Alkylation: This can be achieved by reacting the precursor with an alkyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a base.[4]

N-Arylation: This is often accomplished through cross-coupling reactions, such as the Buchwald-Hartwig amination, using an aryl halide (e.g., bromobenzene) and a palladium catalyst.

G cluster_synthesis Synthesis of N-Substituted Bromo-nitroanilines cluster_alkylation N-Alkylation cluster_arylation N-Arylation Precursor 4-Bromo-2-nitroaniline Reagent_Alkyl Alkyl Halide (R-X) Base Precursor->Reagent_Alkyl Reagent_Aryl Aryl Halide (Ar-X) Pd Catalyst, Base Precursor->Reagent_Aryl Product_Alkyl N-Alkyl-4-bromo-2-nitroaniline Reagent_Alkyl->Product_Alkyl Product_Aryl N-Aryl-4-bromo-2-nitroaniline Reagent_Aryl->Product_Aryl

Figure 3: General synthetic routes to N-alkylated and N-arylated bromo-nitroanilines.

Spectroscopic Comparison

The following sections detail the expected spectroscopic differences between N-alkylated and N-arylated bromo-nitroanilines based on established principles and data from related compounds. For the purpose of this comparison, we will consider a hypothetical N-ethyl and N-phenyl derivative of 4-bromo-2-nitroaniline.

UV-Vis Spectroscopy

The UV-Vis spectra of these compounds are dominated by π-π* and intramolecular charge transfer (ICT) transitions. The position of the absorption maximum (λmax) is sensitive to the electronic nature of the N-substituent.

Compound ClassExpected λmaxRationale
N-Alkylated Bromo-nitroaniline Longer Wavelength (Red-shifted)The electron-donating alkyl group increases the energy of the highest occupied molecular orbital (HOMO) on the aniline moiety. This reduces the HOMO-LUMO energy gap, resulting in a bathochromic shift.
N-Arylated Bromo-nitroaniline Shorter Wavelength (Blue-shifted)The electron-withdrawing aryl group delocalizes the nitrogen lone pair, lowering the HOMO energy. This increases the HOMO-LUMO gap, leading to a hypsochromic shift compared to the N-alkylated analogue.

Experimental Protocol: UV-Vis Spectroscopy

  • Prepare dilute solutions (typically 10-5 to 10-4 M) of the N-alkylated and N-arylated bromo-nitroanilines in a suitable UV-grade solvent (e.g., ethanol or acetonitrile).

  • Use a quartz cuvette with a 1 cm path length.

  • Record the absorption spectra over a range of 200-800 nm using a double-beam UV-Vis spectrophotometer, with the pure solvent as a reference.[5]

  • Identify the wavelength of maximum absorption (λmax) for each compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy provides valuable information about the chemical environment of the protons in the molecule. The chemical shifts of the protons on the N-substituent and the aromatic ring are particularly informative.

Proton EnvironmentN-Alkylated (e.g., N-ethyl)N-Arylated (e.g., N-phenyl)Rationale
N-H Proton ~3.5-4.5 ppm (if present)~5.0-6.0 ppm (if present)The electron-withdrawing aryl group deshields the N-H proton more effectively.
α-Protons of N-substituent ~3.0-3.5 ppm (for -CH2-)Not applicableProtons are on an aliphatic carbon adjacent to the nitrogen.
Aromatic Protons of N-substituent Not applicable~6.5-7.5 ppmProtons are on an aromatic ring and are influenced by its electronic environment.
Bromo-nitroaniline Ring Protons Shifted slightly upfieldShifted slightly downfieldThe electron-donating alkyl group increases electron density on the ring, causing shielding. The electron-withdrawing aryl group decreases electron density, causing deshielding.

Experimental Protocol: 1H NMR Spectroscopy

  • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquire the 1H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying functional groups. The key vibrational modes to compare are the N-H stretch (for secondary amines) and the C-N stretch.

Vibrational ModeN-Alkylated Bromo-nitroanilineN-Arylated Bromo-nitroanilineRationale
N-H Stretch (Secondary Amine) ~3350-3450 cm-1~3300-3400 cm-1The N-H bond in N-arylamines is slightly weaker due to delocalization of the lone pair, resulting in a lower stretching frequency.[4]
Asymmetric NO2 Stretch ~1500-1530 cm-1~1510-1540 cm-1The electron-donating alkyl group can slightly increase electron density on the ring, which may slightly lower the NO2 stretching frequency.
Symmetric NO2 Stretch ~1330-1360 cm-1~1340-1370 cm-1Similar to the asymmetric stretch, the electronic environment influences this vibration.
C-N Stretch ~1250-1350 cm-1 (Aromatic amine)~1280-1380 cm-1 (Aromatic amine)The C-N bond in N-arylamines has more double bond character due to resonance, leading to a higher stretching frequency.

Experimental Protocol: FTIR Spectroscopy

  • For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • For liquid or low-melting solid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm-1.[3]

  • Identify the characteristic absorption bands for the key functional groups.

Fluorescence Spectroscopy

The fluorescence properties of nitroaromatic compounds are often complex, as the nitro group is a well-known fluorescence quencher.[6] However, the N-substituent can modulate the extent of this quenching and influence any residual fluorescence.

PropertyN-Alkylated Bromo-nitroanilineN-Arylated Bromo-nitroanilineRationale
Fluorescence Intensity Generally low, but potentially higher than N-arylatedGenerally very low or non-fluorescentThe extended π-conjugation in N-arylated compounds can provide more non-radiative decay pathways, enhancing quenching. The electron-donating alkyl group may slightly increase the quantum yield compared to the N-arylated counterpart.
Emission Wavelength (λem) Expected at a shorter wavelengthExpected at a longer wavelength (if fluorescent)The larger conjugated system in the N-arylated compound would lead to a smaller energy gap for emission, resulting in a red-shifted emission.

Experimental Protocol: Fluorescence Spectroscopy

  • Prepare dilute solutions of the compounds in a suitable solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Use a fluorometer to record the emission spectrum by exciting the sample at its λmax determined from the UV-Vis spectrum.[7]

  • Measure the fluorescence intensity and the wavelength of maximum emission (λem).

  • The relative fluorescence quantum yield can be determined by comparing the integrated fluorescence intensity of the sample to that of a known standard.

Conclusion

The N-alkylation and N-arylation of bromo-nitroanilines lead to distinct and predictable differences in their spectroscopic properties. N-alkylation generally results in a red-shift in the UV-Vis spectrum, upfield shifts in the 1H NMR spectrum of the aromatic protons, and a higher N-H stretching frequency in the IR spectrum compared to N-arylated analogs. Conversely, N-arylation leads to a blue-shift in the UV-Vis spectrum, downfield shifts in the aromatic proton signals in the 1H NMR, and a lower N-H stretching frequency. The fluorescence of these compounds is typically weak due to the presence of the nitro group, but the N-substituent can modulate the emission characteristics.

This guide provides a foundational framework for researchers working with these important classes of compounds. By leveraging this comparative spectroscopic data, scientists can more effectively characterize their synthesized molecules, understand their electronic properties, and ultimately, design novel materials with desired functionalities for a wide range of applications in drug development and materials science.

References

  • (PDF) 2-Bromo-4-nitroaniline - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

  • Trace level detection of nitroanilines using a solution processable fluorescent porous organic polymer | Request PDF - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis of p-Nitroaniline via a Multi-Step Sequence - Magritek. (n.d.). Retrieved January 26, 2026, from [Link]

  • Fluorometric Sensing and Detection of p-Nitroaniline by Mixed Metal (Zn, Ni) Tungstate Nanocomposite - Semantic Scholar. (2023). Retrieved January 26, 2026, from [Link]

  • (a) Relative fluorescence intensity of aniline, benzene, and... - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Fluorescence (Ñ) and phosphorescence (ph) spectra of m-NPh single crystals at 5 K. nm. j exc \ 366 - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Trace level detection of nitroanilines using a solution processable fluorescent porous organic polymer - Journal of Materials Chemistry C (RSC Publishing). (n.d.). Retrieved January 26, 2026, from [Link]

  • Substituted Anilines as Solvatochromic Probes | Request PDF - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • IR spectra of the polymers: (a) polyaniline, (b) poly-n-ethylaniline,... - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • 13C and 1H NMR study of N‐5′‐methylsalicylideneanilines | Request PDF - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • (PDF) Comparative study of the FTIR analysis and the performances of N,N,N-trimethyl chitosan as wrinkle-proofing agent - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Study on solvatochromic behaviour of polyaniline and alkyl substituted polyanilines. (n.d.). Retrieved January 26, 2026, from [Link]

  • UV-Vis absorption spectra for Phen ligand and Ni(II)(Phen)2 complex,... - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Solvatochromism - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • Solvatochromism as a new tool to distinguish structurally similar compounds - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Anomalies in solvatochromic shifts of aniline absorption spectra: Molecular dynamics and time-dependent DFT studies | Request PDF - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

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Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Validation of 2-Bromo-4-nitro-N-propylaniline

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of s...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. This guide provides an in-depth, expert-led examination of how to validate the structure of 2-Bromo-4-nitro-N-propylaniline using mass spectrometry. We will explore the causality behind experimental choices, present a self-validating protocol, and compare this technique with other established analytical methods.

The Rationale: Why Mass Spectrometry is a Definitive Tool

Mass spectrometry (MS) is an exceptionally powerful analytical technique for molecular structure elucidation. It provides two critical pieces of information: the precise molecular weight and a distinct fragmentation pattern that serves as a molecular fingerprint. For a molecule like 2-bromo-4-nitro-N-propylaniline, MS is particularly well-suited for several reasons:

  • High Sensitivity: Only minute quantities of the sample are required for analysis.

  • Precise Mass Measurement: High-resolution mass spectrometry can determine the molecular formula by measuring the mass-to-charge ratio (m/z) to several decimal places.

  • Isotopic Signature: The presence of a bromine atom provides a definitive isotopic pattern. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[1][2][3] This results in a characteristic pair of peaks (M+ and M+2) of nearly equal intensity for the molecular ion and any bromine-containing fragments, offering a high degree of confidence in its presence.[1][2][4][5]

  • Structural Fingerprinting: The molecule breaks apart in the mass spectrometer in a predictable manner. The resulting fragment ions provide a roadmap to piece the molecular structure back together, confirming the connectivity of the atoms.

Experimental Design: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

For a volatile, thermally stable small molecule like 2-bromo-4-nitro-N-propylaniline, Gas Chromatography coupled with Mass Spectrometry (GC-MS) using Electron Ionization (EI) is the method of choice.

  • Gas Chromatography (GC): This technique separates the analyte from any impurities or residual solvents before it enters the mass spectrometer, ensuring a clean spectrum of the target molecule. The retention time (the time it takes for the compound to pass through the GC column) provides an additional data point for identification.[6][7]

  • Electron Ionization (EI): In the EI source, high-energy electrons bombard the molecule, knocking off an electron to create a positively charged radical cation known as the molecular ion (M+•). EI is a "hard" ionization technique, meaning it imparts significant energy to the molecular ion, causing it to fragment extensively.[8] While this can sometimes prevent the observation of the molecular ion for fragile molecules, it generates a rich, reproducible fragmentation pattern that is invaluable for structural confirmation. Aromatic compounds, in particular, tend to show strong molecular ion peaks due to their stable structures.[9]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of a typical GC-MS experiment for structural validation.

Caption: Workflow for GC-MS analysis of 2-bromo-4-nitro-N-propylaniline.

Detailed Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating by including system suitability checks.

1. Sample Preparation:

  • Accurately prepare a 1 mg/mL stock solution of the synthesized 2-bromo-4-nitro-N-propylaniline in a volatile, GC-compatible solvent such as ethyl acetate or dichloromethane.

  • Prepare a dilution to approximately 10 µg/mL for analysis. Causality: This concentration is typically sufficient to produce a strong signal without overloading the detector.

2. Instrument Setup & Calibration:

  • Instrument: A standard benchtop GC-MS system.

  • GC Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane). Causality: This column type provides excellent separation for a wide range of semi-volatile organic compounds.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[10]

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at 20 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

    • Causality: This program ensures the compound elutes as a sharp peak and the column is cleaned of any less volatile materials afterward.

  • Injector: Splitless mode at 250 °C. Injection volume: 1 µL. Causality: Splitless injection is used for trace analysis to ensure the entire sample volume reaches the column.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. Causality: 70 eV is the standard energy for EI, which generates reproducible spectra found in library databases.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400. Causality: This range will cover the molecular ion and all expected fragments of the target molecule.

3. System Suitability Test (SST):

  • Before running the sample, inject a known standard (e.g., PFTBA for tuning, and a column performance standard) to verify instrument calibration, sensitivity, and chromatographic resolution. The system must pass pre-defined criteria before proceeding. Trustworthiness: This step ensures the data generated is reliable and the instrument is performing optimally.

4. Data Acquisition & Analysis:

  • Inject the prepared sample.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to 2-bromo-4-nitro-N-propylaniline.

  • Analyze the spectrum for the key features described below.

Data Interpretation: Validating the Structure

The acquired mass spectrum is the key to validation. We must observe specific, predictable signals. The molecular formula is C₉H₁₁BrN₂O₂.

1. The Molecular Ion (M+•) Peak:

  • Calculation: The monoisotopic mass of the molecule is calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, and ⁷⁹Br/⁸¹Br).

    • M+ (with ⁷⁹Br): ~258.00 Da

    • M+2 (with ⁸¹Br): ~260.00 Da

  • Expected Observation: The spectrum must show a pair of peaks at m/z 258 and 260 with nearly equal intensity (approx. 1:1 ratio).[1][2] The presence of this isotopic cluster is the single most compelling piece of evidence for a molecule containing one bromine atom.

2. Key Fragmentation Patterns: The high energy of EI will cause the molecular ion to break at its weakest points, leading to a series of fragment ions. The fragmentation of N-alkylanilines, aromatic nitro compounds, and alkyl halides follows predictable rules.[9][11]

  • Alpha-Cleavage (α-cleavage): The bond between the first and second carbon of the N-propyl group is prone to breaking. This is a characteristic fragmentation for amines.[9][12]

    • Loss of an ethyl radical (•C₂H₅, 29 Da): This is the most anticipated fragmentation. It results in a stable, resonance-stabilized cation.

    • Expected Fragment: A prominent isotopic pair at m/z 229/231 .

  • Loss of the Nitro Group: Aromatic nitro compounds commonly lose the NO₂ group.[11][13]

    • Loss of a nitro radical (•NO₂, 46 Da):

    • Expected Fragment: An isotopic pair at m/z 212/214 .

  • Loss of the Bromine Atom:

    • Loss of a bromine radical (•Br, 79/81 Da):

    • Expected Fragment: A single peak (no longer containing bromine) at m/z 179 .

Predicted Fragmentation Pathway Diagram

Fragmentation_Pathway M Molecular Ion (M+•) m/z 258/260 F1 [M - C₂H₅]⁺ m/z 229/231 M->F1 - •C₂H₅ (29 Da) (α-Cleavage) F2 [M - NO₂]⁺ m/z 212/214 M->F2 - •NO₂ (46 Da) F3 [M - Br]⁺ m/z 179 M->F3 - •Br (79/81 Da)

Caption: Predicted EI fragmentation of 2-bromo-4-nitro-N-propylaniline.

Comparison with Alternative Analytical Techniques

While mass spectrometry is highly effective, a comprehensive validation strategy often employs multiple techniques. Here is how MS compares to Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for this specific molecule.

FeatureMass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR)Fourier-Transform Infrared (FTIR)
Primary Information Molecular weight, elemental formula (high-res), and molecular "fingerprint" from fragmentation.Detailed atom connectivity (¹H-¹H, ¹H-¹³C), chemical environment of protons and carbons.Presence of specific functional groups (N-H, C-H, NO₂, C-Br).
Strengths for this Molecule Unambiguously confirms bromine presence via isotopic pattern. Provides exact molecular weight. High sensitivity.Provides definitive proof of the substitution pattern on the aromatic ring and the structure of the N-propyl group.Quick and easy method to confirm the presence of the amine (N-H) and nitro (NO₂) functional groups.[14][15][16][17]
Weaknesses for this Molecule Does not directly determine the positional isomers (e.g., 2-bromo vs. 3-bromo). Can be destructive.Requires significantly more sample (~5-10 mg). Less sensitive than MS. Can be complex to interpret with overlapping signals.Provides no information on molecular weight or the overall connectivity of the molecule. Not suitable for distinguishing isomers with the same functional groups.
Data Output Mass Spectrum (Plot of ion intensity vs. m/z).NMR Spectrum (Plot of signal intensity vs. chemical shift).IR Spectrum (Plot of transmittance vs. wavenumber).

Conclusion

The validation of 2-bromo-4-nitro-N-propylaniline by GC-MS with Electron Ionization provides a robust and definitive confirmation of its structure. The key evidence lies in the observation of the correct molecular weight, the characteristic 1:1 isotopic cluster for the molecular ion at m/z 258/260, and a predictable fragmentation pattern including the loss of an ethyl radical (m/z 229/231). While techniques like NMR are essential for determining isomerism, mass spectrometry offers unparalleled sensitivity and the unique, confirmatory power of the bromine isotopic signature, making it an indispensable tool in the modern chemistry laboratory.

References

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  • Arjunan, V., et al. (2012). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. PubMed. Retrieved from [Link]

  • Prakash Vlogs. (2023, January 19). Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS). YouTube. Retrieved from [Link]

  • Canadian Science Publishing. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry. Retrieved from [Link]

  • Agilent. (2020, January 20). Optimizing Conditions for GC/MS Analyses. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • Arjunan, V., et al. (2012). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. ResearchGate. Retrieved from [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). ms isotopes: Br and Cl. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 22). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 88(21), 4974–4980. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). p-Nitroaniline. NIST WebBook. Retrieved from [Link]

  • Chemistry Academy. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 6). 5.2 Mass Spectrometry. Retrieved from [Link]

  • IntechOpen. (2021). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. Retrieved from [Link]

  • Budzikiewicz, H. (n.d.). Mass Spectrometry of Nitro and Nitroso Compounds. ResearchGate. Retrieved from [Link]

  • Slideshare. (n.d.). Fragmentation pattern for Aliphatic compounds: Alkane, Alkene and Alkyne. Retrieved from [Link]

  • Ramana, D. V., & Vairamani, M. (1976). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. ResearchGate. Retrieved from [Link]

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

  • ATB. (n.d.). 4-Nitroaniline. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the N-Alkylation of 2-Bromo-4-Nitroaniline: A Comparative Study of Alkylating Agents

Introduction: Navigating the Challenges of Alkylating an Electron-Deficient Aniline N-alkylated anilines are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The speci...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Alkylating an Electron-Deficient Aniline

N-alkylated anilines are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The specific substrate, 2-bromo-4-nitroaniline, presents a unique synthetic challenge due to the electronic properties of its substituents. The potent electron-withdrawing effects of the ortho-bromo and para-nitro groups significantly diminish the nucleophilicity of the amine's lone pair of electrons. This deactivation renders the N-alkylation reaction considerably more sluggish compared to that of aniline or its electron-rich derivatives, often necessitating more forcing reaction conditions which can lead to undesired side reactions.

This guide provides a comparative analysis of various alkylating agents for the N-alkylation of 2-bromo-4-nitroaniline. We will delve into the mechanistic nuances, provide field-proven protocols, and present a critical evaluation of the performance of classical alkylating agents versus greener alternatives. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights required to make informed decisions for the efficient and selective synthesis of N-alkyl-2-bromo-4-nitroaniline derivatives.

Comparative Analysis of Alkylating Agents: A Data-Driven Evaluation

The choice of an alkylating agent is a critical parameter that dictates the reaction's efficiency, selectivity, and environmental footprint. Here, we compare the performance of traditional SN2 alkylating agents with a greener alternative, dimethyl carbonate.

Classical SN2 Alkylating Agents: Alkyl Halides and Dimethyl Sulfate

Alkyl halides and dimethyl sulfate are the workhorses of N-alkylation reactions, proceeding through a bimolecular nucleophilic substitution (SN2) mechanism. Their reactivity is directly correlated with the nature of the leaving group and the alkyl group.

The primary challenge in the alkylation of 2-bromo-4-nitroaniline is its low nucleophilicity. Consequently, strong bases and polar aprotic solvents are generally required to facilitate the deprotonation of the amine and to stabilize the transition state of the SN2 reaction. A common side reaction is N,N-dialkylation, which can be mitigated by using a stoichiometric excess of the aniline starting material.[1]

Below is a comparative table of plausible experimental outcomes for the methylation and ethylation of 2-bromo-4-nitroaniline with common classical alkylating agents. The data is extrapolated from studies on similarly deactivated anilines and established reactivity principles.

Alkylating AgentBase (equiv.)SolventTemp. (°C)Time (h)Mono-alkylated Product Yield (%)Di-alkylated Product Yield (%)
Methyl Iodide NaH (1.1)DMF806~75~15
Ethyl Bromide NaH (1.1)DMF10012~60~10
Dimethyl Sulfate K₂CO₃ (2.0)Acetonitrile804~85~10

Table 1: Predicted performance of classical alkylating agents for the N-alkylation of 2-bromo-4-nitroaniline. Yields are illustrative and based on reactions with a 1.2:1 molar ratio of aniline to alkylating agent.

Key Insights:

  • Reactivity Trend: The reactivity of alkyl halides follows the order: Iodide > Bromide > Chloride, which is consistent with the leaving group's ability. Dimethyl sulfate is a highly efficient methylating agent, often providing higher yields in shorter reaction times compared to methyl iodide.[2]

  • Base and Solvent Selection: Strong, non-nucleophilic bases like sodium hydride (NaH) are effective in deprotonating the weakly acidic N-H bond of 2-bromo-4-nitroaniline. Potassium carbonate (K₂CO₃) is a milder and safer alternative, particularly effective with the more reactive dimethyl sulfate. Polar aprotic solvents such as N,N-dimethylformamide (DMF) and acetonitrile are preferred as they solvate the cation of the base and do not interfere with the nucleophilicity of the aniline.[1]

  • Selectivity: The formation of the N,N-dialkylated product is a common issue. To favor mono-alkylation, it is advisable to use an excess of the aniline or to stop the reaction before full conversion of the starting material.[1]

"Green" Alkylating Agents: The Case for Dimethyl Carbonate (DMC)

In the pursuit of more sustainable chemical processes, dimethyl carbonate (DMC) has emerged as an attractive "green" methylating agent. It is non-toxic and biodegradable, and its reaction byproducts (methanol and carbon dioxide) are benign. However, the lower reactivity of DMC compared to traditional alkylating agents necessitates the use of higher temperatures and often a catalyst.[2]

For the N-methylation of 2-bromo-4-nitroaniline, a plausible approach using DMC would involve heating the reactants in an autoclave in the presence of a suitable base or catalyst.

Alkylating AgentBase/CatalystSolventTemp. (°C)Time (h)Mono-methylated Product Yield (%)Di-methylated Product Yield (%)
Dimethyl Carbonate K₂CO₃NMP18024~50-60<5

Table 2: Predicted performance of dimethyl carbonate for the N-methylation of 2-bromo-4-nitroaniline. NMP = N-Methyl-2-pyrrolidone.

Key Insights:

  • Greener Profile: DMC offers significant environmental advantages over traditional alkylating agents.

  • Harsher Conditions: The trade-off for its green credentials is the need for more forcing reaction conditions.

  • Improved Selectivity: Under these conditions, the mono-methylated product is often favored, with lower levels of di-methylation observed.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for the N-alkylation of 2-bromo-4-nitroaniline and are based on established procedures for electron-deficient anilines.

Protocol 1: N-Methylation using Methyl Iodide and Sodium Hydride

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Suspend 2-bromo-4-nitroaniline (1.2 equiv.) in anhydrous DMF. B Add NaH (60% dispersion in mineral oil, 1.1 equiv.) portion-wise at 0 °C under N₂. A->B C Stir for 30 min at 0 °C. B->C D Add methyl iodide (1.0 equiv.) dropwise at 0 °C. C->D E Warm to 80 °C and stir for 6 h. D->E F Monitor reaction progress by TLC. E->F G Cool to room temperature and quench with water. F->G H Extract with ethyl acetate. G->H I Wash with brine, dry over Na₂SO₄, and concentrate. H->I J Purify by column chromatography. I->J

Experimental workflow for N-methylation with methyl iodide.

Step-by-Step Methodology:

  • To a stirred suspension of 2-bromo-4-nitroaniline (1.2 equivalents) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.0 equivalent) dropwise at 0 °C.

  • Allow the reaction mixture to warm to 80 °C and stir for 6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-methyl-2-bromo-4-nitroaniline.

Protocol 2: N-Methylation using Dimethyl Sulfate and Potassium Carbonate

Step-by-Step Methodology:

  • To a mixture of 2-bromo-4-nitroaniline (1.2 equivalents) and potassium carbonate (2.0 equivalents) in acetonitrile, add dimethyl sulfate (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Mechanistic Insights and Visualization

The N-alkylation of 2-bromo-4-nitroaniline with alkyl halides or dimethyl sulfate proceeds via a classical SN2 mechanism. The reaction is initiated by the deprotonation of the aniline by a strong base to form a more nucleophilic anilide anion. This anion then attacks the electrophilic carbon of the alkylating agent, displacing the leaving group in a single concerted step.

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Aniline 2-Bromo-4-nitroaniline Anilide Anilide Anion Aniline->Anilide + Base Base Base (e.g., NaH) H-Base⁺ H-Base⁺ AlkylHalide Alkylating Agent (R-X) Product N-Alkyl-2-bromo-4-nitroaniline Anilide->Product + R-X LeavingGroup Leaving Group (X⁻)

General SN2 mechanism for N-alkylation.

Conclusion and Recommendations

The N-alkylation of the electron-deficient 2-bromo-4-nitroaniline requires careful consideration of the choice of alkylating agent, base, and reaction conditions to achieve optimal yields and selectivity.

  • For high reactivity and good yields , dimethyl sulfate with potassium carbonate in acetonitrile is a highly effective combination for methylation. For other alkylations, the corresponding alkyl iodides with a strong base like sodium hydride in DMF are recommended.

  • To prioritize mono-alkylation , using a stoichiometric excess of 2-bromo-4-nitroaniline is a key strategy.

  • For a greener process , dimethyl carbonate is a viable, albeit less reactive, alternative that necessitates higher temperatures but can offer improved selectivity for the mono-alkylated product.

The insights and protocols provided in this guide are intended to serve as a robust foundation for researchers to successfully navigate the challenges of N-alkylating this and other electron-deficient anilines.

References

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o613. [Link]

  • Bhattacharyya, S., Pathak, U., Mathur, S., Vishnoi, S., & Jain, R. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(35), 18229-18233. [Link]

  • Doroudi, A., Khalaj, A., Adibpour, N., & Mohseni Araghi, G. (2009). N-Alkylation and N-Acylation of 2,4-Dinitrophenylamine by Ultrasound Irradiation. Asian Journal of Chemistry, 21(2), 997-1001. [Link]

  • Linciano, P., Pizzetti, M., Porcheddu, A., & Taddei, M. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Synlett, 24(17), 2249-2254. [Link]

  • McKillop, A., & Young, D. W. (1979). A rapid method of N-alkylation of amines. Journal of the Chemical Society, Perkin Transactions 1, 1194-1198. [Link]

  • Sereda, G. (2009). A comparison of several modern alkylating agents. ARKIVOC, 2009(1), 251-264. [Link]

  • Tundo, P., & Selva, M. (2008). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Green Chemistry, 10(4), 377-383. [Link]

  • Khusnutdinov, R., & Bayguzina, A. (2013). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Russian Journal of General Chemistry, 83(11), 2139-2144. [Link]

  • Sreekumar, K., & Mathew, T. (2000). A comparative study on aniline alkylation activity using methanol and dimethyl carbonate as the alkylating agents over Zn-Co ferrospinels. Applied Catalysis A: General, 201(1), 1-7. [Link]

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Comparative

A Researcher's Guide to Purity Analysis of 2-Bromo-4-nitro-N-propylaniline: A Comparative Evaluation of Melting Point Determination

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is a cornerstone of reproducible synthesis and, ultimately, the safety and efficacy of the final active pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is a cornerstone of reproducible synthesis and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). For researchers working with substituted anilines, such as 2-Bromo-4-nitro-N-propylaniline, a robust and accessible method for purity assessment is paramount. This guide provides an in-depth technical exploration of purity analysis using the classical yet powerful technique of melting point determination. We will delve into the theoretical underpinnings, present a detailed experimental protocol, and critically compare its performance against modern chromatographic and thermal analysis methods, supported by experimental insights.

The Principle of Purity Assessment by Melting Point: More Than Just a Number

The melting point of a pure, crystalline solid is a distinct physical constant. At its melting point, a substance exists in equilibrium between its solid and liquid phases. However, the presence of even small amounts of impurities disrupts the uniform crystalline lattice structure. This disruption weakens the intermolecular forces holding the solid together, resulting in two observable effects: a depression of the melting point and a broadening of the melting range.

This phenomenon, known as melting point depression, is a colligative property, meaning it depends on the concentration of solute (impurity) particles, not their specific identity. From a thermodynamic perspective, the introduction of an impurity increases the entropy of the liquid phase, making the solid-to-liquid transition more favorable at a lower temperature.[1] Consequently, an impure sample will begin to melt at a lower temperature and over a wider range compared to its pure counterpart. A sharp melting point range, typically within 0.5-1.0°C, is a strong indicator of high purity for many organic compounds.

Experimental Protocol: Melting Point Determination of 2-Bromo-4-nitro-N-propylaniline

I. Apparatus and Materials
  • Melting point apparatus (e.g., digital Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • 2-Bromo-4-nitro-N-propylaniline sample (finely powdered and thoroughly dried)

  • Mortar and pestle

  • Spatula

  • Long glass tube (for packing)

  • Thermometer calibration standards (e.g., benzoic acid, acetanilide)

II. Pre-experimental Setup: The Imperative of Calibration

Accurate melting point determination is contingent on a properly calibrated apparatus. This self-validating step ensures the trustworthiness of your results.

Calibration Protocol:

  • Select at least two certified reference standards with melting points that bracket the expected melting point of your sample.

  • Following the standard procedure for melting point determination, measure the melting points of the reference standards.

  • Compare the observed melting points with the certified values. If a significant deviation is observed, a calibration curve (Observed Temperature vs. Certified Temperature) should be constructed to correct future readings.

III. Step-by-Step Melting Point Determination
  • Sample Preparation:

    • Ensure the 2-Bromo-4-nitro-N-propylaniline sample is completely dry, as residual solvent will act as an impurity.

    • If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.[4]

    • Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material.

    • Invert the tube and tap the sealed end on a hard surface to pack the sample tightly into the bottom. Dropping the capillary tube through a long glass tube can aid in effective packing.[4]

    • The packed sample height should be 2-3 mm to ensure uniform heat transfer.[4]

  • Approximate Melting Point Determination:

    • Place the capillary tube into the heating block of the melting point apparatus.

    • Set a rapid heating rate (e.g., 10-20°C per minute) to quickly determine an approximate melting range.[1] This provides a preliminary indication and saves time in subsequent, more precise measurements.

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Insert a new capillary tube with the sample.

    • Set a slow heating rate of 1-2°C per minute.[1] A slow ramp rate is critical for allowing the system to remain in thermal equilibrium, yielding an accurate melting range.

    • Record the temperature at which the first droplet of liquid is observed (the onset of melting).

    • Continue heating and record the temperature at which the last solid particle melts (the clear point).

    • The recorded melting range is the interval between these two temperatures.

    • Repeat the measurement with a fresh sample to ensure reproducibility.

IV. Interpreting the Results
  • Pure Sample: A sharp melting range (e.g., 0.5-1.5°C).

  • Impure Sample: A depressed and broadened melting range (e.g., a lower onset temperature and a range greater than 2°C).

Visualizing the Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Pack Pack Capillary Tube (2-3mm) Grind->Pack Calibrate Calibrate Apparatus Approx_MP Determine Approximate MP (Fast Ramp) Calibrate->Approx_MP Accurate_MP Determine Accurate MP (Slow Ramp: 1-2°C/min) Approx_MP->Accurate_MP Record_Range Record Onset and Clear Point Accurate_MP->Record_Range Compare Compare to Reference/Expected Value Record_Range->Compare Assess Assess Purity based on Range Compare->Assess

Caption: Workflow for Purity Analysis by Melting Point Determination.

Comparative Analysis: Melting Point vs. Alternative Techniques

While melting point determination is a valuable and accessible tool, a comprehensive purity assessment often benefits from orthogonal methods. The choice of technique depends on the nature of the impurities and the required level of analytical detail.

Analytical MethodPrincipleAdvantagesDisadvantagesApplication for 2-Bromo-4-nitro-N-propylaniline
Melting Point Determination Depression and broadening of melting range by impurities.- Rapid and inexpensive- Requires minimal sample- Good indicator of overall purity- Non-specific; does not identify impurities- Not suitable for amorphous or thermally unstable compounds- Less sensitive than chromatographic methodsExcellent for a quick, preliminary assessment of purity.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of components between a stationary and mobile phase.- High sensitivity and resolution- Quantifies individual impurities- Can be used for identification- More expensive instrumentation- Requires method development- Consumes solventsIdeal for quantifying known and unknown impurities, especially isomers or degradation products.[5][6]
Gas Chromatography (GC) Separation of volatile components in the gas phase.- Excellent for volatile impurities- High sensitivity- Not suitable for non-volatile or thermally labile compounds- May require derivatizationSuitable for detecting residual volatile solvents from synthesis.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.- Provides quantitative purity data (van't Hoff equation)- Highly accurate for pure crystalline compounds- Can detect thermal events like decomposition- More complex data analysis- Not suitable for all compounds (e.g., those that decompose on melting)[7]A powerful alternative for obtaining a quantitative measure of total soluble impurities.[7][8]

Logical Relationships in Purity Analysis

PurityAnalysisLogic Compound 2-Bromo-4-nitro-N-propylaniline MP Melting Point Compound->MP HPLC HPLC Compound->HPLC DSC DSC Compound->DSC Purity Purity Assessment MP->Purity Qualitative HPLC->Purity Quantitative Identity Impurity Profile & Identification HPLC->Identity DSC->Purity Quantitative

Caption: Interrelation of Analytical Techniques for Purity Assessment.

Conclusion: An Integrated Approach to Purity Validation

For researchers in drug development and organic synthesis, melting point determination remains a highly relevant, rapid, and cost-effective first-line tool for assessing the purity of crystalline intermediates like 2-Bromo-4-nitro-N-propylaniline. Its ability to provide a quick indication of purity with minimal sample and equipment cost is a significant advantage in a research setting.

However, for comprehensive quality control and in-depth impurity profiling, an integrated approach is recommended. While melting point analysis can flag the presence of impurities, techniques like HPLC are indispensable for their separation, quantification, and identification. Furthermore, DSC offers a powerful method for a quantitative determination of total soluble impurities. By understanding the strengths and limitations of each technique, researchers can select the most appropriate analytical strategy to ensure the integrity of their synthetic intermediates and the success of their research endeavors.

References

  • Chemistry LibreTexts. (2021, June 20). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 2-Bromo-4-nitro-N-propylaniline, min 95%, 100 grams. Retrieved from [Link]

  • Experiment 1 - Melting Points. (n.d.). Retrieved from [Link]

  • Mettler Toledo. (n.d.). DSC purity determination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-4-nitro-aniline. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Nitroaniline. PubChem. Retrieved from [Link]

  • Organic Laboratory Techniques 4. (n.d.). MELTING POINT. Retrieved from [Link]

  • RSC Publishing. (n.d.). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. Retrieved from [Link]

  • Scribd. (n.d.). Class XI Determination of Melting and Boiling Points. Retrieved from [Link]

  • UNICAM. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Retrieved from [Link]

Sources

Validation

A Comparative Benchmarking Guide to the Synthesis of 2-Bromo-4-nitro-N-propylaniline

For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient and reliable synthesis of substituted anilines is a cornerstone of discovery and process optimization. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient and reliable synthesis of substituted anilines is a cornerstone of discovery and process optimization. This guide provides an in-depth, objective comparison of synthetic methodologies for 2-Bromo-4-nitro-N-propylaniline, a key intermediate in various research applications. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind procedural choices, offering field-proven insights to inform your synthetic strategy.

Introduction: The Significance of 2-Bromo-4-nitro-N-propylaniline

Substituted nitroanilines are versatile precursors in the synthesis of a wide array of functional molecules, including pharmaceuticals and dyes. The specific substitution pattern of 2-Bromo-4-nitro-N-propylaniline, featuring a halogen, a nitro group, and an N-alkyl chain, provides multiple points for further chemical modification, making it a valuable building block in multi-step synthetic campaigns. The efficiency of its preparation can, therefore, significantly impact the overall timeline and cost of a research and development project.

This guide will focus on a common and practical two-step synthetic sequence:

  • Bromination of 4-nitroaniline to yield the key intermediate, 2-bromo-4-nitroaniline.

  • N-propylation of 2-bromo-4-nitroaniline to afford the final product.

We will explore and compare three distinct and widely applicable methods for the crucial N-alkylation step: direct alkylation, reductive amination, and Buchwald-Hartwig amination.

Part 1: Synthesis of the Precursor: 2-Bromo-4-nitroaniline

The synthesis of the essential precursor, 2-bromo-4-nitroaniline, is a well-established process. A common and effective method involves the direct bromination of 4-nitroaniline.

Mechanistic Considerations

The bromination of 4-nitroaniline is an electrophilic aromatic substitution reaction. The amino group (-NH₂) is a strong activating group and is ortho-, para-directing. However, in a strongly acidic medium, it is protonated to the anilinium ion (-NH₃⁺), which is a deactivating and meta-directing group. The nitro group (-NO₂) is a deactivating and meta-directing group. In the case of 4-nitroaniline, the para position is already occupied by the nitro group. The bromination occurs at one of the ortho positions to the amino group.

Experimental Protocol: Bromination of 4-nitroaniline

A reliable method for the synthesis of 2-bromo-4-nitroaniline has been reported in the literature.[1][2]

Materials:

  • 4-Nitroaniline

  • Ammonium bromide

  • Acetic acid

  • Hydrogen peroxide (35%)

  • Dichloromethane

  • Methanol

Procedure:

  • In a 50 ml flask, charge 4-nitroaniline (6 g, 0.0435 mol) and ammonium bromide (4.5 g, 0.0479 mol) with acetic acid (30 ml).

  • To this mixture, add hydrogen peroxide (1.629 g, 0.0479 mol, 35%) dropwise while stirring at room temperature.

  • Continue stirring the reaction mixture for 3 hours at room temperature.

  • The resulting precipitate is filtered and washed thoroughly with water.

  • The crude product is then recrystallized from a mixture of dichloromethane and methanol to yield pure 2-bromo-4-nitroaniline.

Part 2: Comparative Analysis of N-Propylation Methodologies

The introduction of the propyl group onto the nitrogen atom of 2-bromo-4-nitroaniline is a critical transformation. The electron-withdrawing nature of the nitro and bromo groups significantly reduces the nucleophilicity of the aniline nitrogen, making this step more challenging than the alkylation of a simple aniline. We will now compare three distinct approaches to this N-propylation.

Method 1: Direct N-Alkylation with Propyl Bromide

Direct N-alkylation is a classical and straightforward approach for the formation of C-N bonds. This method typically involves the reaction of the amine with an alkyl halide in the presence of a base.

This reaction proceeds via a nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of 2-bromo-4-nitroaniline acts as a nucleophile, attacking the electrophilic carbon of propyl bromide and displacing the bromide ion. A base is required to neutralize the hydrobromic acid formed as a byproduct and to deprotonate the resulting secondary ammonium salt, driving the reaction to completion.

Materials:

  • 2-Bromo-4-nitroaniline

  • 1-Bromopropane

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 2-bromo-4-nitroaniline in DMF, add potassium carbonate.

  • Add 1-bromopropane to the mixture.

  • Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Method 2: Reductive Amination with Propanal

Reductive amination is a powerful and versatile method for the synthesis of amines.[3][4] This two-step, one-pot process involves the formation of an imine from the amine and a carbonyl compound, followed by the reduction of the imine to the corresponding amine.

The reaction begins with the nucleophilic attack of the amino group of 2-bromo-4-nitroaniline on the carbonyl carbon of propanal to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine. A reducing agent, selectively chosen to reduce the imine in the presence of the nitro group, is then used to furnish the N-propylated product. Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for this purpose due to its mildness and selectivity.

Materials:

  • 2-Bromo-4-nitroaniline

  • Propanal

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve 2-bromo-4-nitroaniline and propanal in dichloroethane.

  • Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for a short period to allow for imine formation.

  • Add sodium triacetoxyborohydride in portions to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Method 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[5] It allows for the formation of C-N bonds under relatively mild conditions and with a broad substrate scope.

The catalytic cycle of the Buchwald-Hartwig amination is complex and involves several steps. It begins with the oxidative addition of the aryl bromide (2-bromo-4-nitroaniline) to a palladium(0) complex. The resulting palladium(II) complex then coordinates with propylamine. A base deprotonates the coordinated amine, forming a palladium-amido complex. Finally, reductive elimination from this complex yields the desired N-propylated product and regenerates the palladium(0) catalyst. The choice of ligand for the palladium catalyst is crucial for the success of the reaction.

Materials:

  • 2-Bromo-4-nitroaniline

  • Propylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., Xantphos, BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • In a reaction vessel, combine palladium(II) acetate and the phosphine ligand in toluene under an inert atmosphere (e.g., argon or nitrogen).

  • Add 2-bromo-4-nitroaniline, propylamine, and sodium tert-butoxide.

  • Heat the reaction mixture to the appropriate temperature (e.g., 90-110 °C) and stir until the starting material is consumed (monitor by TLC).

  • Cool the mixture, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Quantitative Performance Comparison

To provide a clear and objective comparison, the following table summarizes the anticipated performance of each N-propylation method based on literature precedents for similar substrates. It is important to note that optimal conditions for 2-bromo-4-nitroaniline may require specific optimization.

MethodKey ReagentsTypical YieldReaction TimeKey AdvantagesKey Disadvantages
Direct Alkylation 1-Bromopropane, K₂CO₃Moderate to GoodSeveral hoursSimple setup, readily available reagents.Potential for over-alkylation, may require forcing conditions.
Reductive Amination Propanal, NaBH(OAc)₃Good to ExcellentA few hoursHigh selectivity for mono-alkylation, mild conditions.Requires a stoichiometric amount of reducing agent.
Buchwald-Hartwig Propylamine, Pd(OAc)₂, Ligand, NaOtBuGood to ExcellentSeveral hoursBroad substrate scope, high functional group tolerance.Requires an expensive and air-sensitive catalyst system.

Visualization of Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the synthesis of 2-bromo-4-nitroaniline and its subsequent N-propylation via the three discussed methods.

Synthesis_of_2_Bromo_4_nitroaniline cluster_start Starting Material cluster_reaction Bromination cluster_workup Workup & Purification cluster_product Product 4-Nitroaniline 4-Nitroaniline Reaction Add NH4Br, Acetic Acid, H2O2 4-Nitroaniline->Reaction Filter Filter Precipitate Reaction->Filter Wash Wash with Water Filter->Wash Recrystallize Recrystallize from DCM/Methanol Wash->Recrystallize 2-Bromo-4-nitroaniline 2-Bromo-4-nitroaniline Recrystallize->2-Bromo-4-nitroaniline N_Propylation_Comparison cluster_direct Direct Alkylation cluster_reductive Reductive Amination cluster_buchwald Buchwald-Hartwig Amination Start 2-Bromo-4-nitroaniline DA_React 1-Bromopropane, K2CO3, DMF, Heat Start->DA_React RA_React Propanal, NaBH(OAc)3, DCE, Acetic Acid Start->RA_React BH_React Propylamine, Pd(OAc)2, Ligand, NaOtBu, Toluene, Heat Start->BH_React DA_Workup Aqueous Workup, Extraction, Purification DA_React->DA_Workup Product 2-Bromo-4-nitro-N-propylaniline DA_Workup->Product RA_Workup Quench, Extraction, Purification RA_React->RA_Workup RA_Workup->Product BH_Workup Filtration, Aqueous Workup, Extraction, Purification BH_React->BH_Workup BH_Workup->Product

Caption: Comparative workflows for N-propylation of 2-Bromo-4-nitroaniline.

Conclusion and Recommendations

The choice of the optimal synthetic route for 2-Bromo-4-nitro-N-propylaniline will ultimately depend on the specific requirements of the researcher, including scale, available resources, and desired purity.

  • Direct N-alkylation offers the simplest and most cost-effective approach, making it suitable for initial exploratory work. However, careful optimization is required to minimize side products.

  • Reductive amination provides a highly selective and efficient alternative, often yielding cleaner reaction profiles and simplifying purification. It is an excellent choice for achieving high yields of the mono-alkylated product.

  • Buchwald-Hartwig amination represents the state-of-the-art in C-N bond formation and is particularly valuable when dealing with challenging substrates or when high functional group tolerance is required. While the initial investment in the catalyst system is higher, its reliability and broad applicability can be advantageous in complex synthetic endeavors.

It is recommended that researchers evaluate these methods on a small scale to determine the most efficient and practical approach for their specific application. This guide provides a solid foundation for making an informed decision, grounded in both mechanistic understanding and practical considerations.

References

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o480. [Link]

  • Krishna Mohan, K., et al. (2004). A facile and efficient method for the synthesis of 2-bromo-4-nitroaniline.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

Sources

Comparative

A Comparative Guide to the Characterization of 2-Bromo-4-nitro-N-propylaniline and its Analogues

Introduction: Contextualizing Substituted Nitroanilines Substituted nitroanilines are a pivotal class of compounds in organic synthesis, serving as versatile intermediates for pharmaceuticals, agrochemicals, and dyestuff...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Contextualizing Substituted Nitroanilines

Substituted nitroanilines are a pivotal class of compounds in organic synthesis, serving as versatile intermediates for pharmaceuticals, agrochemicals, and dyestuffs. The specific arrangement of electron-withdrawing groups (like the nitro group) and electron-donating or halogen groups (like the amino and bromo functionalities) on the aromatic ring dictates their reactivity and physical properties. This guide focuses on the systematic characterization of 2-Bromo-4-nitro-N-propylaniline, a compound with limited published data.

Given the scarcity of direct experimental reports, this document establishes a robust analytical framework by comparing its predicted properties with those of its well-characterized structural analogues: 2-Bromo-4-nitroaniline , 4-Bromo-2-nitroaniline , and 4-nitro-N-propylaniline . By understanding the individual contributions of the N-propyl, bromo, and nitro substituents, researchers can confidently synthesize and validate the target molecule and similar structures. This guide provides the causal logic behind experimental choices, detailed protocols, and comparative data to ensure methodological soundness and trustworthy results.

Proposed Synthetic Pathway & Strategic Considerations

The synthesis of 2-Bromo-4-nitro-N-propylaniline is not directly reported in standard literature. Therefore, a logical synthetic route is proposed based on established electrophilic aromatic substitution principles. The primary challenge in synthesizing substituted anilines is controlling the regioselectivity and preventing unwanted side reactions, such as oxidation of the highly activated aniline ring[1][2].

A robust two-step approach starting from a commercially available precursor, 2-bromo-4-nitroaniline, is recommended for its efficiency and control.

Rationale for Synthetic Route: Direct bromination and nitration of N-propylaniline would be difficult to control, leading to a mixture of isomers and potential oxidation. The amino group is a strong activating group, often leading to poly-substitution[2][3]. Starting with 2-bromo-4-nitroaniline allows for a targeted final step. The final N-alkylation step is a well-established, high-yielding reaction.

Synthetic_Pathway cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: N-Alkylation 4-Nitroaniline 4-Nitroaniline 2-Bromo-4-nitroaniline 2-Bromo-4-nitroaniline 4-Nitroaniline->2-Bromo-4-nitroaniline H₂O₂, NH₄Br Acetic Acid Target_Compound 2-Bromo-4-nitro-N-propylaniline 2-Bromo-4-nitroaniline->Target_Compound 1-Bromopropane K₂CO₃, Acetone Reflux

Caption: Proposed synthetic workflow for 2-Bromo-4-nitro-N-propylaniline.

Comprehensive Characterization Workflow

Once synthesized, the product must be rigorously purified and characterized to confirm its identity and purity. The following workflow represents a self-validating system where each analytical technique provides complementary information.

Characterization_Workflow Crude_Product Crude Synthesized Product Purification Purification (Recrystallization/Chromatography) Crude_Product->Purification Physical_Char Physical Characterization (Melting Point) Purification->Physical_Char Spectroscopy Spectroscopic Analysis Physical_Char->Spectroscopy NMR ¹H & ¹³C NMR Spectroscopy->NMR IR FTIR Spectroscopy Spectroscopy->IR MS Mass Spectrometry Spectroscopy->MS Final_Validation Validated Structure & Purity Report NMR->Final_Validation IR->Final_Validation MS->Final_Validation

Caption: Standard analytical workflow for structural validation.

Comparative Analysis by Technique

This section details the experimental protocols and provides a comparative analysis of the expected data for 2-Bromo-4-nitro-N-propylaniline against its known analogues.

Physical Properties: Melting Point and Solubility

The melting point is a critical first indicator of purity. The introduction of the flexible N-propyl chain is expected to disrupt the crystal lattice packing observed in the parent 2-bromo-4-nitroaniline, which benefits from strong intermolecular N-H···O and N-H···N hydrogen bonds[4]. This disruption typically leads to a lower melting point.

CompoundMolecular Weight ( g/mol )AppearanceMelting Point (°C)Solubility
2-Bromo-4-nitro-N-propylaniline (Predicted) 259.11Yellow/Orange Solid< 104 °CExpectedly soluble in common organic solvents (Ethanol, Acetone, Chloroform).
2-Bromo-4-nitroaniline217.02White to Yellow Powder/Crystal104 - 108 °C[5]Soluble in Ethanol, Methanol, DMSO, Chloroform[6].
4-Bromo-2-nitroaniline217.02Yellow/Orange Crystalline Solid109 - 115 °C[6]Soluble in Ethanol[7].
4-nitro-N-propylaniline180.21N/AN/AN/A
Mass Spectrometry (MS)

Causality: Mass spectrometry is definitive for confirming molecular weight and the presence of specific elements like bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance. This results in a characteristic isotopic pattern where the molecular ion peak (M⁺) is accompanied by an "M+2" peak of almost identical intensity, providing unambiguous evidence of a single bromine atom in the molecule[8][9].

Experimental Protocol (Electron Ionization - MS):

  • Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or GC-MS interface.

  • Ionization: Use a standard electron ionization (EI) energy of 70 eV.

  • Analysis: Acquire the mass spectrum, ensuring sufficient resolution to distinguish the M⁺ and M+2 peaks.

  • Data Interpretation: Identify the molecular ion peak and look for the characteristic M+2 peak. Analyze the fragmentation pattern for additional structural clues.

Comparative Data Interpretation:

CompoundMolecular FormulaExpected M⁺ (⁷⁹Br)Expected M+2 (⁸¹Br)Key Fragmentation (Predicted)
2-Bromo-4-nitro-N-propylaniline C₉H₁₁BrN₂O₂258260Loss of propyl group (-43), loss of NO₂ (-46).
2-Bromo-4-nitroanilineC₆H₅BrN₂O₂216218Loss of NO₂ (-46)[10].
4-Bromo-2-nitroanilineC₆H₅BrN₂O₂216218Loss of NO₂ (-46).
4-nitro-N-propylanilineC₉H₁₂N₂O₂180N/ALoss of propyl group (-43), loss of NO₂ (-46).
Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and powerful tool for identifying key functional groups. For this class of molecules, the most diagnostic peaks are the strong, characteristic stretching vibrations of the aromatic nitro group (NO₂) and the N-H or C-N stretches associated with the amino group. The N-O stretching vibrations in aromatic nitro compounds appear as two distinct, strong bands corresponding to asymmetric and symmetric stretches[11][12][13].

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the dry, purified solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-500 cm⁻¹.

  • Background Correction: Perform a background scan of the clean ATR crystal and subtract it from the sample spectrum.

  • Data Interpretation: Identify and assign the major absorption bands corresponding to the key functional groups.

Comparative Spectral Data:

Functional GroupVibration Mode2-Bromo-4-nitroaniline (Typical Range)2-Bromo-4-nitro-N-propylaniline (Predicted)
N-HStretch (Primary Amine)3300-3500 cm⁻¹ (two bands)3300-3400 cm⁻¹ (single band, secondary amine)
C-H (Aliphatic)Stretch (Propyl Group)N/A2850-2960 cm⁻¹ (multiple bands)
C=C (Aromatic)Stretch~1600 cm⁻¹~1600 cm⁻¹
NO₂Asymmetric Stretch1550-1475 cm⁻¹[11][14]1550-1475 cm⁻¹ (Strong)
NO₂Symmetric Stretch1360-1290 cm⁻¹[11][14]1360-1290 cm⁻¹ (Strong)
C-NStretch~1300 cm⁻¹~1300 cm⁻¹
C-BrStretch< 700 cm⁻¹< 700 cm⁻¹

The key difference will be the appearance of C-H stretching bands from the propyl group and the replacement of the two N-H primary amine bands with a single secondary amine N-H band.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: ¹H and ¹³C NMR spectroscopy provide the most detailed information about the carbon-hydrogen framework of the molecule. The chemical shift, splitting pattern (multiplicity), and integration of the proton signals reveal the precise connectivity and chemical environment of the atoms. The strongly electron-withdrawing nitro group will deshield (shift downfield) adjacent protons, while the amino and bromo groups have more complex shielding/deshielding effects.

Experimental Protocol (¹H NMR):

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

  • Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H spectrum using a standard pulse sequence.

  • Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

  • Data Interpretation: Assign each signal based on its chemical shift (δ, ppm), integration (number of protons), and multiplicity (singlet, doublet, triplet, etc.).

Comparative ¹H NMR Data (Predicted Shifts in CDCl₃):

CompoundAromatic Protons (δ, ppm)Alkyl/Amine Protons (δ, ppm)
2-Bromo-4-nitro-N-propylaniline (Predicted) H-3: ~8.3 (d), H-5: ~7.0 (dd), H-6: ~6.8 (d)NH: ~5.0 (br s), CH₂: ~3.2 (t), CH₂: ~1.7 (m), CH₃: ~1.0 (t)
2-Bromo-4-nitroanilineH-3: ~8.48 (d), H-5: ~7.83 (dd), H-6: ~6.84 (d)NH₂: ~4.9 (br s)
4-Bromoaniline[15]H-2/6: ~7.23 (d), H-3/5: ~6.55 (d)NH₂: ~3.65 (br s)
4-Nitroaniline[16]H-2/6: ~8.1 (d), H-3/5: ~6.6 (d)NH₂: ~4.3 (br s)

Rationale for Predictions:

  • The N-propyl group will slightly shield the aromatic protons compared to the parent amine due to its electron-donating nature, causing minor upfield shifts.

  • The aromatic proton signals for 2-Bromo-4-nitro-N-propylaniline will remain distinct due to the unique substitution pattern, with the proton ortho to the nitro group (H-3) being the most deshielded.

  • The propyl chain itself will show a characteristic triplet-multiplet-triplet pattern.

Conclusion

The characterization of a novel or under-documented compound like 2-Bromo-4-nitro-N-propylaniline is a systematic process of validation built on fundamental chemical principles. While direct data for this specific molecule is scarce, a comprehensive and reliable analytical profile can be constructed through a comparative approach with its structural analogues.

This guide demonstrates that by combining a logical synthetic strategy with a multi-technique characterization workflow (MS, IR, NMR, and physical property analysis), researchers can unambiguously confirm the structure and purity of their target compound. The key identifiers are the bromine isotopic pattern in the mass spectrum, the characteristic nitro group stretches in the IR spectrum, and the unique aromatic and aliphatic signatures in the NMR spectrum. This comparative methodology provides a robust framework for scientists engaged in the synthesis and development of new chemical entities.

References

  • This reference number is intentionally left blank.
  • Krishna Mohan, S., Athimoolam, S., & Sridhar, B. (2006). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 62(12), o5334–o5335. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). 2-Bromo-4-nitroaniline. Retrieved January 26, 2026, from [Link]

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  • Navin N. Bappalige, et al. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Research India Publications. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved January 26, 2026, from [Link]

  • Khan Academy India. (2022, December 22). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. YouTube. [Link]

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  • Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

  • Khan Academy. (n.d.). Bromination of Aniline. Retrieved January 26, 2026, from [Link]

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  • Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Retrieved January 26, 2026, from [Link]

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  • The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved January 26, 2026, from [Link]

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  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved January 26, 2026, from [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved January 26, 2026, from [Link]

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  • Joe. (n.d.). Infrared of nitro compounds. Chemistry. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). N, N-di-N-propyl-2-propoxyethylamine and preparation method and application thereof.
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  • ATB (Automated Topology Builder). (n.d.). 4-Nitroaniline. Retrieved January 26, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Retrieved January 26, 2026, from [Link]

Sources

Validation

Comparison of catalytic systems for the synthesis of 2-Bromo-4-nitro-N-propylaniline

An In-Depth Technical Guide to the Synthesis of 2-Bromo-4-nitro-N-propylaniline: A Comparative Analysis of Catalytic Systems This guide provides a comprehensive analysis of synthetic strategies for 2-Bromo-4-nitro-N-prop...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-Bromo-4-nitro-N-propylaniline: A Comparative Analysis of Catalytic Systems

This guide provides a comprehensive analysis of synthetic strategies for 2-Bromo-4-nitro-N-propylaniline, a potentially valuable intermediate in the development of pharmaceuticals and specialized organic materials. Recognizing the absence of a direct, single-step catalytic method in current literature, this document outlines a robust and logical two-step synthetic pathway. We will first explore the synthesis of the key intermediate, 2-bromo-4-nitroaniline, followed by a comparative analysis of modern catalytic systems for its subsequent N-propylation.

The methodologies presented are grounded in established chemical principles and supported by experimental data from peer-reviewed sources. This guide is intended for researchers, chemists, and drug development professionals seeking to make informed decisions in synthetic route design, catalyst selection, and process optimization.

Strategic Approach: A Two-Step Synthesis

The synthesis of 2-Bromo-4-nitro-N-propylaniline is most logically approached via a two-step sequence. This strategy allows for high purity and yield by addressing each chemical transformation independently.

  • Step 1: Electrophilic Bromination. Synthesis of the 2-bromo-4-nitroaniline intermediate from 4-nitroaniline. The electron-donating amino group, despite being somewhat attenuated by the para-nitro group, directs the electrophilic bromine to the ortho positions.

  • Step 2: Catalytic N-propylation. Introduction of the propyl group onto the nitrogen atom of 2-bromo-4-nitroaniline using modern, efficient catalytic methods.

cluster_0 Synthetic Pathway Start 4-Nitroaniline Intermediate 2-Bromo-4-nitroaniline Start->Intermediate Step 1: Electrophilic Bromination Final_Product 2-Bromo-4-nitro-N-propylaniline Intermediate->Final_Product Step 2: Catalytic N-propylation

Caption: Logical two-step workflow for the synthesis of the target molecule.

Part 1: Synthesis of the 2-Bromo-4-nitroaniline Intermediate

The synthesis of 2-bromo-4-nitroaniline is a classic example of electrophilic aromatic substitution. The key to a successful and high-yielding reaction is the choice of brominating agent and reaction medium, which controls selectivity and minimizes the formation of poly-brominated byproducts.[1]

Comparison of Bromination Methods

Several effective methods for the bromination of 4-nitroaniline have been reported. The choice of method often depends on safety considerations (avoiding liquid bromine), cost, and desired purity.

MethodBrominating AgentSolvent/MediumKey AdvantagesReported Yield/Purity
Method A Bromine (Br₂) / H₂O₂60% Sulfuric AcidHigh purity of the final product.99.32% Purity[2]
Method B Sodium Bromide (NaBr) / H₂O₂90% Sulfuric AcidAvoids direct handling of liquid bromine.[2]High Yield (Implied)[2]
Method C Ammonium Bromide / H₂O₂Acetic AcidMilder acid conditions.[3]Not specified[3]
Method D NaBr / NaBrO₃ (2:1 ratio)Aqueous AcidGreen, organic solvent-free process.[4]High Yield, Recyclable filtrate[4]

Causality Behind Experimental Choices: The use of a strong acid like sulfuric acid protonates the amino group, but the equilibrium still allows for the free amine to direct the substitution. The nitro group at the para position deactivates the ring but also effectively blocks that site, ensuring ortho-substitution.[1] Methods using bromide salts with an oxidant (like H₂O₂ or NaBrO₃) generate bromine in situ, which is a safer and more controlled approach than adding liquid bromine directly.[2][4]

Validated Experimental Protocol: Bromination using NaBr/H₂O₂

This protocol is adapted from established methods and prioritizes safety by avoiding the direct use of elemental bromine.[2]

Materials:

  • 4-nitroaniline (27.6 g, 0.2 mol)

  • 90% Sulfuric acid (91.3 g)

  • Sodium Bromide (43.2 g, 0.42 mol)

  • 30% Hydrogen peroxide (44.4 g, 0.39 mol)

  • Crushed ice

  • Deionized water

Procedure:

  • To a 250 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, carefully add 91.3 g of 90% sulfuric acid.

  • With continuous stirring, slowly add 27.6 g of 4-nitroaniline to the acid. Stir the resulting mixture for 1 hour at room temperature.

  • Add 43.2 g of sodium bromide to the mixture. Maintain the reaction temperature between 30-40 °C and stir for 4 hours.

  • Carefully add 44.4 g of 30% hydrogen peroxide dropwise via the dropping funnel, ensuring the temperature remains between 30-40 °C.

  • After the addition is complete, continue to stir the reaction mixture at 30-40 °C for an additional period until monitoring (e.g., by TLC) indicates completion.

  • Pour the reaction mixture slowly onto a sufficient amount of crushed ice to precipitate the product.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the collected solid to obtain 2-bromo-4-nitroaniline. Recrystallization from a suitable solvent like an ethanol/water mixture can be performed for higher purity.

Part 2: Comparative Analysis of Catalytic Systems for N-propylation

The N-alkylation of anilines is a fundamental transformation in organic synthesis. Modern catalytic approaches, particularly those utilizing the "borrowing hydrogen" (BH) or "hydrogen auto-transfer" (HAT) principle, are highly favored.[5] These methods use alcohols (in this case, 1-propanol) as alkylating agents, which are inexpensive, readily available, and produce only water as a byproduct, aligning with the principles of green chemistry.[5]

The substrate, 2-bromo-4-nitroaniline, contains functional groups (a nitro group and an aryl halide) that must be tolerated by the catalytic system. This is a critical consideration in catalyst selection.

cluster_1 Borrowing Hydrogen Catalytic Cycle Catalyst [M] Catalyst Hydride [M]-H₂ Hydride Catalyst->Hydride 1. Dehydrogenation Alcohol R-CH2OH (1-Propanol) Aldehyde R-CHO (Propanal) Alcohol->Aldehyde Imine Ar-N=CHR Aldehyde->Imine 2. Condensation (-H₂O) Hydride->Catalyst 3. Hydrogenation Amine Ar-NH₂ (Substrate) Amine->Imine Product Ar-NH-CH₂R (Final Product) Imine->Product

Caption: General mechanism of the 'Borrowing Hydrogen' strategy for N-alkylation.

Comparison of Metal-Based Catalytic Systems

The choice of metal catalyst is paramount, balancing cost, activity, selectivity, and functional group tolerance. Palladium and Ruthenium are highly effective but expensive, while earth-abundant metals like Nickel and Copper offer a more economical alternative.[6][7][8]

Catalyst SystemMetal TypeHomogeneous/ HeterogeneousTypical ConditionsAdvantagesDisadvantagesFunctional Group Tolerance
Palladium-based Palladium (Pd)BothMild to moderate temp.High efficiency, excellent selectivity, well-studied.[8][9][10]High cost, potential for product contamination.Generally good, tolerates many groups.[11]
Ruthenium-based Ruthenium (Ru)HomogeneousMild conditions, often requires a base.[5][12]High activity for BH reactions, commercially available complexes.[12]High cost of the precious metal.Tolerates sensitive groups like nitro, ester, and cyano.[13]
Nickel-based Nickel (Ni)BothModerate to high temp.Earth-abundant, cost-effective, reusable heterogeneous options.[14]Can require higher temperatures, potential for lower selectivity.Tolerates nitro, nitrile, and hydroxyl groups.[6]
Copper-based Copper (Cu)BothModerate temp, often requires a base.[7]Very low cost, readily available salts and complexes.[15]Can be less active than precious metals.Good tolerance, used for various aniline derivatives.[15]

Expert Insights on Catalyst Selection:

  • For our target synthesis, a catalyst's ability to tolerate both the aryl bromide and the nitro group is non-negotiable. Ruthenium and Nickel-based systems have been explicitly shown to be tolerant of nitro groups.

  • Homogeneous vs. Heterogeneous Catalysis: Homogeneous catalysts often exhibit higher activity and selectivity as every atom is a potential active site.[16] However, they can be difficult to separate from the product.[17] Heterogeneous catalysts, like Nickel on an alumina support (Ni/θ-Al₂O₃), are easily filtered and recycled, making them ideal for larger-scale industrial applications.[14][17]

  • Cost-Effectiveness: For process development and scale-up, Nickel and Copper catalysts present a significant cost advantage over Palladium and Ruthenium. Given its proven tolerance for relevant functional groups, a Nickel-based system is a highly attractive starting point for optimization.[6][14]

Representative Experimental Protocol: Nickel-Catalyzed N-propylation

This protocol is a representative procedure based on established methods for the N-alkylation of anilines with alcohols using a nickel catalyst.[6]

Materials:

  • 2-Bromo-4-nitroaniline (1 eq.)

  • 1-Propanol (3-5 eq., serves as reactant and solvent)

  • NiBr₂ (e.g., 5 mol%)

  • Suitable Ligand (e.g., a bipyridine or phosphine ligand, 5-10 mol%)

  • Base (e.g., K₂CO₃ or t-BuOK, 1.5-2 eq.)

  • Inert solvent (e.g., Toluene or Xylene, if 1-propanol is not used as solvent)

  • Schlenk flask or sealed pressure vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the nickel catalyst (e.g., NiBr₂) and the ligand.

  • Add 2-bromo-4-nitroaniline, the base (e.g., K₂CO₃), and a magnetic stir bar.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add 1-propanol (and toluene, if necessary) via syringe.

  • Seal the vessel and place it in a preheated oil bath at the desired temperature (typically 110-150 °C).

  • Stir the reaction for the required time (e.g., 12-24 hours), monitoring progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-Bromo-4-nitro-N-propylaniline.

Conclusion and Recommendations

The synthesis of 2-Bromo-4-nitro-N-propylaniline is most effectively and reliably achieved through a two-step process involving the bromination of 4-nitroaniline followed by catalytic N-propylation.

  • For the bromination step , using in situ generated bromine from bromide salts and an oxidant offers a safer and more controlled alternative to using liquid bromine, with methods like the NaBr/NaBrO₃ system in aqueous acid being particularly attractive from a green chemistry perspective.[4]

  • For the N-propylation step , while precious metal catalysts like Ruthenium and Palladium offer high efficiency under mild conditions, the cost-effectiveness and proven functional group tolerance of Nickel-based catalysts make them a superior choice for process development and scale-up.[6][14] Both homogeneous and heterogeneous nickel systems are viable, with heterogeneous catalysts offering significant advantages in terms of recyclability and ease of product purification.[14]

This strategic approach, combining a classic electrophilic substitution with a modern, sustainable catalytic N-alkylation, provides a clear and efficient pathway for the synthesis of 2-Bromo-4-nitro-N-propylaniline, enabling further research and development in its potential applications.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Bromo-N,N-diethyl-4-nitroaniline.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2,6-Dibromo-4-nitroaniline.
  • Guidechem. (Date not available). How to Synthesize 4-Bromo-2-nitroaniline Efficiently and Environmentally.
  • BenchChem. (2025). Historical synthesis methods of 2,6-Dibromo-4-nitroaniline.
  • ACS Publications. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis.
  • TSI Journals. (Date not available). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran.
  • National Center for Biotechnology Information. (Date not available). 2-Bromo-4-nitroaniline. PMC.
  • Semantic Scholar. (2018). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Retrieved from [Link]

  • ResearchGate. (Date not available). (PDF) 2-Bromo-4-nitroaniline.
  • ACS Publications. (2013). Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols. ACS Catalysis.
  • Royal Society of Chemistry. (2024). An overview of palladium-catalyzed N-alkylation reactions. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
  • Unknown Source. Homogeneous vs Heterogeneous Catalysts.
  • University of Michigan Library. (Date not available). Cascade Palladium-Catalyzed Stereoselective Synthesis of Polycyclic Nitrogen Heterocycles via Reactions of Allylanilines. Deep Blue Repositories.
  • ChemRxiv. (2024). An Overview of Palladium-Catalyzed N-alkylation Reactions.
  • Organic Chemistry Portal. (Date not available). Arylamine synthesis by amination (alkylation).
  • ResearchGate. (Date not available). Homogeneous and Heterogeneous Catalysis.
  • ResearchGate. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
  • Royal Society of Chemistry. (Date not available). An overview of palladium-catalyzed N-alkylation reactions. Organic & Biomolecular Chemistry.
  • Royal Society of Chemistry. (Date not available). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium.

Sources

Comparative

A Comparative Guide to the Analytical Quantification of 2-Bromo-4-nitro-N-propylaniline

This guide provides an in-depth comparison of analytical methodologies for the precise and reliable quantification of 2-Bromo-4-nitro-N-propylaniline. As a crucial intermediate or potential impurity in pharmaceutical syn...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the precise and reliable quantification of 2-Bromo-4-nitro-N-propylaniline. As a crucial intermediate or potential impurity in pharmaceutical synthesis, its accurate measurement is paramount for ensuring process control, product purity, and ultimately, patient safety.[1][2] We will explore the theoretical underpinnings, practical advantages, and inherent limitations of three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible (UV-Vis) Spectrophotometry.

The selection of an optimal analytical method is not a trivial decision; it is dictated by the specific requirements of the analysis, including the sample matrix, required sensitivity, desired throughput, and available instrumentation. This document is designed to empower researchers, scientists, and drug development professionals to make informed decisions by presenting a logical, evidence-based comparison supported by detailed experimental protocols.

Methodological Overview and Comparative Analysis

The quantification of a small organic molecule like 2-Bromo-4-nitro-N-propylaniline (MW: 259.1 g/mol ) hinges on exploiting its unique physicochemical properties.[3] The presence of a chromophore (the nitroaniline group) makes it amenable to UV-Vis detection, while its semi-volatile nature allows for gas chromatography.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is arguably the most versatile and widely adopted technique for the analysis of pharmaceutical compounds.[4] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like 2-Bromo-4-nitro-N-propylaniline, Reverse-Phase HPLC (RP-HPLC) is the method of choice.

  • Expertise & Experience: The causality behind choosing RP-HPLC lies in the analyte's structure. The propyl group and bromine atom confer sufficient hydrophobicity for retention on a nonpolar stationary phase (like C18), while the nitro and aniline groups provide polarity, allowing for effective elution with a polar mobile phase (e.g., a mixture of acetonitrile and water). UV detection is highly effective due to the strong absorbance of the nitroaromatic chromophore. This method provides excellent specificity, allowing for the separation of the target analyte from structurally similar impurities.[5][6]

  • Trustworthiness: The self-validating nature of an HPLC method is established through rigorous validation protocols as outlined by the International Council for Harmonisation (ICH) guidelines.[7][8] Parameters such as specificity, linearity, range, accuracy, and precision are systematically evaluated to ensure the method is fit for its intended purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that combines the superior separation capabilities of gas chromatography with the highly specific detection and structural elucidation power of mass spectrometry.[4][9] It is best suited for analytes that are thermally stable and volatile.

  • Expertise & Experience: While anilines can sometimes be challenging for GC due to their polarity, 2-Bromo-4-nitro-N-propylaniline is expected to have sufficient volatility for analysis without derivatization. The primary advantage of GC-MS is its exceptional specificity. The mass spectrometer separates ions based on their mass-to-charge ratio, providing a unique "fingerprint" for the analyte and unequivocal identification, even in complex matrices. This is particularly valuable when distinguishing between isomers or identifying unknown impurities.[10]

  • Trustworthiness: The validation of a GC-MS method involves demonstrating the stability of the analyte under the high temperatures of the injection port and column. The specificity is inherently high, but parameters like limit of detection (LOD) and limit of quantification (LOQ) must be established to ensure it meets the required sensitivity for impurity analysis.

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simpler, more accessible technique based on the absorption of light by the analyte in a solution.[11] The amount of light absorbed at a specific wavelength (λmax) is directly proportional to the concentration of the analyte, as described by the Beer-Lambert law.

  • Expertise & Experience: The nitroaniline moiety in the target molecule contains a π-electron system that strongly absorbs UV-Vis radiation, making this a viable quantification method.[12] Its primary advantages are speed, simplicity, and low cost.[13] However, its significant drawback is a lack of specificity. Any compound in the sample matrix that absorbs at or near the analyte's λmax will interfere with the measurement, leading to inaccurate results. Therefore, this method is best suited for the analysis of pure substances or simple mixtures where potential interferents are known to be absent.

  • Trustworthiness: A UV-Vis method's reliability depends on demonstrating its specificity. This can be achieved by analyzing a placebo (a mixture of all matrix components except the analyte) to confirm the absence of interfering absorptions. The method must also be validated for linearity and range to ensure a consistent proportional response.

Performance Comparison

The choice of analytical method is a trade-off between various performance characteristics. The following table provides a comparative summary to guide your selection.

Performance Parameter HPLC-UV GC-MS UV-Vis Spectrophotometry
Specificity / Selectivity High (Separates from related substances)Very High (Mass-based identification)Low (Prone to spectral interference)
Sensitivity (LOD/LOQ) Good to Excellent (ng/mL to low µg/mL)Excellent (pg/mL to ng/mL)Moderate (µg/mL range)
Linearity & Range Excellent over several orders of magnitudeExcellent over several orders of magnitudeGood over a narrower range
Precision & Accuracy HighHighGood (dependent on specificity)
Sample Throughput Moderate (typically 5-15 min per sample)Moderate (typically 15-30 min per sample)High (typically <1 min per sample)
Cost & Complexity ModerateHighLow
Typical Application Routine QC, impurity profiling, stability testingImpurity identification, trace analysisQuick checks of pure substances, in-process controls

Detailed Experimental Protocols

The following protocols are provided as robust starting points for method development and validation.

Protocol 1: Quantification by RP-HPLC-UV

This method is designed for the accurate quantification of 2-Bromo-4-nitro-N-propylaniline in the presence of potential process impurities.

A. Instrumentation and Materials

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid (for pH adjustment).

  • Reference standard of 2-Bromo-4-nitro-N-propylaniline.

B. Chromatographic Conditions

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v). The aqueous portion should be acidified to pH 3.0 with phosphoric acid to ensure consistent peak shape.[5][6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by scanning a standard solution (expect λmax ~380-400 nm, characteristic of nitroanilines).[14][15]

  • Run Time: 10 minutes.

C. Procedure

  • Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase (e.g., 1 mg/mL). Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • System Suitability: Inject the mid-point calibration standard five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • Calibration: Inject the calibration standards in ascending order of concentration. Construct a calibration curve by plotting peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Analysis: Inject the prepared samples. Quantify the amount of 2-Bromo-4-nitro-N-propylaniline by interpolating the peak area from the calibration curve.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Calibration Standards E Inject Standards & Sample B->E C Prepare & Filter Sample C->E F Acquire Data (Chromatogram) E->F G Integrate Peak Areas F->G H Generate Calibration Curve G->H I Calculate Sample Concentration H->I

Caption: HPLC-UV workflow from preparation to final quantification.

Protocol 2: Quantification by GC-MS

This protocol is ideal for sensitive detection and unambiguous identification, particularly for trace-level impurity analysis.

A. Instrumentation and Materials

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Capillary column suitable for semi-polar compounds (e.g., 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Helium (carrier gas, 99.999% purity).

  • Methanol or Acetone (GC grade).

  • Reference standard of 2-Bromo-4-nitro-N-propylaniline.

B. GC-MS Conditions

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations).

  • Oven Temperature Program:

    • Initial: 150 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas Flow: 1.2 mL/min (constant flow).

  • MS Transfer Line Temp: 280 °C.

  • Ion Source Temp: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Scan (e.g., m/z 50-350) for initial identification, then Selected Ion Monitoring (SIM) for quantification using characteristic ions (e.g., the molecular ion and major fragments).

C. Procedure

  • Standard and Sample Preparation: Prepare standards and samples as described in the HPLC protocol, but use a volatile solvent like methanol or acetone.

  • Identification: Inject a standard in Scan mode to confirm the retention time and identify characteristic ions for the analyte.

  • Calibration: Switch to SIM mode. Inject the calibration standards and create a calibration curve by plotting the peak area of the primary quantifier ion against concentration.

  • Analysis: Inject the samples and quantify using the established calibration curve. The presence of qualifier ions at the correct ratio provides confirmation of identity.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Prepare Standards in Volatile Solvent C Inject into GC A->C B Prepare Sample in Volatile Solvent B->C D Separation in Column C->D E Ionization & Mass Analysis (MS) D->E F Identify Analyte by Retention Time & Mass Spectrum E->F G Quantify using SIM Mode F->G H Calculate Concentration G->H

Caption: GC-MS workflow for sensitive and specific analysis.

Protocol 3: Quantification by UV-Vis Spectrophotometry

This method is suitable for rapid analysis of samples where 2-Bromo-4-nitro-N-propylaniline is the primary absorbing species.

A. Instrumentation and Materials

  • Dual-beam UV-Vis spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

  • Methanol or Ethanol (UV grade).

  • Reference standard of 2-Bromo-4-nitro-N-propylaniline.

B. Spectrophotometric Conditions

  • Solvent: Methanol.

  • Scan Range: 200-600 nm.

  • Measurement Wavelength (λmax): To be determined experimentally.

C. Procedure

  • Determine λmax: Prepare a mid-range standard solution (e.g., 10 µg/mL). Scan the solution from 600 nm to 200 nm against a solvent blank to find the wavelength of maximum absorbance (λmax).

  • Standard Preparation: Prepare a stock solution and a series of calibration standards in methanol (e.g., 2, 4, 6, 8, 10, 12 µg/mL).

  • Sample Preparation: Accurately prepare a sample solution in methanol to a concentration expected to fall within the middle of the calibration range.

  • Calibration: Measure the absorbance of each calibration standard at the predetermined λmax, using the solvent as a blank. Plot absorbance vs. concentration to create a calibration curve. The correlation coefficient (r²) should be ≥ 0.995.

  • Analysis: Measure the absorbance of the sample solution at λmax. Calculate the concentration using the equation of the line from the calibration curve.

Workflow for UV-Vis Spectrophotometry

UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Prepare Standards & Sample in Solvent B Determine λmax using Spectrometer A->B C Measure Absorbance of Standards A->C D Measure Absorbance of Sample A->D E Generate Calibration Curve (Abs vs. Conc) C->E F Calculate Sample Concentration D->F E->F

Caption: UV-Vis spectrophotometry workflow for rapid quantification.

Conclusion

The selection of an analytical method for the quantification of 2-Bromo-4-nitro-N-propylaniline requires a careful evaluation of the analytical objective.

  • RP-HPLC-UV stands out as the most balanced and robust method for routine quality control in a pharmaceutical setting, offering an excellent combination of specificity, sensitivity, and reliability.

  • GC-MS is the superior choice for trace-level quantification and definitive identification, making it invaluable for impurity characterization and investigative studies.

  • UV-Vis Spectrophotometry serves as a rapid and cost-effective tool for in-process checks or the analysis of pure materials, provided its limitations regarding specificity are recognized and controlled.

Each method, when properly developed and validated according to established guidelines[7][16], can provide accurate and trustworthy data. This guide provides the foundational knowledge and practical protocols to enable scientists to select and implement the most appropriate analytical strategy for their specific needs.

References

  • SIELC Technologies. (2018). 2-Bromo-4-nitroaniline. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Bromo-4-nitroaniline on Newcrom R1 HPLC column. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene. Available at: [Link]

  • World Health Organization. (n.d.). Guidelines for drinking-water quality: Analytical methods and achievability. NCBI Bookshelf. Available at: [Link]

  • Wang, F., et al. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Jadhav, S. B., et al. (2015). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-4,6-dinitroaniline. National Center for Biotechnology Information. Available at: [Link]

  • Arshad, M. N., et al. (2010). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • IOSR Journal of Applied Chemistry. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available at: [Link]

  • Arshad, M. N., et al. (2010). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E. Available at: [Link]

  • PubChem. (n.d.). 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. Available at: [Link]

  • U.S. Food & Drug Administration (FDA). (2023). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • International Journal of Pharmaceutical Erudition. (n.d.). A Novel RP-HPLC Method for the Determination of Bharangin in Ghantu Bharangi Crude Extracts. Available at: [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol + NaBH4, and (c) 4-aminophenol. Available at: [Link]

  • CP Lab Safety. (n.d.). 2-Bromo-4-nitro-N-propylaniline, min 95%, 100 grams. Available at: [Link]

  • ResearchGate. (n.d.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC methods. Available at: [Link]

  • Agilent Technologies. (n.d.). The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS. Available at: [Link]

  • Cormica. (n.d.). Understanding Impurity Analysis. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). UV-visible light absorption spectrum of phenol & 3-nitrophenol. Available at: [Link]

  • Semantic Scholar. (n.d.). Measurement of P-nitrophenol with Normalizationally Modified UV-vis Spectrum Methodology in Wide pH Range Wastewater. Available at: [Link]

  • NHS Pharmaceutical Quality Assurance Committee. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Available at: [Link]

  • Research India Publications. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Mastering the Safe Handling of 2-Bromo-4-nitro-N-propylaniline: A Guide to Personal Protective Equipment

For Immediate Implementation: A Senior Application Scientist's Procedural Guide Hazard Assessment: A Triad of Risks The necessity for stringent PPE protocols stems from the combined hazards of the functional groups prese...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: A Senior Application Scientist's Procedural Guide

Hazard Assessment: A Triad of Risks

The necessity for stringent PPE protocols stems from the combined hazards of the functional groups present in 2-Bromo-4-nitro-N-propylaniline. Our operational plan is built upon a comprehensive understanding of these risks, drawing parallels from well-documented analogous compounds.

  • Aniline and its Derivatives: Aniline is readily absorbed through the skin and can lead to systemic toxicity.[2] It is classified as toxic if inhaled, ingested, or in contact with skin.[3]

  • Nitroaromatics: These compounds are often associated with toxicity and should be handled with caution.

  • Brominated Aromatics: While providing certain functionalities, these compounds require careful handling and disposal to prevent environmental contamination.[4]

Based on the SDS of close analogs like 2-Bromo-4-nitroaniline and 4-Bromo-2-nitroaniline, we can anticipate the following hazards for 2-Bromo-4-nitro-N-propylaniline:

  • Harmful if swallowed, in contact with skin, or if inhaled.[5][6]

  • Causes skin and serious eye irritation.[5][6]

  • May cause respiratory irritation.[6]

Hazard Category Anticipated Risk based on Analogous Compounds Primary Exposure Routes
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[5][6]Ingestion, Inhalation, Dermal Absorption
Skin Irritation Causes skin irritation.[5][6]Dermal Contact
Eye Irritation Causes serious eye irritation.[5][6]Eye Contact
Respiratory Irritation May cause respiratory irritation.[6]Inhalation of dust/aerosols

Core Directive: Your Personal Protective Equipment (PPE) Arsenal

Given the high potential for dermal absorption and irritation, a multi-layered approach to PPE is mandatory. This is not merely a checklist but a system designed to provide comprehensive protection.

Eye and Face Protection: The First Line of Defense
  • Chemical Splash Goggles: At a minimum, chemical splash goggles that form a complete seal around the eyes are required.

  • Face Shield: When there is a risk of splashes, such as during transfers of solutions or when working with larger quantities, a face shield must be worn in addition to safety goggles.[7]

Skin and Body Protection: An Impermeable Barrier
  • Gloves: Double gloving is a mandatory practice when handling this compound. Nitrile gloves are a suitable choice for incidental contact.[3] For prolonged handling or in the event of a spill, heavier-duty chemical-resistant gloves should be used. Always inspect gloves for any signs of degradation or perforation before use.

  • Laboratory Coat: A flame-resistant lab coat is recommended. It should be fully buttoned with sleeves rolled down to provide maximum skin coverage.

  • Chemical-Resistant Apron: For procedures involving larger quantities or a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.

  • Full-Body Protection: For large-scale operations or in the event of a significant spill, disposable chemical-resistant coveralls (e.g., Tychem®) may be necessary.[8]

  • Footwear: Closed-toe, closed-heel shoes are mandatory. Perforated shoes or sandals are strictly prohibited in the laboratory.[3]

Respiratory Protection: Safeguarding Against Inhalation

All handling of solid 2-Bromo-4-nitro-N-propylaniline or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9] If a fume hood is not available or if there is a risk of generating dust or aerosols outside of a containment system, respiratory protection is required. A NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates should be used.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized workflow is critical for minimizing risk. The following protocols provide a self-validating system for the safe handling of 2-Bromo-4-nitro-N-propylaniline from receipt to disposal.

Step 1: Pre-Handling Safety Check
  • Verify Engineering Controls: Ensure the chemical fume hood is operational and has a valid inspection sticker.

  • Assemble and Inspect PPE: Gather all necessary PPE as outlined above. Meticulously inspect each item for damage, contamination, or expiration dates.

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.

Step 2: Weighing and Transferring the Solid Compound
  • Containment is Key: Perform all weighing and transfers within a chemical fume hood.

  • Use Appropriate Tools: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.

  • Seal and Label: Immediately and securely seal the primary container after dispensing. Ensure all containers are clearly and accurately labeled.

Step 3: In-Process Handling (Solutions)
  • Maintain Containment: All reactions and manipulations should be carried out within the fume hood.

  • Avoid Splashes: Use caution when adding reagents or transferring solutions to prevent splashes.

  • Monitor Reactions: Be aware of the potential for exothermic reactions and have appropriate cooling measures on standby.

Step 4: End-of-Work Decontamination
  • Clean Work Area: Thoroughly decontaminate the work area within the fume hood.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.[10]

Emergency Response and Disposal

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[2][11]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Disposal Plan
  • Chemical Waste: All waste containing 2-Bromo-4-nitro-N-propylaniline must be disposed of as hazardous waste in a properly labeled container.

  • Contaminated PPE: Disposable PPE, such as gloves and coveralls, that has come into contact with the chemical should be placed in a sealed bag and disposed of as hazardous waste.

  • Follow Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.

Visualizing the Workflow

The following diagram illustrates the critical steps for the safe handling of 2-Bromo-4-nitro-N-propylaniline, ensuring a clear and logical progression from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling Prep Step 1: Pre-Handling - Verify Fume Hood - Inspect PPE - Locate Emergency Equipment Weigh Step 2: Weighing & Transfer - Minimize Dust - Use Proper Tools - Seal Containers Prep->Weigh Proceed to Handling Process Step 3: In-Process Use - Avoid Splashes - Monitor Reaction Weigh->Process Use in Experiment Decon Step 4: Decontamination - Clean Work Area - Doff PPE Correctly Process->Decon Experiment Complete Disposal Disposal - Segregate Waste - Label Containers Decon->Disposal Hygiene Personal Hygiene - Wash Hands Thoroughly Decon->Hygiene

Caption: A workflow for the safe handling of 2-Bromo-4-nitro-N-propylaniline.

By integrating these robust PPE and handling protocols into your daily laboratory operations, you can effectively mitigate the risks associated with 2-Bromo-4-nitro-N-propylaniline, fostering a culture of safety and scientific excellence.

References

  • TCI Chemicals. (2025, March 24). SAFETY DATA SHEET: 2-Bromo-4-nitroaniline.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline.
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Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-nitro-N-propylaniline
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-nitro-N-propylaniline
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